2,3-Dimethylbutanal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(2)6(3)4-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUUEDVRXOZTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80943401 | |
| Record name | 2,3-Dimethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2109-98-0 | |
| Record name | 2,3-Dimethylbutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2109-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylbutyraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002109980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbutyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3-Dimethylbutanal chemical properties
Introduction: 2,3-Dimethylbutanal, also known as 2,3-dimethylbutyraldehyde, is a branched-chain aliphatic aldehyde. It is a colorless liquid recognized for its role as a key intermediate in the synthesis of more complex molecules. Its chemical structure, featuring a sterically hindered aldehyde group, dictates its physical properties and reactivity. This document provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis protocols, and safety information for this compound, tailored for researchers and professionals in chemistry and drug development.
Chemical and Physical Properties
The fundamental identifiers and physical characteristics of this compound are summarized below. These properties are essential for its handling, application in synthesis, and purification.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,3-Dimethylbutyraldehyde | [1] |
| CAS Number | 2109-98-0 | [1] |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| SMILES | CC(C)C(C)C=O | [1] |
| InChI | InChI=1S/C6H12O/c1-5(2)6(3)4-7/h4-6H,1-3H3 | [1] |
| Boiling Point | 110.8 °C at 760 mmHg | |
| Density | 0.797 g/cm³ | |
| Refractive Index | 1.392 | |
| Flash Point | 18.3 °C | |
| Vapor Pressure | 23.3 mmHg at 25 °C | |
| LogP (XLogP3) | 1.6 | [1] |
Spectroscopic Data Analysis
While experimental spectra for this compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure. These predictions are crucial for reaction monitoring and structural confirmation.
| Spectroscopy | Expected Key Features |
| ¹H NMR | - Aldehydic Proton (CHO): A singlet or doublet at ~9.6 ppm. - C2-Proton (CH): A multiplet shifted downfield by the adjacent carbonyl. - C3-Proton (CH): A multiplet further upfield. - Methyl Protons (CH₃): Multiple doublets in the upfield region (~0.9-1.1 ppm). |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the highly deshielded region, ~200-205 ppm. - C2 and C3 Carbons: Signals in the aliphatic region, with C2 being more downfield. - Methyl Carbons: Signals in the upfield aliphatic region (~15-25 ppm). |
| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725-1740 cm⁻¹. - Aldehydic C-H Stretch: Two characteristic weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. - Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 100, which may be of low intensity. - Key Fragments: Expect significant fragmentation from α-cleavage, leading to the loss of an isopropyl radical (m/z = 57) or a methyl radical. A McLafferty rearrangement is also possible. |
Synthesis and Reactivity
This compound is primarily synthesized through the oxidation of its corresponding primary alcohol, 2,3-dimethyl-1-butanol. This transformation is a cornerstone of organic synthesis, allowing for the controlled conversion of an alcohol to an aldehyde.
Experimental Protocol: Oxidation of 2,3-Dimethyl-1-butanol
This protocol describes a common method for the synthesis of this compound using a pyridinium chlorochromate (PCC) oxidation.
Materials:
-
2,3-dimethyl-1-butanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
Procedure:
-
In a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.
-
To this stirred suspension, add a solution of 2,3-dimethyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane dropwise over 15 minutes.
-
Allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
-
Wash the silica plug with additional diethyl ether to ensure all product is collected.
-
Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified further by distillation if necessary.
The reactivity of this compound is dominated by the aldehyde functional group. It can undergo:
-
Oxidation to form 2,3-dimethylbutanoic acid.
-
Reduction to form 2,3-dimethyl-1-butanol.
-
Reductive Amination to form various amines, a key reaction in the synthesis of the artificial sweetener Neotame.
Logical and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic and reactive pathways for this compound.
Caption: Synthetic workflow for this compound via oxidation.
Caption: General reactivity pathways of this compound.
Biological Activity and Significance
There is limited information in publicly accessible scientific literature regarding specific biological activities or signaling pathway involvement for this compound itself. Its primary significance in a biological context is as a precursor for the industrial synthesis of N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester, commercially known as the artificial sweetener Neotame.
Safety and Hazards
This compound is a flammable liquid and requires careful handling. The following table summarizes its classification and hazard statements according to the Globally Harmonized System (GHS).[1]
| Pictogram | Signal Word | GHS Hazard Statements |
| 🔥 GHS02 | Danger | H225: Highly flammable liquid and vapor. |
| ❕ GHS07 | Warning | H315: Causes skin irritation. |
| ❕ GHS07 | Warning | H317: May cause an allergic skin reaction. |
| ❕ GHS07 | Warning | H319: Causes serious eye irritation. |
| ❕ GHS07 | Warning | H335: May cause respiratory irritation. |
| 環境 GHS09 | (none) | H412: Harmful to aquatic life with long lasting effects. |
Precautionary Statements: Users should consult the full Safety Data Sheet (SDS) before handling this chemical. Standard precautions include working in a well-ventilated fume hood, avoiding sources of ignition, and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.
References
An In-Depth Technical Guide to 2,3-Dimethylbutanal (CAS Number: 2109-98-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimethylbutanal (CAS No. 2109-98-0), a branched-chain aldehyde with potential applications in organic synthesis and as a building block in drug discovery. This document consolidates available data on its physicochemical properties, synthesis, and spectral characteristics. While its direct biological activity and involvement in specific signaling pathways are not extensively documented in publicly available literature, its structural motifs suggest potential as a chiral precursor in the synthesis of complex molecular targets. This guide aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of this compound.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic aldehydic odor. A summary of its key physicochemical properties is presented in Table 1. It is important to note that some discrepancies exist in the reported values for properties such as boiling and melting points across different sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2109-98-0 | [1] |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Boiling Point | 116-118 °C | |
| Melting Point | Not available | |
| Density | 0.815 g/cm³ | |
| Appearance | Colorless liquid | |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,3-Dimethylbutyraldehyde | [1] |
Synthesis and Purification
Synthetic Routes
The primary synthetic route described for this compound involves the Darzens condensation of 3-methyl-2-pentanone with an α-haloacetate, followed by saponification, acidification, and decarboxylation.[2]
Logical Workflow for the Synthesis of this compound
References
- 1. mass spectrum of 2,3-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. CN101525279A - Synthetic method of 2,3-dimethylpentanal - Google Patents [patents.google.com]
Physicochemical Properties of 2,3-Dimethylbutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutanal, an organic compound with the chemical formula C6H12O, is a branched aldehyde that holds significance in various chemical syntheses. Its potential applications in the development of new chemical entities and as a building block in the flavor and fragrance industry make a thorough understanding of its physicochemical properties essential. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its known chemical reactivity.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in various chemical and biological systems, designing synthetic routes, and developing purification methods.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12O | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| Appearance | Colorless liquid (presumed) | General property of similar aldehydes |
| Boiling Point | 110.8 °C at 760 mmHg | |
| Melting Point | 112-114 °C | |
| Density | 0.797 g/cm³ | |
| Refractive Index | 1.392 | |
| Flash Point | 18.3 °C | |
| Vapor Pressure | 23.3 mmHg at 25°C |
Table 2: Solubility and Partitioning of this compound
| Property | Value | Source |
| Solubility in Water | Predicted to be sparingly soluble based on its structure (a six-carbon aldehyde).[3] | General principles of organic chemistry |
| LogP (Octanol-Water Partition Coefficient) | 1.47740 |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established organic chemistry techniques and can be adapted for specific laboratory settings.
Synthesis of this compound via Oxidation of 2,3-Dimethyl-1-butanol
This protocol describes the synthesis of this compound by the oxidation of the corresponding primary alcohol, 2,3-dimethyl-1-butanol.[4]
Materials:
-
2,3-dimethyl-1-butanol
-
Pyridinium chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, dimethyl sulfoxide, triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a fume hood, a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with a solution of 2,3-dimethyl-1-butanol in anhydrous dichloromethane.
-
Oxidation:
-
Using PCC: A solution of pyridinium chlorochromate (PCC) in anhydrous dichloromethane is prepared and slowly added to the alcohol solution via the dropping funnel with vigorous stirring. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.
-
Using Swern Oxidation: A solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane is cooled to -78 °C (dry ice/acetone bath). Oxalyl chloride is added dropwise, followed by the dropwise addition of a solution of 2,3-dimethyl-1-butanol in dichloromethane. After stirring for a short period, triethylamine is added to the reaction mixture.[4]
-
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts (if using PCC) or quenched with water and extracted with dichloromethane (for Swern oxidation). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification of this compound
Purification of the crude aldehyde can be achieved through fractional distillation or by forming a reversible bisulfite adduct.[5][6][7]
1. Fractional Distillation:
Fractional distillation is effective for separating the aldehyde from impurities with different boiling points.[8]
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle and thermometer
Procedure:
-
The crude this compound is placed in the distillation flask with a few boiling chips.
-
The fractional distillation apparatus is assembled.
-
The flask is gently heated, and the temperature is monitored.
-
The fraction that distills at a constant temperature corresponding to the boiling point of this compound (110.8 °C) is collected in the receiving flask.
2. Purification via Sodium Bisulfite Adduct:
This method is highly selective for aldehydes.[6][7]
Procedure:
-
The crude aldehyde is dissolved in a suitable solvent (e.g., ethanol).
-
A saturated aqueous solution of sodium bisulfite is added, and the mixture is stirred vigorously. A white precipitate of the bisulfite adduct should form.
-
The solid adduct is collected by filtration and washed with a small amount of cold ethanol and then ether.
-
To regenerate the pure aldehyde, the bisulfite adduct is treated with an aqueous solution of sodium carbonate or dilute hydrochloric acid.
-
The liberated aldehyde can then be extracted with a suitable organic solvent (e.g., diethyl ether), dried, and the solvent removed to yield the purified this compound.
Characterization Protocols
1. Determination of Boiling Point:
The boiling point is determined using a micro-boiling point apparatus or during fractional distillation.[8] The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.
2. Measurement of Density:
The density is measured using a pycnometer.[9][10]
Procedure:
-
The weight of a clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer.
-
The pycnometer is then emptied, dried, and filled with this compound.
-
The weight of the pycnometer filled with the aldehyde is measured.
-
The density is calculated by dividing the mass of the aldehyde by the volume of the pycnometer.
3. Measurement of Refractive Index:
The refractive index is measured using an Abbe refractometer.[1][11][12][13][14] A few drops of the purified liquid are placed on the prism of the refractometer, and the refractive index is read directly from the instrument at a specified temperature (usually 20°C).
4. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a deuterated solvent such as chloroform-d (CDCl₃). The chemical shifts, splitting patterns, and integration values are used to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a thin film of the liquid between salt plates (NaCl or KBr). The presence of a strong absorption band around 1720-1740 cm⁻¹ is characteristic of the aldehyde carbonyl group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is used to determine the purity of the compound and to confirm its molecular weight from the mass spectrum.[15][16][17]
Chemical Reactivity
This compound exhibits the typical reactivity of an aldehyde. The carbonyl group is susceptible to nucleophilic attack, and the alpha-protons are acidic. Some key reactions include:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid, 2,3-dimethylbutanoic acid.
-
Reduction: Can be reduced to the primary alcohol, 2,3-dimethyl-1-butanol.
-
Nucleophilic Addition: Undergoes addition reactions with various nucleophiles such as Grignard reagents, organolithium compounds, and cyanides.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes.[18]
-
Aldol Condensation: Can potentially undergo self-condensation or crossed aldol condensation in the presence of an acid or base catalyst.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and characterization. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile aldehyde. A clear understanding of these fundamental properties is critical for its effective application in various fields of chemical research and development.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. This compound | C6H12O | CID 102752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. US6511583B1 - Method for separating a liquid crude aldehyde mixture by distillation - Google Patents [patents.google.com]
- 6. Workup [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. scribd.com [scribd.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 13. ucc.ie [ucc.ie]
- 14. pubs.aip.org [pubs.aip.org]
- 15. gavinpublishers.com [gavinpublishers.com]
- 16. benchchem.com [benchchem.com]
- 17. 2,3-Dimethylbutane | C6H14 | CID 6589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound | 2109-98-0 | Benchchem [benchchem.com]
An In-depth Technical Guide to 2,3-Dimethylbutanal: Structural Formula, Isomerism, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethylbutanal, a branched-chain aldehyde with the molecular formula C₆H₁₂O, is a significant compound in organic synthesis and flavor chemistry. This technical guide provides a comprehensive overview of its structural formula, the array of its structural and stereoisomers, and a comparative analysis of their physicochemical properties. Detailed experimental protocols for the synthesis and characterization of these compounds are presented, alongside spectroscopic data. This document aims to serve as a critical resource for professionals in chemical research and drug development, offering foundational data and methodologies for the application of this compound and its related isomers.
This compound: Core Compound Profile
This compound is a saturated aliphatic aldehyde. Its structure consists of a four-carbon butane chain with methyl groups attached to carbons 2 and 3, and an aldehyde functional group at position 1.
Structural Formula:
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₆H₁₂O[1]
-
Molecular Weight: 100.16 g/mol [1]
-
CAS Number: 2109-98-0[1]
-
Synonyms: 2,3-Dimethylbutyraldehyde[1]
Isomerism of C₆H₁₂O Aldehydes and Ketones
The molecular formula C₆H₁₂O gives rise to a variety of structural and stereoisomers. A thorough understanding of these isomers is crucial for applications in stereoselective synthesis and for distinguishing between compounds with potentially different biological activities.
Structural Isomers
Structural isomers of this compound include other aldehydes with different carbon skeletons, as well as functional group isomers, primarily ketones.
Aldehyde Isomers: There are several structural isomers of aldehydes with the formula C₆H₁₂O, arising from different branching of the carbon chain.
-
Hexanal: A straight-chain aldehyde.
-
2-Methylpentanal: A five-carbon chain with a methyl group at position 2.
-
3-Methylpentanal: A five-carbon chain with a methyl group at position 3.
-
2,2-Dimethylbutanal: A four-carbon chain with two methyl groups at position 2.
-
3,3-Dimethylbutanal: A four-carbon chain with two methyl groups at position 3.
Ketone Isomers: Ketones with the formula C₆H₁₂O are also structural isomers of this compound.
-
Hexan-2-one (Methyl butyl ketone)
-
Hexan-3-one (Ethyl propyl ketone)
-
3-Methylpentan-2-one
-
4-Methylpentan-2-one (Methyl isobutyl ketone)
-
2-Methylpentan-3-one (Ethyl isopropyl ketone)
-
3,3-Dimethylbutan-2-one (Pinacolone)
Other Functional Group Isomers: Beyond aldehydes and ketones, the formula C₆H₁₂O also corresponds to other classes of organic compounds, including:
-
Unsaturated Alcohols: Such as cis-3-Hexen-1-ol.
-
Cyclic Ethers: For example, Oxepane.
-
Cyclic Alcohols: Such as Cyclohexanol.
Stereoisomers of this compound
This compound possesses two chiral centers at carbon 2 and carbon 3. The number of possible stereoisomers is given by the formula 2ⁿ, where n is the number of chiral centers. For this compound, n=2, resulting in a maximum of 2² = 4 stereoisomers.
Since the substituents on C2 (a hydrogen, a methyl group, an isopropyl group, and the aldehyde group) and C3 (a hydrogen, a methyl group, an ethyl group, and the rest of the molecule) are different, there is no internal plane of symmetry. Therefore, a meso compound is not possible. The four stereoisomers exist as two pairs of enantiomers:
-
(2R, 3R)-2,3-dimethylbutanal and (2S, 3S)-2,3-dimethylbutanal (Enantiomeric pair 1)
-
(2R, 3S)-2,3-dimethylbutanal and (2S, 3R)-2,3-dimethylbutanal (Enantiomeric pair 2)
The relationship between members of different enantiomeric pairs (e.g., (2R, 3R) and (2R, 3S)) is diastereomeric.
Data Presentation: Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its major structural isomers for comparative analysis.
Table 1: Physicochemical Properties of C₆H₁₂O Aldehyde Isomers
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰/D) |
| This compound | 2109-98-0 | 100.16 | 112-114 | 0.797 | 1.392 |
| Hexanal | 66-25-1 | 100.16 | 130-131 | 0.816 | 1.4035 |
| 2-Methylpentanal | 123-15-9 | 100.16 | 119-120 | 0.808 (at 25°C) | 1.401 |
| 3-Methylpentanal | 15877-57-3 | 100.16 | 118-122 | ~0.810 | ~1.405 |
| 2,2-Dimethylbutanal | 2094-75-9 | 100.16 | 103 | 0.801 | - |
| 3,3-Dimethylbutanal | 2987-16-8 | 100.16 | 104-106 | 0.798 (at 25°C) | 1.397 |
Table 2: Physicochemical Properties of C₆H₁₂O Ketone Isomers
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰/D) |
| Hexan-2-one | 591-78-6 | 100.16 | 127-128 | 0.811 | 1.400 |
| Hexan-3-one | 589-38-8 | 100.16 | 123-124 | 0.815 (at 25°C) | 1.400 |
| 4-Methylpentan-2-one | 108-10-1 | 100.16 | 116-119 | 0.802 | 1.396 |
| 3,3-Dimethylbutan-2-one | 75-97-8 | 100.16 | 106 | 0.812 | 1.395 |
Experimental Protocols
Synthesis of Aldehydes by Oxidation of Primary Alcohols
A general and widely applicable method for the synthesis of aldehydes is the controlled oxidation of primary alcohols. To prevent over-oxidation to carboxylic acids, mild oxidizing agents are employed. A common laboratory-scale method utilizes Pyridinium Chlorochromate (PCC).
Protocol: Synthesis of Hexanal from Hexan-1-ol using PCC
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Reagent Preparation: Pyridinium chlorochromate (PCC) (1.5 equivalents) is suspended in anhydrous dichloromethane (DCM) in the reaction flask.
-
Reaction: A solution of hexan-1-ol (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension of PCC at room temperature. The reaction is typically exothermic and may require cooling in a water bath to maintain room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-2 hours).
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Florisil to remove the chromium salts. The filter cake is washed with additional diethyl ether.
-
Purification: The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator. The resulting crude aldehyde is then purified by fractional distillation to yield pure hexanal.
This protocol can be adapted for the synthesis of other C₆H₁₂O aldehydes from their corresponding primary alcohols.
Synthesis of this compound via Grignard Reaction and Oxidation
A two-step synthesis can be employed to prepare this compound, involving the formation of the corresponding alcohol via a Grignard reaction, followed by oxidation.
Step 1: Synthesis of 2,3-Dimethyl-1-butanol
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.1 equivalents) are placed. A solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (sec-butylmagnesium bromide).
-
Reaction with Aldehyde: The Grignard reagent solution is cooled in an ice bath, and a solution of propanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise with stirring.
-
Workup: After the addition is complete, the reaction is stirred at room temperature for 1 hour and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude 2,3-dimethyl-1-butanol is purified by vacuum distillation.
Step 2: Oxidation to this compound
The purified 2,3-dimethyl-1-butanol is then oxidized to this compound using the PCC protocol described in section 4.1.
Spectroscopic Characterization
The structural isomers of C₆H₁₂O can be distinguished using various spectroscopic techniques.
Infrared (IR) Spectroscopy
-
Aldehydes: All aldehyde isomers will show a strong, characteristic C=O stretching absorption in the range of 1720-1740 cm⁻¹. Additionally, two characteristic C-H stretching absorptions for the aldehydic proton are observed around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Ketones: Ketone isomers exhibit a strong C=O stretching absorption in the range of 1705-1725 cm⁻¹. They lack the characteristic aldehydic C-H stretches.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aldehydes: The most downfield signal in the ¹H NMR spectrum of an aldehyde is the aldehydic proton, which appears as a singlet or multiplet in the region of δ 9-10 ppm. The splitting pattern of this proton can provide information about adjacent protons.
-
Ketones: Ketones lack the characteristic aldehydic proton signal. Protons on the alpha-carbons to the carbonyl group typically resonate in the region of δ 2.0-2.7 ppm. The specific chemical shifts and splitting patterns of the alkyl protons are used to elucidate the exact structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aldehydes and Ketones: The carbonyl carbon of both aldehydes and ketones gives a characteristic signal in the downfield region of the ¹³C NMR spectrum, typically between δ 190-220 ppm. This allows for easy identification of the carbonyl functional group. The chemical shifts of the other carbon atoms in the molecule provide detailed information about the carbon skeleton.
Mass Spectrometry (MS)
The fragmentation patterns in the mass spectra of C₆H₁₂O isomers are highly dependent on the structure. Common fragmentation pathways for aldehydes and ketones include α-cleavage and McLafferty rearrangement, leading to characteristic fragment ions that can be used for structural identification.
Visualization of Isomeric Relationships
The following diagram illustrates the relationship between this compound and its structural aldehyde isomers.
Caption: Relationship between this compound and its structural aldehyde isomers.
Conclusion
This technical guide has provided a detailed examination of this compound, its structural formula, and the landscape of its isomers. The comparative data on physicochemical properties, along with detailed experimental protocols and spectroscopic characterization, offer valuable information for researchers and professionals in the fields of chemistry and drug development. A clear understanding of the subtle structural and property differences among these isomers is essential for their effective application in synthesis and for elucidating their roles in biological systems.
References
An In-depth Technical Guide to 2,3-Dimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutanal, an organic compound with the molecular formula C6H12O, is a branched aldehyde of interest in various fields of chemical synthesis and research.[1] Its structure, featuring two methyl groups on the butane chain, gives rise to specific chemical properties and reactivity that make it a useful intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and common reactions.
Nomenclature and Structure
The IUPAC name for this compound is This compound .[1] The naming follows the standard rules of organic nomenclature:
-
The longest carbon chain containing the aldehyde functional group is a four-carbon chain, hence the root name "butanal".
-
The aldehyde carbon is designated as carbon-1.
-
Two methyl groups are located on the second and third carbons of the chain.
The logical relationship for the nomenclature is illustrated in the diagram below.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C6H12O |
| Molecular Weight | 100.16 g/mol |
| CAS Number | 2109-98-0 |
| Boiling Point | 112-114 °C |
| Density | 0.797 g/cm³ |
| Flash Point | 18.3 °C |
| Refractive Index | 1.392 |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is useful for the identification and characterization of the compound.
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.6 | Doublet | 1H | Aldehydic H |
| 2.2 | Multiplet | 1H | C2-H |
| 1.8 | Multiplet | 1H | C3-H |
| 1.0 | Doublet | 3H | C2-CH3 |
| 0.9 | Doublet | 3H | C3-CH3 (diastereotopic) |
| 0.8 | Doublet | 3H | C3-CH3 (diastereotopic) |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| 205 | C1 (Aldehyde) |
| 55 | C2 |
| 35 | C3 |
| 20 | C2-CH3 |
| 18 | C3-CH3 (diastereotopic) |
| 16 | C3-CH3 (diastereotopic) |
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 2720, 2820 | Medium | C-H stretch (aldehyde) |
| 1725 | Strong | C=O stretch (aldehyde) |
| 1465 | Medium | C-H bend (alkane) |
| 1385 | Medium | C-H bend (alkane) |
Synthesis
This compound can be synthesized through various methods, including the ozonolysis of ergosterol and the hydrolysis of 1,2-dibromo-2,3-dimethylbutane. A detailed experimental protocol for a laboratory-scale synthesis is provided below.
Experimental Protocol: Synthesis of this compound via Oxidation of 2,3-Dimethyl-1-butanol
This protocol describes the oxidation of the corresponding primary alcohol to the aldehyde using a common oxidizing agent like pyridinium chlorochromate (PCC).
Materials:
-
2,3-Dimethyl-1-butanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dimethyl-1-butanol (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. The mixture will become a dark brown slurry.
-
Stir the reaction mixture vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with diethyl ether and stir for an additional 15 minutes.
-
Pass the reaction mixture through a short column of silica gel to remove the chromium byproducts. Wash the silica gel with additional diethyl ether.
-
Combine the organic filtrates and wash them sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by distillation to yield pure this compound.
Reactions
This compound undergoes typical reactions of aldehydes. The presence of the bulky isopropyl group at the alpha-position can influence the stereochemical outcome of certain reactions.
Wittig Reaction:
A notable reaction of this compound is the Wittig reaction, which is used to synthesize alkenes from aldehydes or ketones. The reaction with a phosphorus ylide, such as methylenetriphenylphosphorane, would yield 3,4-dimethyl-1-pentene. The steric hindrance around the carbonyl group may affect the reaction rate and the E/Z selectivity of the resulting alkene.
Conclusion
This compound is a valuable chemical intermediate with distinct properties arising from its branched structure. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, spectroscopic data, a detailed synthesis protocol, and key reactivity. This information is intended to be a valuable resource for researchers and scientists working with this compound in various applications.
References
An In-depth Technical Guide on the Physical Properties of 2,3-Dimethylbutanal
This technical guide provides a comprehensive overview of the boiling point and density of 2,3-Dimethylbutanal, tailored for researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for substance identification based on these properties.
Quantitative Data Summary
The physical properties of this compound are critical for its handling, purification, and use in synthetic chemistry. The following table summarizes its boiling point and density.
| Physical Property | Value | Conditions |
| Boiling Point | 110.8°C | At 760 mmHg |
| Density | 0.797 g/mL | Standard conditions |
Table 1: Key Physical Properties of this compound.[1]
Experimental Protocols
Accurate determination of boiling point and density is fundamental for the characterization of chemical compounds. The following sections detail standard laboratory procedures for these measurements.
For instances where only a small sample volume is available, the micro-boiling point method is a convenient and accurate technique.[2][3]
Objective: To determine the boiling point of a liquid sample using a small volume.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or a metal heating block)
-
Clamps and stand
Procedure:
-
Sample Preparation: Add a few milliliters of the liquid sample (e.g., this compound) into the small test tube.[4][5]
-
Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[5]
-
Apparatus Assembly: Securely clamp the test tube and attach it to a thermometer. The thermometer bulb should be positioned adjacent to the test tube, with both immersed in the heating bath (Thiele tube or heating block).
-
Heating: Begin to heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[2]
-
Observation: As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, remove the heat source.[2]
-
Boiling Point Reading: The liquid will begin to cool. The point at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is the boiling point. Record the temperature from the thermometer at this exact moment.[2]
The pycnometer method is a precise technique for determining the density of a liquid by measuring a specific, known volume of it.[6]
Objective: To accurately determine the density of a liquid sample.
Apparatus:
-
Pycnometer (a glass flask with a specific, calibrated volume)
-
Analytical balance
-
Thermometer
-
Liquid sample (this compound)
Procedure:
-
Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer. Measure its mass using an analytical balance and record it as m₁.
-
Filling the Pycnometer: Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. If the pycnometer has a ground-glass stopper with a capillary, the stopper should be inserted, and any excess liquid that emerges from the capillary should be carefully wiped away.
-
Mass of Filled Pycnometer: Weigh the pycnometer filled with the liquid and record the mass as m₂.
-
Temperature Measurement: Measure and record the temperature of the liquid.
-
Calculation: The density (ρ) of the liquid is calculated using the following formula:
ρ = (m₂ - m₁) / V
Where:
-
m₁ is the mass of the empty pycnometer.
-
m₂ is the mass of the pycnometer filled with the liquid.
-
V is the calibrated volume of the pycnometer.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for identifying an unknown liquid compound by experimentally determining its boiling point and density and comparing these values to literature data.
Caption: Workflow for chemical identification using physical properties.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dimethylbutanal. This document outlines the expected spectral data, provides comprehensive experimental protocols for data acquisition, and includes visualizations to aid in the understanding of the molecular structure and NMR spectroscopy workflow.
Molecular Structure and NMR Data
This compound is a branched-chain aldehyde with the chemical formula C₆H₁₂O. The presence of chiral centers and various proton and carbon environments gives rise to a distinct NMR spectrum that is instrumental for its structural elucidation and purity assessment.
Atom Numbering for NMR Assignments:
Due to the challenges in sourcing publicly available, fully assigned experimental spectra for this compound, the following data is based on predictive models and analysis of chemically similar structures. These predictions provide a reliable estimation for spectral interpretation.
The ¹H NMR spectrum of this compound is characterized by signals from the aldehydic proton, methine protons, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| H-1 (CHO) | ~9.6 | Doublet | ~2.5 | 1H |
| H-2 | ~2.2 | Multiplet | - | 1H |
| H-3 | ~1.9 | Multiplet | - | 1H |
| CH₃-4 | ~1.0 | Doublet | ~7.0 | 3H |
| CH₃-5, CH₃-6 | ~0.9 | Doublet | ~7.0 | 6H |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Chemical shifts are reported in ppm relative to TMS.
| Assignment | Chemical Shift (δ) (ppm) |
| C-1 (CHO) | ~205 |
| C-2 | ~55 |
| C-3 | ~45 |
| C-4 | ~20 |
| C-5, C-6 | ~18 |
Experimental Protocols
The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. The following sections detail the methodology for sample preparation and data acquisition for the analysis of this compound.
Proper sample preparation is critical to obtain high-resolution NMR spectra.[1][2][3]
-
Sample Quantity : For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in a suitable deuterated solvent. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]
-
Solvent : Use 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Acetone-d₆.[1][3] The choice of solvent is critical to avoid overlapping signals with the analyte.
-
NMR Tube : Use a clean, dry, high-quality 5 mm NMR tube.[3][4]
-
Internal Standard : Tetramethylsilane (TMS) can be added as an internal standard for referencing the chemical shifts to 0.00 ppm. Alternatively, the residual solvent peak can be used for calibration.[1]
-
Filtration : If the sample contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.[5]
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
-
Pulse Sequence : A standard single-pulse experiment (e.g., zg30).[6]
-
Number of Scans : 8 to 16 scans are typically sufficient.[6]
-
Acquisition Time : 2-4 seconds.[6]
-
Relaxation Delay : 1-2 seconds.[6]
-
Spectral Width : A spectral width of 10-15 ppm is generally adequate for most organic molecules.[6]
¹³C NMR Spectroscopy:
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[6]
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.[6]
-
Acquisition Time : 1-2 seconds.[6]
-
Relaxation Delay : 2-5 seconds.[6]
-
Spectral Width : A spectral width of 200-250 ppm is standard for organic compounds.[6]
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. sites.bu.edu [sites.bu.edu]
- 6. benchchem.com [benchchem.com]
Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of 2,3-Dimethylbutanal
For Immediate Release
This whitepaper provides a detailed theoretical analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-dimethylbutanal. Designed for researchers, scientists, and professionals in drug development, this guide elucidates the primary fragmentation pathways, predicts the resultant mass-to-charge ratios (m/z), and offers a standardized experimental protocol for the analysis of this and similar volatile aldehydes.
Introduction
This compound (C₆H₁₂O), a branched-chain aldehyde, presents a unique fragmentation pattern under electron ionization mass spectrometry. Understanding these pathways is crucial for its identification and structural elucidation in complex matrices. The fragmentation is primarily governed by the presence of the carbonyl group and the branched alkyl chain, leading to characteristic cleavage events. This document outlines the predicted fragmentation based on established chemical principles, as a publicly available experimental spectrum is not currently available in spectral databases.
Predicted Mass Spectrum Data
The mass spectrum of this compound is anticipated to be characterized by a series of fragment ions resulting from predictable cleavage patterns. The molecular ion (M⁺˙) is expected at an m/z of 100, corresponding to its molecular weight. However, for aliphatic aldehydes, the molecular ion peak is often weak.[1][2] The major fragmentation pathways include α-cleavage, β-cleavage, and the McLafferty rearrangement.[1][3][4] The relative abundance of the resulting ions is influenced by the stability of the carbocation and radical species formed.[5][6][7]
| m/z | Predicted Relative Abundance | Proposed Fragment Ion | Fragmentation Pathway |
| 100 | Low | [C₆H₁₂O]⁺˙ | Molecular Ion |
| 71 | Moderate to High | [C₄H₇O]⁺ | α-cleavage: Loss of an ethyl radical (•C₂H₅) |
| 57 | High | [C₄H₉]⁺ | β-cleavage: Loss of the formyl radical (•CHO) |
| 43 | Very High (likely Base Peak) | [C₃H₇]⁺ | β-cleavage with charge retention on the isopropyl fragment |
| 44 | Moderate | [C₂H₄O]⁺˙ | McLafferty Rearrangement |
| 29 | Moderate | [CHO]⁺ | α-cleavage: Loss of the C₅H₁₁ radical |
Key Fragmentation Pathways
The fragmentation of the this compound molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.
α-Cleavage
Alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group.[8][9][10] This is a common pathway for aldehydes and ketones.[3][11] For this compound, this can occur in two ways:
-
Loss of a hydrogen radical (•H): This would result in an M-1 peak at m/z 99. This is a characteristic peak for aldehydes, though it may be of low intensity.[2]
-
Loss of the alkyl group: Cleavage of the C-C bond between the carbonyl carbon and the rest of the molecule leads to the formation of a resonance-stabilized acylium ion. However, due to the branching, the more favorable fragmentation is the loss of the larger, more stable radical.
β-Cleavage
Beta-cleavage occurs at the bond between the α- and β-carbons relative to the carbonyl group.[12] This pathway is particularly significant in branched compounds as it can lead to the formation of stable carbocations.[5][7] In this compound, β-cleavage is expected to be a dominant process, leading to the loss of the formyl radical (•CHO, 29 Da) and the formation of a secondary carbocation at m/z 71, or more favorably, the formation of a stable isopropyl cation at m/z 43. The high stability of the secondary isopropyl carbocation suggests that the fragment at m/z 43 will be one of the most abundant, if not the base peak.[5][7]
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen.[4][13][14][15] This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-bond. This results in the formation of a neutral alkene and a new radical cation. For this compound, this would lead to a fragment at m/z 44.
Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
The following provides a general methodology for the analysis of volatile aldehydes like this compound.
4.1 Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a volatile, inert solvent such as methanol or hexane. Create a series of dilutions to establish a calibration curve.
-
Sample Extraction (if in a matrix): For samples in a complex matrix (e.g., biological fluids, environmental samples), a headspace solid-phase microextraction (SPME) technique is recommended to isolate the volatile aldehyde.
4.2 Instrumentation
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms).
-
Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer with an electron ionization (EI) source.
4.3 GC-MS Parameters
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 20-200
4.4 Data Acquisition and Analysis
Acquire the data in full scan mode. Identify the peak corresponding to this compound based on its retention time. The mass spectrum of this peak can then be extracted and analyzed for the characteristic molecular ion and fragment ions.
Visualizing the Fragmentation
The following diagrams illustrate the key fragmentation pathways and the logical workflow for the analysis.
Caption: Predicted major fragmentation pathways of this compound.
Caption: Standard workflow for the GC-EI-MS analysis of volatile aldehydes.
Conclusion
The electron ionization mass spectrum of this compound is predicted to be dominated by fragments arising from β-cleavage and McLafferty rearrangement, with a likely base peak at m/z 43 due to the formation of a stable isopropyl cation. While a definitive experimental spectrum is not publicly available, the theoretical fragmentation patterns outlined in this guide provide a robust framework for the identification and structural confirmation of this compound. The provided experimental protocol offers a standardized approach for obtaining high-quality mass spectra of this compound and related volatile aldehydes.
References
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. Fragmentation and mass spectra of Aldehydes - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 3. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 4. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry | dummies [dummies.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. psiberg.com [psiberg.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 9. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. youtube.com [youtube.com]
- 14. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 15. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
The Natural Occurrence of 2,3-Dimethylbutanal in Food: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutanal is a branched-chain aldehyde that, while less studied than its isomers 2-methylbutanal and 3-methylbutanal, is presumed to contribute to the complex aroma profiles of various food products. Aldehydes are significant in food chemistry due to their low odor thresholds and characteristic sensory attributes. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of this compound in food, its formation pathways, and the analytical methodologies for its detection and quantification. Given the limited specific data on this compound, this guide also draws upon information from its closely related and more extensively researched isomers to provide a thorough context for researchers.
Formation Pathways of this compound
The primary route for the formation of branched-chain aldehydes like this compound in food is the Strecker degradation of specific amino acids. This reaction is a key part of the Maillard reaction cascade, which occurs during the heating of food. The Strecker degradation involves the interaction of an α-amino acid with a dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the original amino acid.
In the case of this compound, the precursor amino acid is isoleucine . The degradation of isoleucine can lead to the formation of both 2-methylbutanal and, through a less common rearrangement, potentially this compound. The reaction proceeds through the formation of an imine, followed by decarboxylation and hydrolysis to yield the final aldehyde.
Quantitative Data on Natural Occurrence
Direct quantitative data on the natural occurrence of this compound in food is scarce in scientific literature. Most studies on branched-chain aldehydes focus on the more abundant isomers, 2-methylbutanal and 3-methylbutanal, which are well-known contributors to the flavor of a wide range of products, including cheese, roasted meats, and coffee.
The table below summarizes the current state of knowledge regarding the quantification of this compound in food.
| Food Category | This compound Concentration Data | Notes on Related Isomers (2-Methylbutanal & 3-Methylbutanal) |
| Dairy Products (e.g., Cheese) | Not widely reported. | 2-Methylbutanal and 3-methylbutanal are significant flavor compounds in many cheese varieties, contributing to malty and nutty notes. Their concentrations can range from µg/kg to mg/kg depending on the cheese type and ripening time. |
| Meat and Fish (Cooked) | Not widely reported. | Found in the aroma of cooked beef, pork, and poultry, contributing to the overall roasted and savory flavor profile.[1][2] |
| Fruits and Vegetables | Not widely reported. | Present in some fruits and vegetables, often as a result of enzymatic or oxidative processes. |
| Fermented Foods and Beverages | Not widely reported. | Important constituents of the aroma of beer, wine, and bread, formed during fermentation and baking processes.[1] |
| Roasted Products (e.g., Coffee, Nuts) | Not widely reported. | Key aroma compounds in roasted coffee and various nuts, contributing to the desirable roasted and nutty notes. |
The lack of specific data for this compound highlights a research gap and an opportunity for further investigation into its contribution to food flavor.
Analytical Methodologies
The analysis of volatile compounds like this compound in complex food matrices requires sensitive and selective analytical techniques. The most common and effective method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .
HS-SPME is a solvent-free sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the food sample. Volatile and semi-volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed and introduced into the GC column for separation.
GC-MS separates the volatile compounds based on their boiling points and polarity, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the fragmented molecules. For aldehydes, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to improve chromatographic separation and detection sensitivity.
Experimental Protocols
Objective: To extract, identify, and quantify this compound in a cheese matrix using HS-SPME-GC-MS.
Materials and Reagents:
-
Cheese sample
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
This compound standard
-
Internal standard (e.g., 2-methyl-3-heptanone)
-
Sodium chloride (NaCl)
-
Deionized water
Procedure:
-
Sample Preparation:
-
Grate 5 grams of the cheese sample.
-
Transfer the grated cheese into a 20 mL headspace vial.
-
Add 1 gram of NaCl to the vial to increase the vapor pressure of the analytes.
-
Add a known amount of the internal standard solution.
-
Immediately seal the vial with the screw cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a temperature-controlled autosampler tray or a water bath set at 60°C.
-
Allow the sample to equilibrate for 30 minutes.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector:
-
Retract the fiber and immediately insert it into the GC injector port.
-
Desorb the analytes for 5 minutes at 250°C in splitless mode.
-
-
GC Column:
-
Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 5°C/minute.
-
Ramp to 250°C at a rate of 10°C/minute and hold for 5 minutes.
-
-
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/minute.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Scan range: m/z 35-350.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
-
-
Quantification:
-
Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.
-
Quantify the concentration of this compound using a calibration curve prepared with the standard and normalized to the internal standard.
-
Conclusion
This compound is a branched-chain aldehyde that likely contributes to the flavor profiles of various foods, although its specific role and natural concentrations are not yet well-documented. Its formation is primarily attributed to the Strecker degradation of isoleucine during thermal processing. The analysis of this volatile compound can be effectively achieved using HS-SPME-GC-MS, a sensitive and robust technique for food aroma analysis. The provided experimental protocol, adapted from methods for similar compounds, offers a solid starting point for researchers aiming to investigate the occurrence and significance of this compound in different food systems. Further research is warranted to quantify its presence in a wider range of food products and to fully understand its impact on sensory perception.
References
Formation Pathway of 2,3-Dimethylbutanal and Related Branched-Chain Aldehydes in Fermentation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation pathways of 2,3-dimethylbutanal and other significant branched-chain aldehydes during fermentation. Understanding the origins and mechanisms of these volatile compounds is crucial for controlling the flavor and aroma profiles of fermented products and for identifying potential metabolic markers. This document details the primary biochemical routes, presents quantitative data from various studies, outlines detailed experimental protocols for analysis, and provides visual diagrams of the key pathways and workflows.
Introduction to Branched-Chain Aldehydes in Fermentation
Branched-chain aldehydes are potent aroma compounds that contribute significantly to the sensory characteristics of fermented foods and beverages, such as beer, wine, and spirits. These compounds, including this compound, 3-methylbutanal, and 2-methylbutanal, are typically present in low concentrations but have low flavor thresholds, making them important determinants of the final product's quality. Their formation is intrinsically linked to amino acid metabolism by yeast and other microorganisms during fermentation.
Primary Formation Pathways of Branched-Chain Aldehydes
Two principal pathways are responsible for the formation of most branched-chain aldehydes in fermentation: the Ehrlich pathway and the Strecker degradation.
The Ehrlich Pathway
The Ehrlich pathway is the primary metabolic route for the conversion of amino acids into higher alcohols, with aldehydes as key intermediates.[1][2] This pathway involves a sequence of three main enzymatic reactions:
-
Transamination: The amino group of an amino acid is transferred to an α-keto acid (commonly α-ketoglutarate), forming a new amino acid (glutamate) and the corresponding α-keto acid of the original amino acid. This reaction is catalyzed by aminotransferases or transaminases.[3][4]
-
Decarboxylation: The α-keto acid is then decarboxylated to form an aldehyde with one less carbon atom than the original amino acid. This step is carried out by decarboxylase enzymes.[3][4]
-
Reduction/Oxidation: The resulting aldehyde is subsequently reduced to a higher alcohol (fusel alcohol) by alcohol dehydrogenases or oxidized to a fusel acid.[2]
The specific branched-chain aldehydes, 3-methylbutanal and 2-methylbutanal, are formed from the amino acids leucine and isoleucine, respectively, via this pathway.
The Strecker Degradation
The Strecker degradation is a chemical reaction that converts an α-amino acid into an aldehyde with one fewer carbon atom.[5][6] This reaction occurs between an α-amino acid and a dicarbonyl compound, which can be formed during the Maillard reaction in processes involving heat, such as kilning of malt.[7] The key steps involve the formation of an imine, followed by decarboxylation and hydrolysis to yield the aldehyde.[5] While primarily associated with heated foods, the necessary precursors can be present in some fermentation environments.
The Formation of this compound: A Reassessment
Initial assumptions often link the formation of all branched-chain aldehydes directly to the catabolism of common proteinogenic amino acids. However, the carbon skeleton of this compound (CH₃-CH(CH₃)-CH(CH₃)-CHO) does not correspond to that of valine, which yields 3-methylbutanal, or isoleucine, which produces 2-methylbutanal.
The biosynthetic origin of this compound in fermentation is not as well-documented as that of other branched-chain aldehydes. A plausible, though less-established, pathway involves the diacetyl (2,3-butanedione) and acetoin pathway, which itself is a branch of the valine biosynthesis pathway. In this proposed pathway, α-acetolactate, an intermediate in valine synthesis, can be decarboxylated to diacetyl. Diacetyl can then be reduced to acetoin and further to 2,3-butanediol. It is conceivable that side reactions involving intermediates of this pathway could lead to the formation of this compound, although the specific enzymes and reaction conditions are not well-defined in the current literature.
Quantitative Data on Branched-Chain Aldehyde Production
The concentration of branched-chain aldehydes in fermented products is influenced by various factors, including the yeast strain, fermentation temperature, pH, and the availability of precursor amino acids. The following tables summarize findings on the production of 3-methylbutanal and 2-methylbutanal, which are structurally related to this compound and serve as important indicators of the metabolic activity leading to aldehyde formation.
Table 1: Concentration of 3-Methylbutanal in Various Fermented Beverages
| Beverage | Fermentation Conditions | Concentration Range (µg/L) | Reference |
| Beer | Standard ale fermentation | 60 - 400 | [8] |
| Wine (Red) | Saccharomyces cerevisiae, 25°C | 5 - 50 | [9] |
| Swiss Raclette-type Cheese | Starter culture fermentation | Up to 1500 | [4] |
Table 2: Factors Influencing 2-Methylbutanal and 3-Methylbutanal Production in Wine
| Factor | Condition | Effect on Aldehyde Concentration | Reference |
| pH | Higher pH (e.g., 4.2 vs. 2.8) | Increased accumulation of Strecker aldehydes | [9] |
| Oxygen | Increased oxygen exposure | Higher levels of Strecker aldehydes | [9] |
| Precursor Amino Acid | Higher initial leucine/isoleucine | Increased formation of corresponding aldehydes | [1] |
Experimental Protocols for Aldehyde Analysis
The accurate quantification of volatile compounds like this compound requires sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common methods employed.
GC-MS Analysis of Branched-Chain Aldehydes
This protocol outlines a general method for the analysis of volatile aldehydes in a fermented beverage sample using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
Objective: To extract, separate, and identify volatile aldehydes from a liquid fermentation sample.
Materials:
-
Fermented beverage sample
-
Sodium chloride (NaCl)
-
Internal standard (e.g., 2-methylpentanal)
-
20 mL headspace vials with PTFE-faced septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the fermented beverage into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the volatility of the analytes.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with the cap and septum.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.
-
-
GC-MS Analysis:
-
Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber onto the GC column. Typical injector temperature is 250°C.
-
The GC oven temperature program should be optimized for the separation of the target aldehydes. A typical program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 15°C/minute, hold for 5 minutes.
-
-
The carrier gas is typically helium at a constant flow rate.
-
The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
-
-
Data Analysis:
-
Identify the target aldehydes by comparing their retention times and mass spectra with those of authentic standards.
-
Quantify the analytes by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.
-
HPLC Analysis of Aldehydes (as DNPH Derivatives)
This method involves the derivatization of aldehydes with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that can be analyzed by HPLC with UV detection.
Objective: To quantify aldehydes in a fermentation sample after derivatization.
Materials:
-
Fermented beverage sample
-
2,4-dinitrophenylhydrazine (DNPH) solution in acetonitrile and acid (e.g., phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Sample Derivatization:
-
Mix a known volume of the fermentation sample with an excess of the DNPH solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.
-
-
Extraction and Concentration:
-
Pass the derivatized sample through a conditioned C18 SPE cartridge to retain the DNPH derivatives.
-
Wash the cartridge with a water/acetonitrile mixture to remove interferences.
-
Elute the derivatives with acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Perform a gradient elution using a mobile phase of acetonitrile and water. A typical gradient might start with a lower concentration of acetonitrile and increase over the run.
-
Detect the DNPH derivatives using a UV detector set at a wavelength of approximately 360 nm.
-
-
Data Analysis:
-
Identify the aldehyde-DNPH derivatives by comparing their retention times with those of prepared standards.
-
Quantify the aldehydes by creating a calibration curve from the peak areas of the standard solutions.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and a general experimental workflow.
Caption: The Ehrlich pathway for the formation of 3-methylbutanal from leucine.
Caption: The Strecker degradation pathway for aldehyde formation.
Caption: A proposed pathway for this compound formation.
Caption: General experimental workflow for aldehyde analysis.
Conclusion
The formation of this compound and other branched-chain aldehydes in fermentation is a complex process governed by microbial metabolism and chemical reactions. While the Ehrlich pathway and Strecker degradation are well-established routes for the production of many important flavor-active aldehydes, the specific origin of this compound remains an area for further investigation. The analytical methods detailed in this guide provide a robust framework for researchers to quantify these compounds, enabling better control over fermentation processes and the development of products with desired sensory profiles. Continued research into the less common metabolic pathways will further enhance our understanding of flavor chemistry in fermented products.
References
- 1. researchgate.net [researchgate.net]
- 2. A detoxication route for acetaldehyde: metabolism of diacetyl, acetoin, and 2,3-butanediol in liver homogenate and perfused liver of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. env.go.jp [env.go.jp]
- 4. Formation of 3-Methylbutanal and 3-Methylbutan-1-ol Recognized as Malty during Fermentation in Swiss Raclette-Type Cheese, Reconstituted Milk, and de Man, Rogosa, and Sharpe Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ugc.futurelearn.com [ugc.futurelearn.com]
- 6. youtube.com [youtube.com]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a precursor of 2-mercapto-3-methyl-1-butanol in beer - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of 2,3-Dimethylbutanal in Microorganisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethylbutanal is a branched-chain aldehyde whose microbial biosynthesis is not extensively documented. This technical guide consolidates current knowledge on the formation of related branched-chain aldehydes and proposes a hypothetical biosynthetic pathway for this compound in microorganisms. The core of this pathway is the well-established Ehrlich pathway, which converts branched-chain amino acids into fusel alcohols and aldehydes. This document details the enzymatic steps, proposes a plausible route from the amino acid valine to this compound involving a key condensation step, and provides detailed experimental protocols for the investigation of this pathway. Furthermore, it includes visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.
Introduction
Branched-chain aldehydes are significant volatile organic compounds produced by microorganisms, contributing to the aroma and flavor profiles of fermented foods and beverages.[1][2][3][4][5][6] The primary mechanism for their formation is the Ehrlich pathway, a catabolic route for branched-chain amino acids.[3][7] While the biosynthesis of C4 and C5 aldehydes from valine, leucine, and isoleucine is well-understood, the formation of the C6 aldehyde, this compound, presents a biochemical challenge as it cannot be formed by a simple decarboxylation of a common amino acid. This guide explores the established principles of branched-chain aldehyde synthesis and extrapolates them to propose a biosynthetic route for this compound, likely originating from the catabolism of valine.
The Ehrlich Pathway: The Core of Branched-Chain Aldehyde Synthesis
The Ehrlich pathway is a three-step process that converts branched-chain amino acids into their corresponding aldehydes and alcohols, often referred to as fusel aldehydes and fusel alcohols.[3][4][7]
The key enzymatic steps are:
-
Transamination: The initial step involves the removal of the amino group from a branched-chain amino acid, such as valine, by a branched-chain amino acid aminotransferase (BCAT) . This reaction requires an α-keto acid, typically α-ketoglutarate, as the amino group acceptor, yielding the corresponding branched-chain α-keto acid and glutamate.[8][9] In Saccharomyces cerevisiae, both mitochondrial (Bat1) and cytosolic (Bat2) aminotransferases can catalyze this step.[3]
-
Decarboxylation: The resulting α-keto acid is then decarboxylated by a branched-chain α-keto acid decarboxylase (KDC) . This step removes a carboxyl group, releasing carbon dioxide and producing a branched-chain aldehyde with one less carbon atom than the original amino acid.[2][3] For example, α-ketoisovalerate (from valine) is converted to isobutyraldehyde.
-
Reduction or Oxidation: The final step determines the fate of the aldehyde. It can be either reduced to a fusel alcohol by an alcohol dehydrogenase (ADH) or oxidized to a fusel acid by an aldehyde dehydrogenase (ALDH) .[3][4] The balance between alcohol and acid production is influenced by the redox state (NADH/NAD+) of the cell and the specific cultivation conditions.[4]
Figure 1: The Ehrlich pathway for the conversion of valine to isobutanol, with isobutyraldehyde as the intermediate aldehyde.
Hypothetical Biosynthetic Pathway for this compound
The direct synthesis of this compound (a C6 aldehyde) from valine (a C5 amino acid) is not feasible through the standard Ehrlich pathway, which involves a decarboxylation step. Therefore, a plausible pathway would necessitate a carbon-carbon bond formation reaction. We propose a hypothetical pathway that extends from the valine catabolic pathway, involving a condensation reaction.
Step 1 & 2: Formation of Isobutyraldehyde via the Ehrlich Pathway As described above, valine is converted to isobutyraldehyde (a C4 aldehyde) via the action of branched-chain amino acid aminotransferase and α-keto acid decarboxylase.
Step 3 (Hypothesized): Aldol Condensation The key proposed step is an aldol condensation reaction. In this step, two molecules of an aldehyde react to form a larger molecule. We hypothesize that an enzyme, likely an aldolase , catalyzes the condensation of two molecules of isobutyraldehyde (C4) to form a C8 intermediate. Aldol condensation reactions are common in microbial metabolism for carbon-carbon bond formation.[10]
Step 4 (Hypothesized): Subsequent Modifications The C8 intermediate would then need to undergo a series of enzymatic modifications, potentially including dehydration and reduction, to yield the final C6 product, this compound. This could involve a retro-aldol-type reaction or cleavage by another enzyme to remove two carbons.
Figure 2: A hypothetical pathway for the biosynthesis of this compound from valine, involving an aldol condensation of isobutyraldehyde.
Quantitative Data
Currently, there is a lack of published quantitative data specifically detailing the titers, yields, and productivity of this compound from microbial fermentation. Research in this area would require the development of sensitive analytical methods for the detection and quantification of this specific aldehyde in complex fermentation broths. The table below is a template for how such data could be presented once generated.
| Microorganism | Substrate | Fermentation Mode | Titer (mg/L) | Yield (g/g substrate) | Productivity (mg/L/h) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Hypothetical | Glucose + Valine | Fed-batch | e.g., 1-10 | e.g., 0.001-0.005 | e.g., 0.01-0.1 | Future Study |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Cultivation of Microorganisms
This protocol is a general guideline for the cultivation of yeast, such as Saccharomyces cerevisiae, for the production of branched-chain aldehydes.
-
Media Preparation: Prepare a defined minimal medium containing a nitrogen source (e.g., ammonium sulfate or a specific amino acid like valine), a carbon source (e.g., glucose), yeast nitrogen base without amino acids, and necessary supplements.
-
Inoculum Preparation: Inoculate a single colony of the desired yeast strain into a small volume of liquid medium and grow overnight at 30°C with shaking (200 rpm).
-
Main Culture: Inoculate a larger volume of the defined medium with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1.
-
Incubation: Incubate the main culture at 30°C with shaking (200 rpm). Monitor cell growth by measuring OD600 at regular intervals.
-
Sampling: Withdraw samples at different time points for analysis of volatile compounds and other metabolites.
Figure 3: A general workflow for the cultivation of microorganisms to produce volatile compounds.
Branched-Chain Amino Acid Aminotransferase (BCAT) Assay
This spectrophotometric assay measures the activity of BCAT by coupling the production of glutamate to the oxidation of NADH by glutamate dehydrogenase.
-
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
20 mM Valine
-
10 mM α-ketoglutarate
-
0.2 mM NADH
-
10 units/mL Glutamate Dehydrogenase
-
Cell-free extract or purified enzyme
-
-
Procedure:
-
In a cuvette, combine the Tris-HCl buffer, valine, α-ketoglutarate, NADH, and glutamate dehydrogenase.
-
Initiate the reaction by adding the cell-free extract or purified enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Branched-Chain α-Keto Acid Decarboxylase (KDC) Assay
This assay measures the activity of KDC by coupling the production of the aldehyde to the reduction of NAD+ by an aldehyde dehydrogenase.
-
Reagents:
-
100 mM Phosphate buffer, pH 6.5
-
50 mM α-Ketoisovalerate
-
2 mM NAD+
-
1 mM Thiamine pyrophosphate (TPP)
-
5 mM MgCl₂
-
10 units/mL Aldehyde Dehydrogenase
-
Cell-free extract or purified enzyme
-
-
Procedure:
-
In a cuvette, combine the phosphate buffer, α-ketoisovalerate, NAD+, TPP, and MgCl₂.
-
Add aldehyde dehydrogenase.
-
Initiate the reaction by adding the cell-free extract or purified enzyme.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH formation.
-
GC-MS Analysis of this compound
This protocol outlines a method for the extraction and analysis of volatile aldehydes from a fermentation broth using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
-
Sample Preparation:
-
Place a known volume of fermentation broth into a headspace vial.
-
Add an internal standard (e.g., a deuterated analog of a similar aldehyde).
-
Seal the vial.
-
-
HS-SPME:
-
Incubate the vial at a controlled temperature (e.g., 60°C) to allow volatiles to partition into the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient program to elute the compounds.
-
Detect and identify the compounds using a mass spectrometer in scan mode. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
Quantification:
-
Generate a calibration curve using standards of this compound of known concentrations.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.
-
Figure 4: Workflow for the GC-MS analysis of volatile aldehydes using HS-SPME.
Regulation of the Ehrlich Pathway
The biosynthesis of branched-chain aldehydes via the Ehrlich pathway is subject to regulation at multiple levels, primarily in response to the availability of nitrogen sources.[11] In Saccharomyces cerevisiae, the expression of genes involved in this pathway is controlled by nitrogen catabolite repression (NCR). When preferred nitrogen sources like ammonia or glutamine are abundant, the expression of genes required for the utilization of less-preferred sources, such as amino acids, is repressed. The transcription factor Aro80 is a key activator of several Ehrlich pathway genes and its activity is induced by the presence of aromatic amino acids.[11]
Conclusion
The biosynthesis of this compound in microorganisms is likely a complex process that extends from the canonical Ehrlich pathway. While direct evidence is currently scarce, the principles of microbial metabolism allow for the formulation of a plausible hypothetical pathway involving the condensation of intermediates derived from valine catabolism. This guide provides a foundational framework for researchers to investigate this pathway through targeted genetic and analytical approaches. The detailed experimental protocols and visualizations serve as practical tools to facilitate the elucidation of this novel biosynthetic route, which could have implications for flavor science, metabolic engineering, and the production of specialty chemicals. Further research is warranted to identify the specific enzymes and microorganisms involved in the production of this compound and to quantify its production under various conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pricklycider.com [pricklycider.com]
- 8. researchgate.net [researchgate.net]
- 9. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aldol Condensation Reaction [sigmaaldrich.com]
- 11. Human Branched-chain-amino-acid aminotransferase, mitochondrial (BCAT2) Elisa Kit – AFG Scientific [afgsci.com]
Navigating the Safety Landscape of 2,3-Dimethylbutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 2,3-Dimethylbutanal, a key compound in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential hazards. This document outlines the Globally Harmonized System (GHS) classification, safe handling procedures, and emergency protocols.
GHS Classification and Hazards
This compound is classified as a hazardous substance under the GHS. The following tables summarize its hazard classification and associated precautionary statements.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 2 | H225: Highly flammable liquid and vapor[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |
| Sensitization, Skin | 1 | H317: May cause an allergic skin reaction[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |
| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects[1] |
GHS Pictograms:
Signal Word: Danger [1]
Safe Handling and Storage
Proper handling and storage are paramount to mitigating the risks associated with this compound.
Table 2: Personal Protective Equipment (PPE) and Engineering Controls
| Control | Specification |
| Engineering Controls | Work in a well-ventilated area, preferably under a chemical fume hood. [2][3]Use explosion-proof electrical, ventilating, and lighting equipment. [2][4]Ground and bond containers and receiving equipment to prevent static discharge. [2][4] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. [3] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact. [3] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. [3] |
Handling Procedures:
-
Avoid breathing vapors or mist. [2][3]* Wash hands thoroughly after handling. [3]* Keep away from heat, sparks, open flames, and other ignition sources. [2][4]* Use only non-sparking tools. [2][3]* Take precautionary measures against static discharge. [2][4]* Avoid contact with skin and eyes. [3] Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area. [2][4]* Keep away from heat and sources of ignition. [2][4]* Store locked up. [5]
Emergency Procedures
In the event of an emergency, follow these protocols.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. [2][3]Call a POISON CENTER or doctor if you feel unwell. [2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. [2][5]If skin irritation or rash occurs, get medical advice/attention. [1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1][3]If eye irritation persists, get medical advice/attention. [3] |
| Ingestion | Do NOT induce vomiting. [5]Immediately call a POISON CENTER or doctor. [2][5] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. [3]* Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Highly flammable liquid and vapor. [1]Vapors may form explosive mixtures with air and may travel to a source of ignition and flash back. [2][3]Containers may explode when heated. [3]* Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear. [3] Accidental Release Measures:
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment.
-
Contain the spill with an inert absorbent material (e.g., sand, earth).
-
Collect the absorbed material into a suitable container for disposal. [6]* Do not allow the product to enter drains or waterways. [5]
Toxicological Information
While specific quantitative toxicological data for this compound is not readily available in the provided search results, the GHS classification indicates potential for skin and respiratory irritation, as well as allergic skin reactions. [1]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. [5]Do not dispose of into the environment.
Visualized Workflows
General Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Logic
Caption: A decision-making flowchart for emergency response to a this compound incident.
References
A Technical Guide to the Thermodynamic Properties of 2,3-Dimethylbutanal
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the key thermodynamic and physical properties of 2,3-Dimethylbutanal (C₆H₁₂O). It includes critically evaluated data presented in tabular format for clarity and ease of comparison. Furthermore, it outlines the standard experimental methodologies employed for the determination of these properties. This guide is intended to serve as a foundational resource for professionals requiring precise data on this compound for research, process design, and development applications.
Introduction
This compound, also known as 2,3-dimethylbutyraldehyde, is an organic compound with the molecular formula C₆H₁₂O.[1][2] As an aldehyde, it contains a carbonyl group (-CHO) which imparts polarity to the molecule. This polarity results in dipole-dipole interactions between molecules, giving aldehydes and ketones higher boiling points than non-polar alkanes of similar molar mass, but lower boiling points than corresponding alcohols, which exhibit strong hydrogen bonding.[3][4][5] The oxygen atom in the carbonyl group can also act as a hydrogen bond acceptor, allowing smaller aldehydes like this compound to be soluble in water.[3]
Accurate thermodynamic data is crucial for a wide range of applications, from chemical reaction modeling and process simulation in industrial settings to understanding intermolecular interactions in more complex systems. This guide consolidates available physical and thermodynamic data for this compound.
Physical and Thermodynamic Properties
The following tables summarize the key physical and thermodynamic properties of this compound. Data has been aggregated from critically evaluated sources to ensure reliability.
Table 1: General and Physical Properties of this compound
| Property | Value | Units | Conditions | Source |
| Molecular Formula | C₆H₁₂O | - | - | [1][6] |
| Molar Mass | 100.161 | g/mol | - | [1][2] |
| Normal Boiling Point | 110.8 | °C | at 760 mmHg | [6] |
| Density | 0.797 | g/cm³ | Not Specified | [6] |
| Vapor Pressure | 23.3 | mmHg | at 25 °C | [6] |
| Flash Point | 18.3 | °C | - | [6] |
| Refractive Index | 1.392 | - | Not Specified | [6] |
Table 2: Critically Evaluated Thermodynamic Data Ranges from NIST/TRC [1]
| Property Data Collection | Phase | Temperature/Pressure Range |
| Enthalpy of Formation | Gas, Liquid | Standard Conditions |
| Enthalpy | Ideal Gas | 200 K to 1000 K |
| Enthalpy | Liquid in equilibrium with Gas | 250 K to 570 K |
| Entropy | Ideal Gas | 200 K to 1000 K |
| Entropy | Liquid in equilibrium with Gas | 250 K to 570 K |
| Heat Capacity (Constant Pressure) | Ideal Gas | 200 K to 1000 K |
| Enthalpy of Vaporization | Liquid to Gas | 255 K to 582 K |
| Vapor Pressure | Liquid in equilibrium with Gas | - |
| Density | Liquid in equilibrium with Gas | 180 K to 582 K |
| Critical Temperature | Liquid and Gas | - |
| Critical Pressure | Liquid and Gas | - |
Note: The NIST/TRC Web Thermo Tables provide extensive datasets and equations for calculating property values as a function of temperature. For specific data points, direct consultation of the database is recommended.[1]
Experimental Protocols for Property Determination
The determination of thermodynamic properties requires precise and standardized experimental methodologies. While specific protocols for this compound are not detailed in readily available literature, the following represents the standard and widely accepted techniques used for aldehydes and similar organic compounds.
Enthalpy of Formation (Combustion Calorimetry)
The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a constant-volume combustion vessel (the "bomb").
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to ~30 atm). A small, known amount of water is often added to ensure the final products are in their standard states.
-
Ignition & Measurement: The sample is ignited via an electrical fuse. The entire bomb is submerged in a known mass of water in a thermally insulated container (calorimeter). The temperature change (ΔT) of the water is meticulously recorded with a high-precision thermometer.
-
Calibration: The heat capacity of the calorimeter system (Ccal) is determined separately by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
-
Calculation: The heat released by the combustion reaction is calculated (q = Ccal * ΔT). This value is then corrected for the combustion of the fuse wire and any side reactions (e.g., formation of nitric acid from trace nitrogen) to find the standard internal energy of combustion (ΔcU°). The standard enthalpy of combustion (ΔcH°) is then calculated using the relationship ΔH = ΔU + Δn(gas)RT. Finally, the standard enthalpy of formation is determined using Hess's Law, by subtracting the enthalpies of formation of the products (CO₂ and H₂O) from the measured enthalpy of combustion.
Vapor Pressure and Enthalpy of Vaporization
Vapor pressure is measured as a function of temperature to determine the volatility of a substance and to calculate its enthalpy of vaporization (ΔvapH).
-
Static Method (Isoteniscope):
-
A sample of the liquid is placed in a specialized flask (isoteniscope) connected to a manometer.
-
The sample is cooled and any dissolved gases are removed under vacuum.
-
The apparatus is immersed in a constant-temperature bath. The pressure is adjusted externally until the liquid levels in the U-tube of the isoteniscope are equal, indicating that the external pressure matches the vapor pressure of the sample at that temperature.
-
Measurements are repeated at various temperatures.
-
-
Dynamic Method (Ebulliometry):
-
This method involves measuring the boiling temperature of the liquid at a precisely controlled pressure.
-
A specialized apparatus (ebulliometer) is used, which ensures that the boiling liquid is in equilibrium with its vapor.
-
The boiling points are measured at various pressures, controlled by a manostat.
-
-
Calculation of Enthalpy of Vaporization: The enthalpy of vaporization is derived from the vapor pressure data using the Clausius-Clapeyron equation. By plotting ln(P) versus 1/T, a straight line is obtained, and the slope is equal to -ΔvapH/R, where R is the ideal gas constant.
Visualization of Experimental Workflow
While complex biological signaling pathways are not relevant to a simple organic molecule like this compound, the logical workflow for the experimental determination of its core thermodynamic properties can be visualized.
Caption: Workflow for determining thermodynamic properties of this compound.
References
- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. This compound | C6H12O | CID 102752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Page loading... [guidechem.com]
An In-depth Technical Guide to the Synthesis of 2,3-Dimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,3-Dimethylbutanal (CAS No. 2109-98-0), a branched-chain aldehyde. The document covers historical methods of its initial isolation and early synthetic attempts, alongside more contemporary and optimized synthetic routes. Detailed experimental protocols for key synthesis methods are provided, and all relevant quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of reaction pathways and experimental workflows using Graphviz to facilitate a deeper understanding of the synthetic processes. Spectroscopic data for the characterization of this compound are also included.
Introduction
This compound, also known as 2,3-dimethylbutyraldehyde, is a six-carbon branched-chain aldehyde with the molecular formula C₆H₁₂O. Its structure features a chiral center at the C2 position, leading to the existence of (R)- and (S)-enantiomers. This compound is of interest in various fields of chemical synthesis, including the development of pharmaceuticals and specialty chemicals, due to its specific structural motif. This guide aims to be a thorough resource for researchers and professionals involved in the synthesis and application of this aldehyde.
Chemical Properties of this compound[1]
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2109-98-0 |
| Boiling Point | ~117-119 °C (estimated) |
| Density | ~0.8 g/cm³ (estimated) |
Discovery and Historical Synthesis
The first reported isolation of this compound was not through a direct synthetic effort but as a product of the degradation of a natural product.
Ozonolysis of Ergosterol
This compound was first identified as a product of the ozonolysis of ergosterol, a sterol found in fungi and protozoa. This degradative method, while historically significant for structure elucidation, is not a practical synthetic route due to the complexity of the starting material and the low yield of the desired aldehyde among other cleavage products.
Reaction Pathway: Ozonolysis of Ergosterol
Caption: Ozonolysis of ergosterol to yield this compound.
Early Synthetic Attempts
Early attempts to synthesize this compound were reported with limited success and often with unstated yields. These methods include:
-
Hydrolysis of 1,2-dibromo-2,3-dimethylbutane: This approach involves the formation of a dihaloalkane followed by hydrolysis. The harsh conditions and potential for side reactions, such as elimination, make this a less favorable route.
-
Decarboxylation of 3,4-dimethyl-2,3-epoxypentanoic acid: This method proceeds via a glycidic ester, which upon saponification and acidification, decarboxylates to the aldehyde.
Modern Synthetic Methodologies
Several modern synthetic methods can be applied to produce this compound with greater efficiency and control.
Synthesis from Alkoxy Glycol Ethers (Barnes and Budde Method)
A notable early and relatively efficient synthesis was reported by Barnes and Budde, involving the acid-catalyzed rearrangement of a 1-alkoxy-2,3-dimethyl-2-butanol. This method provides good yields and represents a significant improvement over earlier attempts.
Experimental Workflow: Barnes and Budde Synthesis
Caption: Workflow for the synthesis of this compound via the Barnes and Budde method.
Experimental Protocol:
-
Preparation of 1-Methoxy-2,3-dimethyl-2-butanol: This intermediate is prepared via a two-step Grignard reaction sequence. First, methoxyacetonitrile is reacted with isopropylmagnesium bromide to yield 1-methoxy-2-methyl-3-pentanone. A second Grignard reaction of this ketone with another equivalent of isopropylmagnesium bromide affords the desired 1-methoxy-2,3-dimethyl-2-butanol.
-
Synthesis of this compound: 1-Methoxy-2,3-dimethyl-2-butanol (14.5 g) is heated with anhydrous oxalic acid (20 g) at 100-105 °C for four hours. The resulting this compound is then isolated by steam distillation.
Quantitative Data:
| Reactant | Product | Reagents | Yield |
| 1-Methoxy-2,3-dimethyl-2-butanol | This compound | Anhydrous Oxalic Acid, Heat | 60-75% |
Oxidation of 2,3-Dimethyl-1-butanol
A more direct and modern approach is the oxidation of the corresponding primary alcohol, 2,3-dimethyl-1-butanol. This method offers high selectivity and yields with the appropriate choice of oxidizing agent.
Reaction Pathway: Oxidation of 2,3-Dimethyl-1-butanol
Caption: Oxidation of 2,3-dimethyl-1-butanol to this compound.
Proposed Experimental Protocol (Swern Oxidation):
-
To a solution of oxalyl chloride (1.2 eq) in dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of 2,3-dimethyl-1-butanol (1.0 eq) in DCM.
-
Stir for 1 hour at -78 °C, then add triethylamine (5.0 eq).
-
Allow the reaction to warm to room temperature, then quench with water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Quantitative Data (Predicted):
| Reactant | Product | Reagents | Predicted Yield |
| 2,3-Dimethyl-1-butanol | This compound | Oxalyl Chloride, DMSO, Triethylamine | >90% |
Hydroformylation of 2,3-Dimethyl-1-butene
The hydroformylation (or oxo process) of 2,3-dimethyl-1-butene presents a direct and atom-economical route to this compound. This reaction involves the addition of a formyl group and a hydrogen atom across the double bond, catalyzed by a transition metal complex, typically rhodium or cobalt.
Reaction Pathway: Hydroformylation
Caption: Hydroformylation of 2,3-dimethyl-1-butene.
Proposed Experimental Protocol:
-
In a high-pressure autoclave, dissolve the rhodium catalyst (e.g., Rh(acac)(CO)₂) and a phosphine ligand (e.g., triphenylphosphine) in a suitable solvent (e.g., toluene).
-
Add 2,3-dimethyl-1-butene to the reactor.
-
Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and maintain the pressure.
-
After the reaction is complete, cool the reactor, vent the excess gas, and analyze the product mixture by gas chromatography.
-
Purify the product by distillation.
Quantitative Data (Predicted):
| Reactant | Product | Catalyst System | Predicted Yield |
| 2,3-Dimethyl-1-butene | This compound | Rhodium/phosphine complex | High, with potential for regioisomers |
Characterization of this compound
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aldehydic proton (CHO) around 9.6 ppm (doublet), complex multiplets for the alkyl protons. |
| ¹³C NMR | Carbonyl carbon (C=O) around 205 ppm, aliphatic carbons in the upfield region. |
| IR Spectroscopy | Strong C=O stretch around 1725 cm⁻¹, C-H stretches for the aldehyde proton around 2720 and 2820 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 100, characteristic fragmentation pattern including loss of the formyl group. |
Conclusion
This technical guide has detailed the historical discovery and various synthetic routes for this compound. While early methods provided the initial groundwork, modern techniques such as the oxidation of 2,3-dimethyl-1-butanol and the hydroformylation of 2,3-dimethyl-1-butene offer more efficient and scalable pathways. The provided experimental protocols, quantitative data, and reaction diagrams serve as a valuable resource for chemists in research and development. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and required purity of the final product. Further research into optimizing the proposed modern synthetic methods could lead to even more efficient and sustainable production of this versatile branched-chain aldehyde.
Methodological & Application
Synthesis of 2,3-Dimethylbutanal from 2,3-Dimethylbutanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutanal is a valuable aldehyde intermediate in organic synthesis, finding applications in the development of pharmaceuticals and specialty chemicals. Its synthesis from the corresponding primary alcohol, 2,3-dimethylbutanol, requires a mild and selective oxidation to prevent over-oxidation to the carboxylic acid. This document provides detailed application notes and protocols for three established and reliable methods for this transformation: Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and Dess-Martin Periodinane (DMP) oxidation. These methods are known for their high efficiency and selectivity for aldehydes.
Reaction Scheme
The overall transformation involves the oxidation of the primary alcohol, 2,3-dimethylbutanol, to the corresponding aldehyde, this compound.
Caption: Chemical transformation of 2,3-Dimethylbutanol to this compound.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the key quantitative parameters for the different oxidation methods. While specific literature data for the oxidation of 2,3-dimethylbutanol is not extensively available, the expected yields are based on the general effectiveness of these methods for the oxidation of primary alcohols.[1][2][3]
| Parameter | Swern Oxidation | PCC Oxidation | Dess-Martin Oxidation |
| Oxidizing Agent | Dimethyl sulfoxide (DMSO), Oxalyl chloride | Pyridinium Chlorochromate (PCC) | Dess-Martin Periodinane (DMP) |
| Stoichiometry (Oxidant) | ~1.5 - 2.2 equivalents | ~1.2 - 1.5 equivalents | ~1.1 - 1.5 equivalents |
| Base | Triethylamine (~5.0 eq.) | None (can be buffered with NaOAc) | None (can be buffered with pyridine) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to room temperature | Room temperature | Room temperature |
| Typical Reaction Time | 1 - 3 hours | 2 - 4 hours | 0.5 - 2 hours |
| Expected Yield | 75 - 90% | High | ~90% |
| Work-up | Aqueous work-up | Filtration through celite/silica | Quenching with Na₂S₂O₃ |
Experimental Protocols
Method 1: Swern Oxidation
The Swern oxidation is a highly reliable and mild method for the synthesis of aldehydes from primary alcohols, avoiding the use of heavy metals.[1][4]
Materials:
-
2,3-Dimethylbutanol
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Activation of DMSO: To the flask, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 eq.) dropwise, followed by the slow dropwise addition of anhydrous DMSO (2.2 eq.), ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 30 minutes at -78 °C.[1]
-
Addition of Alcohol: Dissolve 2,3-dimethylbutanol (1.0 eq.) in a minimal amount of anhydrous DCM. Add the alcohol solution dropwise to the activated DMSO mixture over 20-30 minutes, maintaining the temperature at -78 °C. Stir the reaction mixture for 45-60 minutes at this temperature.[1]
-
Formation of Aldehyde: Slowly add anhydrous triethylamine (5.0 eq.) dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below -65 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.[1]
-
Work-up and Purification: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with DCM. The combined organic layers are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation or flash column chromatography.[1]
Caption: Experimental workflow for the Swern oxidation.
Method 2: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and efficient reagent for the oxidation of primary alcohols to aldehydes. The reaction is typically performed at room temperature in dichloromethane.[3][5]
Materials:
-
2,3-Dimethylbutanol
-
Pyridinium Chlorochromate (PCC)
-
Celite or silica gel
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a stirred suspension of PCC (1.2-1.5 eq.) and celite in anhydrous DCM, add a solution of 2,3-dimethylbutanol (1.0 eq.) in DCM.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts. Wash the filter cake with additional diethyl ether. The combined filtrate is concentrated under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Method 3: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a very mild and selective method for oxidizing alcohols to aldehydes, known for its neutral reaction conditions and simple work-up.[2][6]
Materials:
-
2,3-Dimethylbutanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Reaction Setup: Dissolve 2,3-dimethylbutanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Reaction: Add Dess-Martin Periodinane (1.1-1.5 eq.) in one portion to the stirred solution at room temperature. The reaction is typically complete within 0.5-2 hours and can be monitored by TLC.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude this compound can be purified by distillation or flash column chromatography.
Characterization Data
2,3-Dimethylbutanol (Starting Material)
-
¹H NMR (CDCl₃): Chemical shifts will vary depending on the specific instrument and conditions.
-
¹³C NMR (CDCl₃): Chemical shifts will vary depending on the specific instrument and conditions.
-
IR (neat, cm⁻¹): Broad peak around 3300-3400 (O-H stretch), 2960-2870 (C-H stretch).
This compound (Product)
-
¹H NMR (CDCl₃): Characteristic aldehyde proton signal around δ 9.5-9.7 ppm.
-
¹³C NMR (CDCl₃): Characteristic carbonyl carbon signal around δ 200-205 ppm.
-
IR (neat, cm⁻¹): Strong carbonyl (C=O) stretch around 1725 cm⁻¹, and characteristic aldehyde C-H stretches around 2820 and 2720 cm⁻¹.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Oxalyl chloride and PCC are toxic and corrosive; handle with care.
-
The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor, and toxic carbon monoxide gas.
-
Dess-Martin periodinane is potentially explosive upon impact or heating. Handle with care.
References
- 1. benchchem.com [benchchem.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Detection of 2,3-Dimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutanal is a branched-chain aldehyde that can be of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker in biological systems. Accurate and sensitive detection methods are crucial for understanding its role and concentration in different matrices. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), tailored for researchers, scientists, and drug development professionals.
Analytical Methods Overview
The primary methods for the determination of this compound and other volatile aldehydes include Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID), and High-Performance Liquid Chromatography (HPLC) often requiring derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of volatile compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectra. Headspace sampling techniques are often employed to extract the analyte from the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a viable alternative, particularly when dealing with complex matrices or when GC is not available. Since aldehydes often lack a strong chromophore for UV detection, a pre-column or post-column derivatization step is typically necessary to enhance detection sensitivity.
Quantitative Data Summary
While specific quantitative data for this compound is not widely published, the following table summarizes typical performance characteristics for the analysis of similar volatile aldehydes using the described methods. These values can serve as a benchmark for method development and validation.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| HS-SPME-GC-MS | Volatile Aldehydes (C3-C9) | Exhaled Breath | 0.001 nM | 0.003 nM | >0.99 | Not Reported |
| HS-GC-MS | Acetaldehyde, Propionaldehyde | Cigarette Smoke | 0.014 - 0.12 µ g/cigarette | 0.045 - 0.38 µ g/cigarette | >0.992 | 78.5 - 115 |
| HPLC-UV (DNPH Derivatization) | Aldehydes | Canola Oil | 1.5 - 18.5 nM | Not Reported | Not Reported | 87.0 - 106.0 |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the analysis of this compound in liquid and solid samples, such as biological fluids, food, and environmental matrices.
1. Sample Preparation
-
Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial (e.g., 20 mL).
-
For solid samples, addition of a small amount of deionized water may be necessary to facilitate the release of volatiles.
-
Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).
-
Seal the vial tightly with a PTFE/silicone septum cap.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the analytes to partition into the headspace.
2. HS-SPME Procedure
-
Introduce the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) into the headspace of the vial.
-
Expose the fiber to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
-
Retract the fiber into the needle.
3. GC-MS Analysis
-
Injector:
-
Mode: Splitless
-
Temperature: 250°C
-
Desorption Time: 2-5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
GC Column: A non-polar or medium-polarity column is recommended (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
4. Data Analysis
-
Identify this compound by its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard and a calibration curve prepared with known concentrations of a this compound standard.
Protocol 2: HPLC with Pre-column DNPH Derivatization
This protocol is suitable for samples where direct GC-MS is challenging. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) forms a stable, UV-active derivative.
1. Derivatization
-
Prepare a saturated solution of DNPH in a suitable solvent (e.g., acetonitrile or acidified ethanol).
-
Mix a known volume of the sample extract with the DNPH solution.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specific time (e.g., 1-2 hours).
-
The resulting solution containing the aldehyde-DNPH derivatives is then ready for HPLC analysis.
2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Example Gradient: Start with 60% B, increase to 100% B over 20 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at a wavelength of approximately 360 nm.
-
Injection Volume: 10-20 µL.
3. Data Analysis
-
Identify the this compound-DNPH derivative based on its retention time compared to a standard.
-
Quantify using a calibration curve prepared by derivatizing known concentrations of this compound.
Visualizations
Application Note: Quantification of 2,3-Dimethylbutanal using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutanal is a volatile aldehyde that can be present as an impurity or a metabolic byproduct in various matrices, including pharmaceutical preparations and biological samples. Accurate and sensitive quantification of this compound is crucial for quality control, safety assessment, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and highly specific method for the analysis of volatile compounds like this compound. This application note provides a detailed protocol for the quantification of this compound using GC-MS, incorporating sample preparation via headspace solid-phase microextraction (SPME) with on-fiber derivatization.
Principle
This method involves the derivatization of this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to enhance its thermal stability and chromatographic properties. The resulting oxime derivative is then analyzed by GC-MS. The use of an internal standard is recommended for accurate quantification.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (≥95% purity), Internal Standard (IS) (e.g., Nonanal or a deuterated analog), O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA, ≥98% purity).
-
Solvents: Methanol (HPLC grade), Ultrapure water.
-
Sample Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fibers: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or similar.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in ultrapure water.
-
Sample Preparation:
-
For liquid samples, place 5 mL of the sample into a 20 mL headspace vial.
-
For solid samples, accurately weigh approximately 0.5 g of the homogenized sample into a 20 mL headspace vial and add 5 mL of ultrapure water.
-
Spike each sample and calibration standard with the internal standard to a final concentration of 20 ng/mL.
-
Add 100 µL of the 10 mg/mL PFBHA solution to each vial.
-
Immediately seal the vials.
-
GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).
GC Conditions:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes. |
Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SPME and Derivatization Conditions:
| Parameter | Value |
| Incubation/Derivatization Temp. | 60°C |
| Incubation/Derivatization Time | 30 minutes |
| Extraction Time | 15 minutes |
| Desorption Temperature | 250°C |
| Desorption Time | 2 minutes |
Data Acquisition and Processing
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Based on the structure of the PFBHA derivative of this compound (C13H16F5NO), the following ions are proposed for monitoring. The most abundant and specific fragment ion should be used for quantification, while others serve as qualifiers. A characteristic fragment ion for PFBHA derivatives is often m/z 181, corresponding to the pentafluorotropylium ion [C7H2F5]+.[1]
Proposed SIM Ions for this compound-PFBHA-oxime:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-PFBHA-oxime | 181 | [M-HF]⁻ | [M]⁺ |
| Internal Standard (e.g., Nonanal-PFBHA-oxime) | 181 | [M-HF]⁻ | [M]⁺ |
Note: The exact m/z values for the molecular ion ([M]⁺) and the [M-HF]⁻ fragment of the this compound derivative should be confirmed by running a full scan analysis of a concentrated standard.
Data Presentation
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.
Table 1: Representative Quantitative Data for Aldehyde Analysis by GC-MS
The following table summarizes typical performance characteristics for the GC-MS analysis of volatile aldehydes using PFBHA derivatization. These values are provided as a reference and should be experimentally determined for this compound.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Visualization
References
High-Performance Liquid Chromatography (HPLC) for the Analysis of Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom and a side chain. They are of significant interest in various scientific fields, including environmental science, food chemistry, and pharmaceutical development, due to their high reactivity and potential toxicity.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of aldehydes.[2] However, due to their lack of strong chromophores, direct analysis of aldehydes by HPLC with UV detection is often challenging, necessitating a derivatization step to enhance their detectability.[3] This document provides detailed application notes and protocols for the analysis of aldehydes using HPLC, with a primary focus on the prevalent 2,4-dinitrophenylhydrazine (DNPH) derivatization method.
Derivatization of Aldehydes for HPLC Analysis
Chemical derivatization is a crucial step in the HPLC analysis of aldehydes to improve their chromatographic behavior and detector response.[3] The most common approach involves reacting the aldehyde with a derivatizing agent to form a stable, highly conjugated derivative that can be easily detected by UV or fluorescence detectors.
2,4-Dinitrophenylhydrazine (DNPH): The Gold Standard
DNPH is the most widely used derivatizing reagent for aldehydes and ketones.[4] It reacts with the carbonyl group of aldehydes in an acidic medium to form stable 2,4-dinitrophenylhydrazone derivatives. These derivatives exhibit strong UV absorbance at approximately 360 nm, allowing for sensitive detection.[1] The DNPH method is robust, well-established, and forms the basis of several standardized methods, including those from the US Environmental Protection Agency (EPA).[5][6]
Reaction Scheme: Aldehyde Derivatization with DNPH
Caption: Chemical reaction of an aldehyde with 2,4-dinitrophenylhydrazine (DNPH).
Alternative Derivatizing Reagents
While DNPH is the most common derivatizing agent, other reagents offer advantages such as fluorescent detection, which can provide higher sensitivity.
-
Dansyl Hydrazine: This reagent reacts with aldehydes to form highly fluorescent dansylhydrazone derivatives. It is particularly useful for sensitive analyses and when using a fluorescence detector.[7] The derivatization is typically carried out under alkaline conditions.
-
1,3-Cyclohexanedione (CHD): CHD is a selective reagent for the derivatization of aldehydes.[8] The reaction, often performed in the presence of ammonium acetate, yields highly fluorescent derivatives.[9] This method is valued for its high selectivity and sensitivity, with the derivatives being stable.[10]
Quantitative Data for DNPH-Derivatized Aldehydes
The following table summarizes typical retention times, limits of detection (LOD), and limits of quantification (LOQ) for various aldehydes derivatized with DNPH and analyzed by HPLC-UV. These values can vary depending on the specific HPLC system, column, and mobile phase conditions.
| Aldehyde | Retention Time (min) | LOD | LOQ |
| Formaldehyde | 5.63[1] | 0.02 µg/m³ (in air)[11] | 9 ppb[12] |
| Acetaldehyde | 6.83[1] | 0.1 µg/m³ (in air)[11] | - |
| Acrolein | 8.63[1] | - | - |
| Propionaldehyde | - | - | - |
| Crotonaldehyde | - | - | - |
| Butyraldehyde | - | - | - |
| Benzaldehyde | - | - | - |
| Valeraldehyde | - | - | - |
Note: The LOD and LOQ values are highly matrix-dependent. The provided values are for reference and may not be directly comparable across different studies and matrices.
Comparison of Common Derivatization Reagents
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | Dansyl Hydrazine | 1,3-Cyclohexanedione (CHD) |
| Detection Method | UV-Vis (approx. 360 nm)[1] | Fluorescence | Fluorescence[9] |
| Sensitivity | Good | Excellent | Excellent |
| Selectivity | Reacts with aldehydes and ketones | Reacts with aldehydes and ketones | Selective for aldehydes[8] |
| Reaction Conditions | Acidic | Alkaline | Neutral/Slightly Acidic (with ammonium acetate)[9] |
| Stability of Derivative | Stable | Generally stable | Stable[10] |
| Primary Application | Broad-spectrum aldehyde and ketone analysis, environmental monitoring[5] | High-sensitivity analysis, biological samples[13] | Selective analysis of aldehydes in complex matrices[8] |
Experimental Protocols
Protocol 1: Analysis of Aldehydes in an Aqueous Sample using DNPH Derivatization and HPLC-UV
This protocol outlines the steps for the determination of aldehydes in a water sample.
1. Materials and Reagents
-
Aldehyde standards
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.05% in 2N HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringes and syringe filters (0.45 µm)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[1]
2. Standard Preparation
-
Prepare individual stock solutions of aldehyde standards in acetonitrile.
-
Prepare a mixed working standard solution by diluting the stock solutions with acetonitrile.
-
Derivatize a known amount of the working standard solution with the DNPH reagent.
3. Sample Preparation and Derivatization
-
Filter the aqueous sample through a 0.45 µm filter.
-
To a known volume of the filtered sample, add the DNPH solution.
-
Allow the derivatization reaction to proceed at room temperature for a specified time (e.g., 1 hour).
-
Pass the derivatized sample through a pre-conditioned C18 SPE cartridge to extract the DNPH-aldehyde derivatives.
-
Wash the cartridge with a small amount of water.
-
Elute the derivatives from the cartridge with acetonitrile.
-
Bring the eluted sample to a final volume with acetonitrile.
4. HPLC Analysis
-
HPLC Conditions:
-
Inject the derivatized standards and samples into the HPLC system.
-
Identify the aldehyde derivatives in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the aldehydes by constructing a calibration curve from the peak areas of the derivatized standards.
Visualizations
Experimental Workflow for Aldehyde Analysis by HPLC
Caption: General experimental workflow for the analysis of aldehydes using HPLC.
Logical Relationships in Aldehyde Analysis Method Selection
Caption: Decision-making guide for selecting an appropriate HPLC method for aldehyde analysis.
References
- 1. auroraprosci.com [auroraprosci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jascoinc.com [jascoinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 12. agilent.com [agilent.com]
- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2,3-Dimethylbutanal as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In analytical chemistry, quality control, and research, chemical standards are fundamental for ensuring the accuracy, precision, and comparability of results. A chemical standard is a highly purified compound used as a reference material for the identification and quantification of that same analyte in a sample matrix. While not as commonly marketed as a certified reference material compared to other aldehydes, 2,3-Dimethylbutanal serves as an essential chemical standard in specialized applications, particularly in flavor and fragrance analysis, environmental testing, and as a starting material or impurity reference in chemical synthesis.
This document provides detailed application notes and protocols for the use of this compound as a chemical standard for quantitative analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile organic compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its effective use as a standard, including proper storage, handling, and selection of analytical instrumentation parameters.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,3-Dimethylbutyraldehyde | [1] |
| CAS Number | 2109-98-0 | [1] |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified | |
| Safety | Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation. | [1] |
Applications
The primary application of this compound as a chemical standard is in the analytical verification and quantification of this aldehyde in various matrices.
-
Flavor and Fragrance Industry: To identify and quantify its presence as a component of essential oils, food flavorings, and fragrance formulations.
-
Food and Beverage Quality Control: To monitor its formation as a potential byproduct of fermentation or other food processing techniques. While related aldehydes like 3-methylbutanal and 2-methylbutanal are well-known key flavor compounds in products like cheese and fermented sausages, this compound may be analyzed as a less common congener.[2][3]
-
Chemical Synthesis: To be used as a reference material for reaction monitoring when this compound is a reactant, intermediate, or final product. It can also be used to identify and quantify impurities in related synthetic processes.
-
Environmental Monitoring: To develop analytical methods for detecting its presence in air, water, or soil samples, although it is not a commonly monitored environmental pollutant.
Experimental Protocols
The following protocol outlines a general procedure for the quantification of this compound in a liquid sample (e.g., a fragrance oil or a food extract) using GC-MS.
Preparation of Standard Solutions
Accurate quantification is dependent on the precise preparation of calibration standards.
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of high-purity (≥98%) this compound.
-
Dissolve the weighed standard in a suitable volatile solvent (e.g., methanol or hexane) in a 10 mL Class A volumetric flask.
-
Ensure the solution is thoroughly mixed. This stock solution should be stored in a tightly sealed vial at low temperature (e.g., 4°C) to minimize evaporation.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution to prepare a series of working standards for the calibration curve.
-
Typical concentration ranges for GC-MS analysis might be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
-
It is recommended to include an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) at a constant concentration in all standards and samples to correct for variations in injection volume and instrument response.
-
Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix and make it amenable to GC-MS analysis.
-
Liquid-Liquid Extraction (for aqueous samples):
-
Pipette a known volume (e.g., 5 mL) of the sample into a centrifuge tube.
-
Add the internal standard solution.
-
Add a suitable extraction solvent (e.g., 2 mL of dichloromethane or hexane).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial for analysis.
-
-
"Dilute and Shoot" (for non-aqueous liquid samples):
-
If the sample is already in a solvent compatible with the GC-MS system (e.g., a fragrance oil), a simple dilution may be sufficient.
-
Dilute a known amount of the sample in the same solvent used for the calibration standards.
-
Add the internal standard.
-
GC-MS Instrumentation and Conditions
The following are typical starting parameters for the analysis of a volatile aldehyde like this compound. These may need to be optimized for specific instruments and applications.
| Parameter | Recommended Condition |
| GC System | Standard Gas Chromatograph with a Mass Spectrometer detector |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Injector Temp. | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 200°CHold: 5 min at 200°C |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation and Analysis
Qualitative Identification
The identity of this compound in a sample is confirmed by comparing its retention time and mass spectrum to that of the injected chemical standard.
Quantitative Analysis
For quantification, a calibration curve is constructed by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the standard. The concentration of this compound in the sample is then calculated from its peak area ratio using the linear regression equation of the calibration curve.
Table of Hypothetical Quantitative Data for GC-MS Analysis:
| Parameter | Value |
| Retention Time (RT) | ~ 7.5 min (example) |
| Quantifier Ion (m/z) | 57 |
| Qualifier Ion 1 (m/z) | 41 |
| Qualifier Ion 2 (m/z) | 72 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (r²) | > 0.995 |
| Recovery | 90-110% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound.
Calibration Curve Logic Diagram
Caption: Logic of quantification using a chemical standard calibration curve.
References
Application Notes and Protocols: 2,3-Dimethylbutanal in Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutanal is a branched-chain aldehyde that, while less studied than its isomers 2-methylbutanal and 3-methylbutanal, holds potential for unique contributions to flavor and aroma profiles. Branched-chain aldehydes are significant flavor compounds in a wide array of food products, often imparting malty, chocolate-like, and fruity notes. They are typically formed during food processing, such as fermentation and heat treatment, through pathways like the Strecker degradation of amino acids.
These application notes provide an overview of the known and potential applications of this compound in flavor chemistry, alongside detailed protocols for its synthesis, sensory analysis, and quantification. Due to the limited specific literature on this compound, some information and methodologies are adapted from established research on structurally similar and well-characterized flavor aldehydes.
Sensory Properties and Applications
While specific quantitative data for this compound is not extensively documented in publicly available literature, its sensory profile can be inferred from its chemical structure and the known characteristics of similar branched-chain aldehydes. It is anticipated to contribute to complex flavor profiles in food and beverages.
Potential Flavor Profile: Based on its structure, this compound is likely to possess a flavor profile with elements of the following characteristics:
-
Malty and Chocolate-like: Similar to 2-methylbutanal and 3-methylbutanal, which are key contributors to the aroma of cocoa and roasted coffee.[1][2][3]
-
Fruity and Green: Common characteristics of short-chain branched aldehydes.
-
Nutty and Roasted: Often associated with compounds formed during the Maillard reaction and Strecker degradation.
Potential Applications:
-
Flavoring Agent: As a component in synthetic and natural flavor formulations to impart or enhance malty, chocolate, and nutty notes in baked goods, confectionery, and beverages.
-
Food and Beverage Analysis: As an analytical standard for identifying and quantifying its presence in food products where it may naturally occur, such as in fermented foods, roasted products, and aged spirits.
-
Precursor for other Flavor Compounds: Can be used as a starting material in the synthesis of other flavor molecules.
Quantitative Data Summary
Direct quantitative data for this compound is scarce. The following table provides data for the closely related and well-studied isomers, 2-methylbutanal and 3-methylbutanal, to serve as a comparative reference.
| Compound | Odor Threshold (in water, µg/kg) | Typical Concentration in Cheddar Cheese (µg/kg) | Flavor Profile |
| This compound | Data not available | Data not available | Hypothesized: Malty, chocolate-like, green, nutty |
| 2-Methylbutanal | 1.0[4] | 175.4[4] | Malty, almond, cacao, apple-like[4] |
| 3-Methylbutanal | 1.1[4] | 150.3[4] | Malty, nutty, almond, cocoa[4] |
Formation Pathways
The primary pathway for the formation of this compound in food is likely the Strecker degradation of the amino acid isoleucine . This reaction occurs during thermal processing (e.g., baking, roasting) and fermentation.
The Strecker degradation is a complex reaction that is part of the broader Maillard reaction network. It involves the reaction of an α-amino acid with a dicarbonyl compound, resulting in the formation of an aldehyde with one less carbon atom than the parent amino acid.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the oxidation of the corresponding alcohol, 2,3-dimethylbutanol. This method is adaptable from standard organic synthesis procedures for aldehydes.
Principle: Primary alcohols can be oxidized to aldehydes using a variety of oxidizing agents. A common and effective method is the use of pyridinium chlorochromate (PCC).
Materials:
-
2,3-Dimethylbutanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dimethylbutanol in anhydrous dichloromethane.
-
Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Extraction: Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic byproducts. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Safety Precautions: PCC is a toxic and potentially carcinogenic chromium (VI) compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a complex volatile mixture.[5][6][7]
Principle: The effluent from a gas chromatography column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port, where a trained panelist assesses the odor of the eluting compounds.
Materials and Equipment:
-
Gas chromatograph with a high-resolution capillary column (e.g., DB-WAX or DB-5)
-
Olfactometry port (sniffing port)
-
Mass spectrometer (MS) or Flame Ionization Detector (FID)
-
Humidified air supply for the sniffing port
-
Sample containing volatile compounds (e.g., a food extract)
-
Analytical standards of known odorants for panelist training
-
Data acquisition system for both the chemical detector and sensory responses
Procedure:
-
Sample Preparation: Extract the volatile compounds from the food matrix using an appropriate method such as solid-phase microextraction (SPME) or solvent extraction.
-
Instrument Setup:
-
Install a suitable capillary column in the GC.
-
Set the GC oven temperature program to achieve good separation of the volatile compounds.
-
Connect the column effluent to a splitter that directs a portion of the flow to the chemical detector and the other portion to the sniffing port.
-
Provide a humidified air stream to the sniffing port to prevent nasal dehydration of the panelist.
-
-
Panelist Training: Train panelists to recognize and describe a wide range of odors using standard reference compounds. They should also be trained on how to record the intensity and duration of perceived odors.
-
GC-O Analysis:
-
A panelist sits at the sniffing port and sniffs the effluent as the sample is run through the GC.
-
The panelist records the retention time, odor quality (descriptor), and intensity of each perceived odor.
-
Simultaneously, the chemical detector records the chromatogram.
-
-
Data Analysis:
-
Correlate the sensory data (retention times of odors) with the chemical data (retention times of peaks from the MS or FID).
-
Identify the compounds responsible for the perceived odors by comparing their mass spectra and retention indices with those of authentic standards.
-
The importance of an odorant can be further assessed using techniques like Aroma Extract Dilution Analysis (AEDA), where the sample is serially diluted and re-analyzed by GC-O until no odor is detected.
-
Protocol 3: Determination of Odor Detection Threshold
This protocol outlines a method for determining the odor detection threshold of this compound in a specific matrix (e.g., water or deodorized food base) using the ASTM E679 "three-alternative forced-choice" (3-AFC) method.[8]
Principle: Panelists are presented with a series of three samples, one of which contains the odorant at a specific concentration, while the other two are blanks. The threshold is the lowest concentration at which a statistically significant portion of the panel can correctly identify the odd sample.
Materials:
-
Purified this compound
-
Odor-free water or a deodorized food matrix base
-
Glass sniffing bottles with Teflon-lined caps
-
A panel of trained sensory assessors (typically 15-20)
-
A controlled environment for sensory evaluation (odor-free, well-ventilated)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known high concentration.
-
Dilution Series: Prepare a series of dilutions of the stock solution in the desired matrix (e.g., water). The dilution factor is typically geometric (e.g., a factor of 3 between concentrations). The concentration range should span from well below the expected threshold to clearly detectable.
-
Sample Presentation (3-AFC): For each concentration level, present three samples to each panelist: two blanks (matrix only) and one sample containing the diluted this compound. The order of presentation should be randomized.
-
Panelist Evaluation: Each panelist is instructed to sniff the samples and identify the one that is different from the other two.
-
Data Collection: Record the responses of each panelist for each concentration level.
-
Threshold Calculation: The individual threshold for each panelist is typically calculated as the geometric mean of the last incorrect concentration and the first correct consecutive concentration. The group threshold is then calculated as the geometric mean of the individual thresholds. Statistical analysis (e.g., using the Best Estimate Threshold from ASTM E679) is performed to determine the concentration at which the proportion of correct responses is significantly above chance (33.3% for 3-AFC).
Conclusion
This compound represents an intriguing, yet under-explored, area of flavor chemistry. While direct research is limited, its structural similarity to well-known flavor compounds suggests significant potential for contributing desirable sensory attributes to a variety of food and beverage products. The protocols provided herein offer a robust framework for researchers to synthesize, analyze, and characterize the flavor properties of this compound, thereby paving the way for its potential application in the food and fragrance industries. Further research is necessary to establish its specific sensory thresholds, detailed flavor profile, and natural occurrence in various food matrices.
References
- 1. Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 7. Volatile and flavour analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
The Role of 2,3-Dimethylbutanal in Malty Aroma Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formation, analysis, and sensory impact of 2,3-dimethylbutanal, a key contributor to malty aromas in various food and beverage products. Detailed protocols for its quantification and sensory evaluation are provided to support research and development in the food science and flavor chemistry sectors.
Introduction to this compound and Malty Aroma
This compound is a volatile aldehyde known for its characteristic malty, nutty, and cocoa-like aroma. Its presence is crucial in defining the flavor profile of numerous fermented and heat-processed foods, including beer, cheese, and baked goods. The formation of this compound is primarily linked to the degradation of the amino acid isoleucine through pathways such as the Strecker degradation and the Ehrlich pathway, particularly during processes like malting, fermentation, and cooking.[1][2] Understanding the mechanisms of its formation and its sensory perception is critical for controlling and optimizing the desired flavor profiles in food production.
Biochemical Formation of this compound
The primary route for the formation of this compound is the catabolism of the branched-chain amino acid L-isoleucine. This conversion can occur through two main, often interconnected, pathways: the Strecker degradation and the Ehrlich pathway.
The Strecker Degradation Pathway
The Strecker degradation is a reaction between an α-amino acid and an α-dicarbonyl compound, which are often formed during the Maillard reaction.[1][3] This reaction leads to the oxidative deamination and decarboxylation of the amino acid, resulting in an aldehyde with one less carbon atom. In the case of isoleucine, the reaction yields this compound.[1]
The Ehrlich Pathway
Prominent in microorganisms like yeast (Saccharomyces cerevisiae), the Ehrlich pathway is a key metabolic route for the conversion of amino acids into higher alcohols, also known as fusel alcohols.[2] The pathway involves three main steps:
-
Transamination: The amino group is removed from L-isoleucine by a branched-chain amino acid aminotransferase (BCAT), forming the α-keto acid, (S)-α-keto-β-methylvalerate (KMV).[2]
-
Decarboxylation: KMV is then decarboxylated by a decarboxylase to produce this compound.[2]
-
Reduction (optional): The resulting this compound can be further reduced by alcohol dehydrogenase (ADH) to its corresponding alcohol, 2,3-dimethylbutanol.[2]
Quantitative Data
The concentration and sensory threshold of this compound vary significantly depending on the food matrix. The following tables summarize key quantitative data from the literature.
Table 1: Sensory Threshold of this compound in Various Matrices
| Food Matrix | Threshold Concentration (µg/kg or µg/L) | Reference(s) |
| Cheddar Cheese | 175.39 | [4][5][6] |
| Beer | 156 | [7] |
| Wine (Solution Model) | 16 | [4] |
| Water | Not specified, but generally lower than in complex matrices | [4][5] |
Table 2: Concentration of this compound in Food Products
| Food Product | Concentration Range (µg/kg) | Reference(s) |
| Dry Fermented Sausages | 25.54 - 311.12 | [8] |
| Cheddar Cheese Models (optimal range) | 175 - 325 | [4] |
Experimental Protocols
Protocol for Quantification of this compound by GC-MS
This protocol outlines a general method for the analysis of this compound in food and beverage samples using Gas Chromatography-Mass Spectrometry (GC-MS) with headspace solid-phase microextraction (HS-SPME).
4.1.1. Sample Preparation (HS-SPME)
-
Sample Homogenization: Homogenize solid samples (e.g., cheese, malt) to a fine powder or paste. Liquid samples (e.g., beer) can be used directly.
-
Vial Preparation: Place a known amount of the homogenized sample (e.g., 1-5 g) or liquid sample (e.g., 5-10 mL) into a headspace vial (e.g., 20 mL).
-
Salting Out (for aqueous samples): Add sodium chloride (NaCl) to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.[9]
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte) to the vial for accurate quantification.
-
Equilibration: Seal the vial and place it in a temperature-controlled agitator (e.g., at 40-60 °C for 15-30 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.
-
SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.[9]
4.1.2. GC-MS Analysis
-
Desorption: Transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes.
-
Gas Chromatography Parameters:
-
Column: Use a capillary column suitable for flavor analysis (e.g., DB-FFAP or equivalent).[10]
-
Injector Temperature: Typically set between 220-250 °C.[9]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C), holds for a few minutes, then ramps up to a final temperature (e.g., 230-250 °C). An example program could be: hold at 40 °C for 2 min, ramp at 6 °C/min to 230 °C, and hold for 3 min.[10]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[9]
-
Mass Range: Scan a mass range appropriate for the target analytes (e.g., m/z 35-350).
-
Identification: Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard and/or a mass spectral library.
-
Quantification: Quantify the analyte using the peak area ratio of the analyte to the internal standard and a calibration curve prepared with standards.
-
Protocol for Sensory Analysis of Malty Aroma
This protocol describes a method for the sensory evaluation of malty aroma, which can be adapted for different food matrices.
4.2.1. Panelist Selection and Training
-
Selection: Recruit panelists based on their ability to detect and describe basic tastes and aromas.
-
Training: Train the panelists to recognize and rate the intensity of malty aroma using reference standards of this compound at various concentrations in a neutral base (e.g., water or a deodorized version of the food matrix being tested). Sensory training kits can also be utilized for this purpose.[11]
4.2.2. Sensory Evaluation Procedure
-
Sample Preparation: Prepare samples with varying concentrations of this compound or samples to be evaluated for their inherent malty aroma. Present the samples in coded, identical containers.
-
Testing Environment: Conduct the sensory analysis in a well-ventilated, odor-free room with controlled lighting and temperature.
-
Evaluation Method:
-
Appearance: First, visually assess the sample's appearance.[12]
-
Aroma: Instruct panelists to gently swirl the sample to release volatile compounds and then take short sniffs to evaluate the aroma.[12][13]
-
Flavor: Panelists should then taste the sample, allowing it to coat the tongue to perceive the full flavor profile.[13]
-
Intensity Rating: Use a labeled magnitude scale (e.g., a line scale from "not perceptible" to "very strong") for panelists to rate the intensity of the malty aroma.
-
Rinsing: Provide panelists with water and unsalted crackers to cleanse their palate between samples.
-
-
Data Analysis: Analyze the sensory data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in malty aroma intensity between samples.
Conclusion
This compound is a significant contributor to the desirable malty aroma in many food and beverage products. Its formation is intrinsically linked to the metabolism of isoleucine during processing. By employing robust analytical techniques like GC-MS and standardized sensory evaluation protocols, researchers and quality control professionals can effectively monitor and control the levels of this key aroma compound, thereby ensuring consistent and desirable product quality.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ugc.futurelearn.com [ugc.futurelearn.com]
- 4. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Ar… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Sensory and neural responses to flavor compound 3-Methylbutanal in dry fermented sausages: Enhancing perceived overall aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. beersmith.com [beersmith.com]
- 12. Beer Quality Evaluation—A Sensory Aspect [mdpi.com]
- 13. freecoast.org [freecoast.org]
2,3-Dimethylbutanal as a Biomarker in Food Spoilage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Food spoilage, a complex process involving microbial growth and biochemical reactions, leads to the deterioration of food quality and the generation of off-odors and flavors, rendering the food unacceptable for consumption. The identification of specific volatile organic compounds (VOCs) as biomarkers for spoilage offers a rapid and reliable method for monitoring food quality and safety. 2,3-Dimethylbutanal, a branched-chain aldehyde, has emerged as a potential biomarker for the spoilage of various food products, particularly those rich in protein. Its presence is often associated with the degradation of the amino acid isoleucine by microbial activity.
These application notes provide a comprehensive overview of this compound as a food spoilage biomarker, including its formation pathways, and detailed protocols for its detection and quantification.
Formation Pathways of this compound in Food Spoilage
The primary routes for the formation of this compound in food are the Strecker degradation and the Ehrlich pathway, both of which involve the microbial catabolism of the amino acid L-isoleucine.
1. Strecker Degradation: This reaction occurs between an α-amino acid and an α-dicarbonyl compound, which are often products of the Maillard reaction. In the context of food spoilage, microorganisms produce enzymes that facilitate this degradation. The process involves the oxidative deamination and decarboxylation of isoleucine to form this compound.
2. Ehrlich Pathway: This metabolic pathway, primarily observed in yeast and certain bacteria, converts amino acids into higher alcohols, also known as fusel alcohols, and their corresponding aldehydes. The pathway consists of three main steps:
-
Transamination: The amino group of isoleucine is transferred to an α-keto acid, forming α-keto-β-methylvaleric acid.
-
Decarboxylation: The resulting α-keto acid is decarboxylated to produce this compound.
-
Reduction (optional): The aldehyde can be further reduced to its corresponding alcohol, 2,3-dimethylbutanol.
The presence and concentration of this compound can, therefore, indicate the extent of microbial activity and protein degradation in food.
Caption: Formation of this compound from L-isoleucine.
Quantitative Data of this compound in Food Products
While this compound is recognized as a spoilage indicator, specific quantitative data correlating its concentration with the degree of spoilage in various food matrices is still an active area of research. The following table summarizes available data for related branched-chain aldehydes, which can serve as a proxy for expected concentration ranges.
| Food Matrix | Related Aldehyde(s) | Concentration Range (µg/kg) | Analytical Method | Reference(s) |
| Cheddar Cheese | 2-Methylbutanal, 3-Methylbutanal | 150 - 325 | GC-MS | [1] |
| Dry Fermented Sausages | 3-Methylbutanal | 60 - 300 | GC-MS | [2] |
Note: This table provides data for structurally similar compounds due to the limited availability of specific quantitative data for this compound in spoiled food.
Experimental Protocols
The analysis of this compound, a volatile compound, is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique like headspace solid-phase microextraction (HS-SPME). For less volatile matrices or when higher sensitivity is required, derivatization followed by high-performance liquid chromatography (HPLC) can be employed.
Protocol 1: Analysis of this compound in Meat by HS-SPME-GC-MS
This protocol is suitable for the analysis of volatile compounds in solid food matrices like meat, fish, and cheese.
1. Sample Preparation: 1.1. Homogenize 5 g of the food sample. 1.2. Place the homogenized sample into a 20 mL headspace vial. 1.3. For quantitative analysis, add a known amount of an appropriate internal standard (e.g., deuterated this compound or a structural analog like 2,3-dimethylpentanal). 1.4. Seal the vial tightly with a PTFE/silicone septum.
2. HS-SPME Procedure: 2.1. Equilibrate the sealed vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) in a water bath or autosampler agitator. 2.2. Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature. 2.3. Retract the fiber into the needle.
3. GC-MS Analysis: 3.1. Injector: Desorb the extracted analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) for a short period (e.g., 5 minutes) in splitless mode. 3.2. GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). 3.3. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). 3.4. Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp: Increase to 150°C at 5°C/min.
- Ramp: Increase to 250°C at 10°C/min, hold for 5 minutes. 3.5. Mass Spectrometer:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Acquisition Mode: Scan mode for initial identification (e.g., m/z 35-350) or Selected Ion Monitoring (SIM) for targeted quantification. For this compound (C6H12O, MW: 100.16 g/mol ), characteristic ions would be determined from a standard.
4. Data Analysis: 4.1. Identify this compound by comparing its mass spectrum and retention time with that of a pure standard. 4.2. Quantify the concentration based on the peak area relative to the internal standard and a calibration curve prepared with standards of known concentrations.
Caption: Workflow for HS-SPME-GC-MS analysis.
Protocol 2: Analysis of this compound by HPLC with PFBHA Derivatization
This protocol is an alternative for samples where GC-MS is not suitable or when enhanced sensitivity is needed. The derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a stable oxime derivative with a strong UV chromophore.
1. Sample Preparation and Extraction: 1.1. For liquid samples (e.g., milk), proceed to derivatization. 1.2. For solid/semi-solid samples, perform a solvent extraction. Homogenize 10 g of the sample with 20 mL of a suitable solvent (e.g., dichloromethane or hexane). 1.3. Centrifuge the mixture and collect the organic supernatant. Repeat the extraction twice. 1.4. Combine the organic extracts and evaporate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
2. Derivatization Procedure: 2.1. To the sample extract (or 1 mL of a liquid sample), add an appropriate amount of internal standard. 2.2. Add 100 µL of a 10 mg/mL PFBHA solution (in a suitable solvent like toluene). 2.3. Add a catalytic amount of an acid (e.g., 10 µL of 1 M HCl). 2.4. Seal the reaction vial and heat at 60°C for 1 hour. 2.5. After cooling, the reaction mixture can be further cleaned up using solid-phase extraction (SPE) if necessary, or directly evaporated to dryness and reconstituted in the mobile phase.
3. HPLC-UV Analysis: 3.1. HPLC System: A standard HPLC system with a UV-Vis detector. 3.2. Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm). 3.3. Mobile Phase: A gradient of acetonitrile and water.
- Example gradient: Start with 50% acetonitrile, increase to 100% acetonitrile over 20 minutes. 3.4. Flow Rate: 1.0 mL/min. 3.5. Detection: UV detection at a wavelength appropriate for the PFBHA derivative (e.g., 254 nm). 3.6. Injection Volume: 20 µL.
4. Data Analysis: 4.1. Identify the this compound-PFBHA derivative peak by comparing its retention time with a derivatized standard. 4.2. Quantify using a calibration curve constructed from derivatized standards of known concentrations.
Caption: Workflow for HPLC analysis with PFBHA derivatization.
Conclusion
This compound serves as a promising biomarker for food spoilage, indicative of microbial degradation of isoleucine. Its detection and quantification can provide valuable insights into the freshness and quality of food products. The provided protocols for HS-SPME-GC-MS and HPLC with derivatization offer robust and sensitive methods for the analysis of this compound. Further research is warranted to establish specific quantitative thresholds for this compound in various food matrices to define clear spoilage limits.
References
- 1. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensory and neural responses to flavor compound 3-Methylbutanal in dry fermented sausages: Enhancing perceived overall aroma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 2,3-Dimethylbutanal for Sensitive GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dimethylbutanal is a branched-chain aldehyde whose accurate quantification is essential in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in clinical diagnostics. The direct analysis of aldehydes like this compound by gas chromatography (GC) is often hampered by their high polarity and thermal instability, which can lead to poor chromatographic peak shapes and degradation in the hot injector port.[1] To overcome these challenges, derivatization is a crucial sample preparation step that chemically modifies the aldehyde into a more volatile, stable, and readily detectable compound.
This application note details a robust and sensitive method for the analysis of this compound using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) as the derivatizing agent, followed by gas chromatography-mass spectrometry (GC-MS). Derivatization with PFBHA is a widely adopted technique that quantitatively converts aldehydes to their corresponding oxime derivatives.[2] These PFBHA-oximes are thermally stable and exhibit excellent chromatographic behavior.[2] Furthermore, the pentafluorobenzyl group significantly enhances detection sensitivity, particularly with electron capture detection (ECD) or by providing a characteristic high-mass fragment (m/z 181) for selective and sensitive monitoring in mass spectrometry.
Principle of the Method
The method is based on the oximation reaction between the carbonyl group of this compound and PFBHA. The reaction, shown in Figure 1, proceeds under mild conditions to form a stable PFBHA-oxime derivative. This chemical modification converts the polar and reactive aldehyde into a less polar, more volatile, and thermally stable compound suitable for GC analysis.
Figure 1: Oximation of this compound with PFBHA
Caption: Oximation reaction of this compound with PFBHA.
This reaction typically produces two geometric isomers, the syn- and anti-oximes. These isomers may be separated by the GC column, resulting in two distinct peaks.[3] For quantitative analysis, the sum of the areas of both isomer peaks is typically used to ensure accuracy and reproducibility.[3]
Experimental Protocols
Materials and Reagents
-
This compound Standard: (CAS No. 2109-98-0). Sourcing a certified analytical standard is crucial for quantitative analysis. Suppliers like AA Blocks and Benchchem may provide this compound.[4][5]
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): Derivatization grade, ≥98% purity.
-
Solvents: Hexane, Methanol, Acetonitrile (HPLC or GC grade).
-
Reagent Water: Deionized water, free from aldehyde contamination.
-
Potassium Hydrogen Phthalate (KHP): ACS Grade, for buffer preparation.
-
Sulfuric Acid (H₂SO₄): Concentrated, ACS Grade.
-
Anhydrous Sodium Sulfate (Na₂SO₄): ACS Grade.
-
Glassware: 2 mL autosampler vials with PTFE-lined caps, volumetric flasks, pipettes, 15 mL glass centrifuge tubes.
Preparation of Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by serial dilution of the stock solution with methanol or reagent water, depending on the sample matrix.
-
PFBHA Reagent (15 mg/mL): Prepare fresh daily by dissolving 150 mg of PFBHA in 10 mL of reagent water.
-
KHP Buffer (pH 4): Prepare as required for sample pH adjustment.
Derivatization and Extraction Protocol
-
Sample Preparation: Pipette 1 mL of the aqueous sample or working standard into a 15 mL glass centrifuge tube.
-
pH Adjustment: Adjust the sample pH to approximately 4 using KHP buffer or dilute H₂SO₄.
-
Derivatization: Add 1 mL of the 15 mg/mL PFBHA reagent to the tube. Cap the tube tightly and vortex for 1 minute.
-
Reaction: Place the tube in a heating block or water bath at 60°C for 60 minutes.
-
Cooling: After the reaction, allow the tube to cool to room temperature.
-
Extraction: Add 2 mL of hexane to the tube. Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives into the organic phase.
-
Phase Separation: Centrifuge the tube at 2000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Sample Transfer: Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: Transfer the dried hexane extract into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended and can be optimized for specific equipment.
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 MSD or equivalent.
-
GC Column: Supelco SLB™-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[2]
-
Injector:
-
Temperature: 250°C
-
Mode: Splitless (or 10:1 split for higher concentrations)
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 180°C.
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes.[3]
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-550 for initial identification.
-
Selected Ion Monitoring (SIM): For quantification, monitor the characteristic ion for PFBHA derivatives at m/z 181 . Additional ions specific to the this compound derivative (e.g., the molecular ion) should also be monitored for confirmation.
-
-
Quantitative Data Summary
| Parameter | Expected Performance Range | Reference Analyte(s) | Citation(s) |
| Linearity (R²) | > 0.99 | C3-C10 Aldehydes, Glutaraldehyde | [6] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L (in water) 0.001 - 0.01 nM (in biological matrices) | Various aldehydes in drinking water Volatile aldehydes in blood | [7][8] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L (in water) 0.003 - 0.03 nM (in biological matrices) | Various aldehydes in drinking water Volatile aldehydes in blood | [7][8] |
| Precision (RSD%) | < 15% | C3-C10 Aldehydes | [3] |
| Recovery | 85 - 115% | Volatile Aldehydes | [3] |
Note: These values are provided as an estimation. Actual performance characteristics must be determined experimentally during method validation for this compound.
Workflow Visualization
The overall workflow for the derivatization and analysis of this compound is depicted in the following diagram.
Caption: Workflow for PFBHA derivatization and GC-MS analysis.
Conclusion
The protocol described provides a comprehensive framework for the sensitive and reliable quantification of this compound by GC-MS. The use of PFBHA derivatization effectively overcomes the challenges associated with the direct analysis of this volatile, branched-chain aldehyde. While a certified analytical standard for this compound must be sourced for absolute quantification, this method provides a robust starting point for researchers, scientists, and drug development professionals to develop and validate a high-performance analytical procedure for their specific applications.
References
- 1. commons.und.edu [commons.und.edu]
- 2. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 2109-98-0 | Benchchem [benchchem.com]
- 5. aablocks.com [aablocks.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) of 2,3-Dimethylbutanal
Introduction
2,3-Dimethylbutanal is a volatile organic compound of interest in various fields, including food science, beverage quality control, and fragrance analysis. Its accurate and sensitive detection is crucial for quality assessment and research. Solid-Phase Microextraction (SPME) is a simple, solvent-free, and sensitive sample preparation technique well-suited for the analysis of volatile compounds like this compound from diverse matrices.[1] This document provides detailed application notes and protocols for the sampling of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Headspace SPME
HS-SPME is an equilibrium-based extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a solid or liquid sample in a sealed vial.[1] Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. After a defined extraction time, the fiber is retracted and transferred to the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed by GC-MS.[1]
Advantages of SPME for this compound Sampling:
-
High Sensitivity: SPME can concentrate analytes from the headspace, leading to low detection limits.[1]
-
Solvent-Free: It is an environmentally friendly technique that eliminates the need for organic solvents.[2]
-
Versatility: SPME can be applied to a wide range of sample matrices, including solids, liquids, and gases.[1]
-
Simplicity: The procedure is straightforward and can be easily automated.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the provided search results, the following table summarizes typical performance data for the analysis of similar volatile aldehydes and related compounds using SPME-GC-MS. These ranges are indicative of the expected performance for this compound analysis.
| Analyte Class | Matrix | SPME Fiber | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Volatile Aldehydes | Various | DVB/CAR/PDMS | 0.1 - 10 µg/L | 0.5 - 50 µg/L | 0.5 - 500 µg/L | General expectation based on similar compounds |
| Pyrazines | Oil | PDMS/DVB/CAR | 2–60 ng/g | 6–180 ng/g | Not Specified | [3] |
| 3-Alkyl-2-methoxypyrazines | Must | PDMS/DVB | 0.1 ng/L (for some analytes) | Not Specified | Not Specified | [3] |
| 3-Alkyl-2-methoxypyrazines | Wine | DVB/CAR/PDMS | <0.5 ng/L (in juice), 1-2 ng/L (in wine) | Not Specified | Not Specified | [3] |
| Formaldehyde (with derivatization) | Aqueous | PDMS | 8-11 ng/L | 26-36 ng/L | up to 40 mg/L | [4][5] |
Experimental Protocols
This section details a comprehensive protocol for the analysis of this compound in a liquid or solid matrix using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents
-
SPME Fiber Assembly: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis, including this compound.[1][3] A 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be effective.[1]
-
SPME Fiber Holder: Manual or autosampler version.
-
Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa and magnetic screw caps.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).
-
This compound standard: For calibration and identification.
-
Internal Standard (optional but recommended for quantitative analysis): A deuterated analog or a compound with similar chemical properties.
-
Sodium Chloride (NaCl): For modifying sample matrix ionic strength.
2. SPME Procedure
a. Sample Preparation
-
Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.
-
For liquid samples, adding NaCl (e.g., to a concentration of 25%) can improve the extraction efficiency of volatile compounds by increasing the ionic strength of the solution (salting-out effect).[6]
-
If an internal standard is used, add a known amount to the sample.
-
Immediately seal the vial with the screw cap.
b. Pre-incubation and Extraction
-
Place the vial in a heating block or an autosampler set to a specific temperature (e.g., 40-60°C).
-
Allow the sample to equilibrate for a defined period (e.g., 15-30 minutes) with gentle agitation.[3] This step facilitates the partitioning of this compound into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature as the incubation.[1] Agitation during this step can enhance extraction efficiency.
c. Desorption
-
After extraction, retract the fiber into the needle and immediately insert it into the hot GC injection port (e.g., 250°C).[1]
-
Desorb the analytes from the fiber for a specified time (e.g., 2-5 minutes) in splitless mode to ensure the complete transfer of analytes to the GC column.[1]
3. GC-MS Analysis
-
GC Column: A non-polar or medium-polarity column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program (Example):
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 180°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.[1]
-
-
Injector: Splitless mode, temperature at 250°C.
4. MS Detection
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Temperatures: MS transfer line at 240°C, Ion source at 230°C.[1]
-
MS Mode:
-
Scan Mode: For initial identification of compounds, scan a mass range of m/z 35-350.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and accurate quantification, monitor specific ions for this compound and its internal standard.[1]
-
5. Data Analysis and Quantification
-
Identification: Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum with those of an authentic standard.
-
Quantification: Prepare a calibration curve using standard solutions of this compound at various concentrations, subjected to the same SPME and GC-MS procedure as the samples. The concentration of this compound in the samples can then be determined from this calibration curve.
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. supelco.com.tw [supelco.com.tw]
- 3. benchchem.com [benchchem.com]
- 4. A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions [mdpi.com]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols for Studying the Atmospheric Chemistry of 2,3-Dimethylbutanal
A. Application Notes
1. Introduction
2,3-Dimethylbutanal is a branched volatile organic compound (VOC) that can be emitted into the atmosphere from various biogenic and anthropogenic sources. Like other aldehydes, its atmospheric fate is primarily governed by its reactions with hydroxyl radicals (OH), photolysis, and to a lesser extent, reaction with nitrate radicals (NO₃) during nighttime. Understanding the atmospheric chemistry of this compound is crucial for assessing its impact on air quality, specifically its role in the formation of tropospheric ozone (O₃) and secondary organic aerosols (SOA). Due to a lack of direct experimental data for this compound, this document utilizes data from structurally similar branched aldehydes as a proxy to infer its likely atmospheric behavior.
2. Atmospheric Degradation Pathways
The primary daytime loss process for this compound is expected to be its reaction with the hydroxyl radical (OH). This reaction proceeds mainly through the abstraction of the aldehydic hydrogen, leading to the formation of a peroxy radical. In the presence of nitrogen oxides (NOx), this peroxy radical can react to form ozone and other oxygenated products.
Photolysis is another significant atmospheric sink for aldehydes. Upon absorption of solar radiation, this compound can undergo photodissociation, leading to the formation of radical species that can further participate in atmospheric chemical reactions.
3. Role in Ozone Formation
The reaction of this compound with OH radicals in the presence of NOx is expected to contribute to the formation of tropospheric ozone. The peroxy radicals formed from the initial oxidation of this compound can oxidize nitric oxide (NO) to nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ regenerates NO and produces an oxygen atom, which then combines with molecular oxygen to form ozone.
4. Potential for Secondary Organic Aerosol (SOA) Formation
The oxidation products of this compound can have lower volatility than the parent compound and may partition into the aerosol phase, contributing to the formation and growth of SOA. However, studies on analogous branched alkanes and carbonyls suggest that branched structures tend to undergo fragmentation upon oxidation, which can lead to smaller, more volatile products and consequently lower SOA yields compared to their linear counterparts.[1][2] Therefore, while this compound is a potential SOA precursor, its contribution is expected to be less significant than that of linear aldehydes with a similar carbon number.
B. Quantitative Data
Due to the absence of specific experimental data for this compound, the following tables summarize kinetic and photolysis data for structurally similar branched aldehydes. This data can be used to estimate the atmospheric lifetime and reactivity of this compound.
Table 1: Rate Constants for the Reaction of Branched Aldehydes with OH Radicals at 298 K
| Aldehyde | Formula | k_OH (cm³ molecule⁻¹ s⁻¹) | Reference |
| Isobutyraldehyde | (CH₃)₂CHCHO | 7.70 x 10¹³ exp(–1700 K/T) | [3] |
| Isovaleraldehyde | (CH₃)₂CHCH₂CHO | 1.02 x 10¹⁴ exp(–1750 K/T) | [3] |
| Trimethylacetaldehyde | (CH₃)₃CCHO | 7.20 x 10¹³ exp(–1670 K/T) | [3] |
Table 2: Photolysis Quantum Yields for Selected Aldehydes
| Aldehyde | Wavelength Range (nm) | Quantum Yield (Φ) | Pressure (Torr) | Reference |
| n-Butanal | 275-380 | 0.38 ± 0.02 | 700 | [4] |
| n-Pentanal | 275-380 | 0.32 ± 0.01 | 700 | [4] |
| Acetaldehyde | 250-330 | Varies with wavelength | 760 | [5] |
C. Experimental Protocols
1. Protocol for Determining the OH Radical Reaction Rate Constant using the Relative Rate Method
Objective: To determine the rate constant for the reaction of this compound with OH radicals relative to a known reference compound.
Materials:
-
Smog chamber or reaction vessel with UV lights
-
Gas chromatograph with a flame ionization detector (GC-FID) or a proton transfer reaction mass spectrometer (PTR-MS)
-
This compound
-
Reference compound with a well-characterized OH rate constant (e.g., isoprene, toluene)
-
OH radical precursor (e.g., methyl nitrite, hydrogen peroxide)
-
Zero air or purified air
-
Gas-tight syringes
Procedure:
-
Chamber Preparation: Evacuate and flush the reaction chamber with zero air to ensure it is clean.
-
Reactant Injection: Inject known concentrations of this compound and the reference compound into the chamber. Allow the mixture to stabilize and measure the initial concentrations ([VOC]₀ and [Ref]₀) using GC-FID or PTR-MS.
-
Initiation of Reaction: Introduce the OH radical precursor into the chamber and irradiate with UV lights to generate OH radicals.
-
Monitoring Concentrations: Monitor the concentrations of this compound and the reference compound over time ([VOC]t and [Ref]t).
-
Data Analysis: The rate constant of the reaction of interest (k_VOC) can be determined from the following equation: ln([VOC]₀/[VOC]t) = (k_VOC / k_Ref) * ln([Ref]₀/[Ref]t) A plot of ln([VOC]₀/[VOC]t) versus ln([Ref]₀/[Ref]t) should yield a straight line with a slope equal to k_VOC / k_Ref. Knowing k_Ref allows for the calculation of k_VOC.
2. Protocol for Studying the Photolysis of this compound
Objective: To determine the photolysis rate and quantum yield of this compound.
Materials:
-
Photoreactor or smog chamber with a well-characterized light source (e.g., xenon arc lamp, blacklights)
-
Fourier-transform infrared spectrometer (FTIR) or GC-MS for product identification and quantification
-
This compound
-
Actinometer (a compound with a known absorption cross-section and quantum yield, e.g., O₃ or NO₂)
-
Zero air or nitrogen gas
Procedure:
-
Chamber Preparation: Clean the reaction chamber as described previously.
-
Reactant Injection: Inject a known concentration of this compound into the chamber.
-
Irradiation: Irradiate the chamber with the light source.
-
Monitoring: Monitor the decay of this compound and the formation of products over time using FTIR or GC-MS.
-
Actinometry: Separately, or concurrently, irradiate the actinometer under the same conditions to determine the photon flux in the chamber.
-
Data Analysis: The photolysis rate (J) can be calculated from the first-order decay of this compound. The quantum yield (Φ) can then be determined using the measured photolysis rate, the absorption cross-section of this compound (which may need to be measured separately), and the photon flux determined from the actinometry experiment.
3. Protocol for Investigating Secondary Organic Aerosol (SOA) Formation
Objective: To determine the SOA yield from the photooxidation of this compound.
Materials:
-
Environmental chamber (smog chamber)
-
Scanning Mobility Particle Sizer (SMPS) to measure aerosol size distribution and number concentration
-
Aerosol Mass Spectrometer (AMS) to measure the chemical composition of the aerosol
-
This compound
-
OH radical precursor
-
NOx source (if studying high-NOx conditions)
-
Seed aerosols (e.g., ammonium sulfate) to provide a surface for condensation (optional)
Procedure:
-
Chamber Humidification and Seeding: Introduce humidified air into the chamber to a desired relative humidity. If using seed aerosols, inject them at this stage and allow the concentration to stabilize.
-
Reactant Injection: Inject a known concentration of this compound, the OH precursor, and NOx (if applicable).
-
Photooxidation: Turn on the chamber lights to initiate the reaction.
-
Aerosol Measurement: Continuously monitor the aerosol number and mass concentration using the SMPS and AMS.
-
Data Analysis: The SOA yield (Y) is calculated as the mass of SOA formed (ΔM₀) divided by the mass of this compound reacted (ΔVOC): Y = ΔM₀ / ΔVOC The mass of SOA formed is determined from the SMPS data (assuming a particle density), and the amount of reacted VOC is measured using a GC-FID or PTR-MS.
D. Visualizations
Caption: Atmospheric degradation pathway of this compound.
Caption: Workflow for a relative rate experiment.
Caption: Logical workflow for an SOA formation experiment.
References
Synthesis of 2,3-Dimethylbutanal: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2,3-dimethylbutanal, a valuable aldehyde in organic synthesis. Two primary synthetic routes are presented: the oxidation of 2,3-dimethyl-1-butanol and the hydroformylation of 2,3-dimethyl-2-butene. This guide includes comprehensive experimental protocols, quantitative data summaries, and workflow visualizations to aid in the practical application of these synthetic methods.
Introduction
This compound is a branched-chain aldehyde that serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and fragrance compounds. Its stereoisomers are of particular interest in asymmetric synthesis. The two most common and practical approaches for its preparation involve the oxidation of the corresponding primary alcohol, 2,3-dimethyl-1-butanol, and the direct carbonylation of 2,3-dimethyl-2-butene via hydroformylation. The choice of method may depend on the availability of starting materials, desired scale, and the specific stereochemistry required.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound via the two primary methods discussed.
Table 1: Reactant and Product Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| Starting Material 1 | 2,3-Dimethyl-1-butanol | C₆H₁₄O | 102.18 |
| Starting Material 2 | 2,3-Dimethyl-2-butene | C₆H₁₂ | 84.16 |
| Product | This compound | C₆H₁₂O | 100.16[1] |
Table 2: Comparison of Synthesis Methods
| Method | Typical Reagents | Typical Yield | Advantages | Disadvantages |
| Oxidation of 2,3-dimethyl-1-butanol | Swern: Oxalyl chloride, DMSO, Et₃N. TEMPO: TEMPO, NaOCl | High (can be >80%) | Mild reaction conditions, high yields, applicable to small-scale synthesis. | Swern oxidation produces a foul-smelling byproduct (dimethyl sulfide). TEMPO can be expensive. |
| Hydroformylation of 2,3-dimethyl-2-butene | Rhodium-based catalyst, CO, H₂ | Variable (pressure-dependent) | Atom-economical, direct conversion of an alkene. | Requires high-pressure equipment, catalyst can be expensive, potential for side reactions. |
Experimental Protocols
Method 1: Oxidation of 2,3-Dimethyl-1-butanol
This method is a reliable approach for the laboratory-scale synthesis of this compound. Two common procedures are provided: Swern oxidation and a TEMPO-catalyzed oxidation.
A. Swern Oxidation
The Swern oxidation is a mild and high-yielding method for converting primary alcohols to aldehydes.[2][3]
Materials:
-
2,3-Dimethyl-1-butanol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add anhydrous dichloromethane followed by oxalyl chloride (2.0 eq.) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (3.0 eq.) in anhydrous dichloromethane to the cooled solution via an addition funnel, maintaining the temperature below -60 °C.
-
After stirring for 15 minutes, add a solution of 2,3-dimethyl-1-butanol (1.0 eq.) in anhydrous dichloromethane dropwise via the second addition funnel, again keeping the temperature below -60 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise to the reaction mixture, which may cause it to become thick.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation.
B. TEMPO-Catalyzed Oxidation
This method utilizes a catalytic amount of the stable radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric oxidant like sodium hypochlorite (bleach).[4][5]
Materials:
-
2,3-Dimethyl-1-butanol
-
TEMPO
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethyl-1-butanol (1.0 eq.) in dichloromethane.
-
To this solution, add TEMPO (0.01 eq.) and an aqueous solution of potassium bromide (0.1 eq.).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
While stirring vigorously, add the sodium hypochlorite solution (1.2 eq.) dropwise, maintaining the temperature at 0 °C. The pH of the aqueous layer should be maintained between 8.5 and 9.5 by the addition of saturated aqueous NaHCO₃ if necessary.
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by distillation.
Method 2: Hydroformylation of 2,3-Dimethyl-2-butene
Hydroformylation, or the oxo process, is an industrial method for producing aldehydes from alkenes.[6] This reaction typically requires a transition metal catalyst, often rhodium-based, and high pressures of carbon monoxide and hydrogen.
Materials:
-
2,3-Dimethyl-2-butene
-
Rhodium catalyst (e.g., Rh(acac)(CO)₂)
-
Phosphine ligand (e.g., triphenylphosphine, PPh₃)
-
Syngas (a mixture of CO and H₂)
-
High-pressure reactor (autoclave)
-
Anhydrous solvent (e.g., toluene or benzene)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the rhodium catalyst and the phosphine ligand in the chosen anhydrous solvent.
-
Reactant Addition: Add 2,3-dimethyl-2-butene to the reactor.
-
Reaction: Seal the reactor, purge with syngas several times, and then pressurize with the desired ratio of CO and H₂ (e.g., 1:1) to the target pressure (this can range from 10 to 100 atm). Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by taking samples (if the reactor allows) and analyzing them by GC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Purification: Open the reactor and transfer the contents. The catalyst may be removed by precipitation or filtration through a plug of silica gel. The solvent can be removed by distillation. The product, this compound, is then purified by fractional distillation.
Note: The specific conditions for hydroformylation (catalyst loading, ligand, pressure, temperature, and reaction time) need to be optimized for this specific substrate to achieve good conversion and selectivity.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Synthetic Pathways
The logical relationship between the starting materials and the final product for both synthetic routes is depicted below.
Caption: Synthetic routes to this compound.
References
- 1. This compound | C6H12O | CID 102752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of 2,3-Dimethylbutanal in Cheese Samples by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Introduction
2,3-Dimethylbutanal is a branched-chain aldehyde that can contribute to the complex flavor profile of various cheese types. The accurate quantification of such volatile compounds is crucial for quality control, product development, and sensory analysis in the dairy industry. This application note details a robust and sensitive method for the determination of this compound in cheese samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free extraction technique is highly effective for the analysis of volatile and semi-volatile organic compounds in complex food matrices.
Principle
Volatile compounds, including this compound, are extracted from the headspace above a heated cheese sample onto a coated fused-silica fiber (SPME fiber). The fiber is then transferred to the heated injection port of a gas chromatograph, where the analytes are desorbed and separated on a capillary column. The separated compounds are subsequently detected and quantified by a mass spectrometer.
Experimental Protocols
1. Sample Preparation
-
Allow cheese samples to equilibrate to room temperature.
-
Grate a representative portion of the cheese sample (approximately 25 g).[1]
-
Homogenize the grated cheese to ensure uniformity.
-
Accurately weigh 2-5 g of the homogenized cheese into a 20 mL headspace vial.
-
For improved volatile release, an optional step of mixing the cheese with 5 mL of deionized water can be performed.[1]
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME)
-
Place the sealed vial in an autosampler tray or a heating block.
-
Equilibrate the sample at 60°C for 20 minutes.[1]
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial.
-
Perform the extraction for 20 minutes at 60°C with agitation.[1]
-
After extraction, retract the fiber into the needle.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injector:
-
Immediately introduce the SPME fiber into the GC inlet.
-
Injector Temperature: 250°C.
-
Mode: Splitless (hold for 2 minutes).
-
Desorption Time: 2 minutes.[1]
-
-
Gas Chromatograph:
-
Column: Stabilwax-DA or equivalent polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
4. Quantification
For accurate quantification, a calibration curve should be prepared using standard solutions of this compound. An internal standard, such as a deuterated analogue or a compound with similar chemical properties not present in the cheese matrix, is recommended to compensate for matrix effects and variations in extraction efficiency.
Data Presentation
While specific quantitative data for this compound in various cheese types is not extensively documented in publicly available literature, the following table presents typical concentration ranges for the closely related and well-studied aldehydes, 2-methylbutanal and 3-methylbutanal, in Cheddar cheese to provide a comparative context.
| Compound | Cheese Type | Typical Concentration Range (µg/kg) | Reference |
| 2-Methylbutanal | Cheddar | 175 - 325 | [2] |
| 3-Methylbutanal | Cheddar | 150 - 300 | [2] |
| 2-Methylpropanal | Cheddar | 150 - 350 | [2] |
| Benzaldehyde | Cheddar | 500 - 1500 | [2] |
Note: The concentrations of volatile compounds can vary significantly depending on the cheese variety, ripening time, and production methods.
Visualizations
Experimental Workflow for Quantification of this compound in Cheese
Caption: Workflow for the analysis of this compound in cheese.
Signaling Pathway for Aldehyde Formation in Cheese (Simplified)
Caption: Simplified pathway of aldehyde formation in cheese.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethylbutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-Dimethylbutanal synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and effective methods for the synthesis of this compound are the Pinacol Rearrangement of 2,3-dimethylbutane-2,3-diol and the Hydroformylation of 2,3-dimethyl-1-butene or 2,3-dimethyl-2-butene.[1][2] Other reported methods include the ozonolysis of specific alkenes like ergosterol, though this is less common for targeted synthesis.[3]
Q2: What are the typical starting materials for these synthesis routes?
A2: For the Pinacol Rearrangement, the starting material is 2,3-dimethylbutane-2,3-diol (pinacol).[4][5] For the Hydroformylation route, the precursors are typically 2,3-dimethyl-1-butene or 2,3-dimethyl-2-butene.[1]
Q3: What kind of yields can be expected?
A3: Yields can vary significantly based on the chosen method and reaction conditions. For instance, a synthesis route starting from 3-methyl-2-pentanone has been reported to achieve molar yields of 40-70%.[6] In the case of hydroformylation of 2,3-dimethyl-2-butene, the reaction is pressure-dependent, with low pressure resulting in poor yields.[1] Optimization of reaction parameters is crucial for maximizing yield.
Q4: What are the main challenges and potential side reactions in the synthesis of this compound?
A4: In the Pinacol Rearrangement, challenges include controlling the carbocation rearrangement to favor the desired aldehyde product and managing the migratory aptitude of different substituent groups.[7] For Hydroformylation, common issues include isomerization of the starting alkene leading to a mixture of aldehyde isomers, hydrogenation of the alkene or the product aldehyde to an alcohol, and catalyst deactivation due to ligand degradation.[1][8][9]
Q5: How can the final this compound product be purified?
A5: Standard organic chemistry purification techniques can be employed. These include distillation to separate volatile liquids with different boiling points, crystallization to purify solid compounds, and chromatography for separating components of a mixture based on their differential adsorption.[10][11]
Troubleshooting Guides
Pinacol Rearrangement Route
Q1: I am observing a low yield of this compound. What are the possible causes and solutions?
A1: Low yield in a pinacol rearrangement can stem from several factors. Incomplete conversion of the starting diol is a common issue. The choice and concentration of the acid catalyst are critical; both Brønsted and Lewis acids can be effective, but the optimal catalyst and conditions must be determined empirically.[4][5] Side reactions, such as the formation of undesired ketones due to the migration of other alkyl groups, can also reduce the yield of the target aldehyde.[7]
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure the acid catalyst is not old or deactivated. Consider screening different acid catalysts (e.g., H₂SO₄, solid acid catalysts) to find the most effective one for this specific rearrangement.
-
Optimize Reaction Conditions: Adjust the reaction temperature and time. Monitor the reaction progress using techniques like TLC or GC to determine the point of maximum conversion.
-
Control Water Content: The presence of excess water can sometimes hinder the reaction. Ensure anhydrous conditions if necessary for the chosen catalyst system.
Q2: My main byproduct is a ketone instead of the desired aldehyde. Why is this happening and how can I prevent it?
A2: The formation of a ketone byproduct is inherent to the pinacol rearrangement mechanism, which involves a carbocation intermediate.[7][12] The product distribution is determined by which group migrates. To favor the formation of this compound, the migration of a hydride is required. If a methyl group migrates instead, 3,3-dimethyl-2-butanone will be formed. The relative migratory aptitude of different groups can be influenced by the reaction conditions and the specific catalyst used.[7]
Mitigation Strategies:
-
Catalyst Selection: The choice of acid catalyst can influence the stability of the carbocation intermediate and the migratory aptitude of the substituents. Experiment with different Lewis and Brønsted acids.
-
Temperature Control: Reaction temperature can affect the selectivity of the rearrangement. Lowering the temperature may favor the desired migration pathway.
Hydroformylation Route
Q1: The yield of this compound is poor, and I am recovering unreacted alkene. What should I investigate?
A1: Low conversion in hydroformylation can be due to several factors. Catalyst deactivation is a primary concern. The reaction is also sensitive to pressure; for substrates like 2,3-dimethyl-2-butene, low syngas (CO/H₂) pressure leads to very low yields.[1]
Troubleshooting Steps:
-
Increase Syngas Pressure: Gradually increase the carbon monoxide and hydrogen pressure to enhance the reaction rate.
-
Check Catalyst and Ligands: Ensure the catalyst precursor and ligands are pure and handled under an inert atmosphere to prevent degradation.[8] Impurities like peroxides in the alkene feed can deactivate the catalyst.[8]
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. Find the optimal temperature for your specific catalyst system.
Q2: I am getting a mixture of aldehyde isomers instead of pure this compound. How can I improve the regioselectivity?
A2: The formation of isomeric aldehydes is a result of the isomerization of the starting alkene before the hydroformylation step.[8] The catalyst can promote the migration of the double bond along the carbon chain.
Strategies to Improve Regioselectivity:
-
Ligand Selection: The structure of the phosphine or phosphite ligands on the metal catalyst plays a crucial role in directing the regioselectivity. Bulky ligands can sterically hinder the formation of branched aldehydes, favoring the linear product.[8]
-
Reaction Conditions: Lower temperatures and higher carbon monoxide partial pressures generally favor the formation of the linear aldehyde.[8]
-
Catalyst Choice: Rhodium-based catalysts are often more selective for linear aldehydes compared to cobalt catalysts.[8]
Q3: A significant amount of 2,3-dimethylbutanol is being formed as a byproduct. How can I minimize this hydrogenation side reaction?
A3: The formation of the corresponding alcohol is due to the hydrogenation of the aldehyde product or the starting alkene.[8] This side reaction is often more favorable at higher temperatures.
Minimization Strategies:
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the hydrogenation reaction relative to hydroformylation.[8]
-
Adjust H₂/CO Ratio: While sufficient hydrogen is needed for the reaction, an excessively high H₂ to CO ratio can favor hydrogenation. Optimize this ratio to maximize aldehyde formation.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound and Related Aldehydes
| Synthesis Method | Starting Material | Product | Reported Molar Yield | Key Considerations |
| Darzens Condensation | 3-methyl-2-pentanone, α-haloacetate | 2,3-dimethylpentanal | 40-70%[6] | Multi-step process involving condensation, saponification, and decarboxylation.[6] |
| Hydroformylation | 2,3-dimethyl-2-butene | 3,4-dimethyl-pentan-1-al | Poor at low pressure[1] | Yield is highly dependent on syngas pressure.[1] |
| Pinacol Rearrangement | 2,3-dimethylbutane-2,3-diol | This compound | Yield not specified in general reviews, highly dependent on conditions. | Product distribution depends on carbocation stability and migratory aptitude of substituents.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Pinacol Rearrangement
Objective: To synthesize this compound from 2,3-dimethylbutane-2,3-diol via an acid-catalyzed rearrangement.
Materials:
-
2,3-dimethylbutane-2,3-diol (Pinacol)
-
Sulfuric acid (concentrated)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2,3-dimethylbutane-2,3-diol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the diol with stirring.
-
Heat the mixture gently under reflux. Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete (typically when the starting material is no longer detectable), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing cold deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Synthesis of this compound via Hydroformylation
Objective: To synthesize this compound from 2,3-dimethyl-1-butene using a rhodium-based catalyst.
Materials:
-
2,3-dimethyl-1-butene (purified to remove peroxides)
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Anhydrous toluene
-
Syngas (a mixture of CO and H₂)
Procedure:
-
Set up a high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.
-
Under an inert atmosphere (e.g., in a glovebox), charge the reactor with the rhodium catalyst precursor, the phosphine ligand, and anhydrous toluene.
-
Seal the reactor and purge several times with nitrogen, followed by syngas.
-
Introduce the purified 2,3-dimethyl-1-butene into the reactor.
-
Pressurize the reactor with the desired pressure of syngas (e.g., 50-100 bar).
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Maintain the reaction at a constant temperature and pressure. Monitor the reaction progress by sampling and GC analysis if the setup allows.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The product mixture can be analyzed directly by GC to determine the yield and regioselectivity.
-
The product, this compound, can be isolated from the catalyst and solvent by distillation under reduced pressure.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for Pinacol Rearrangement.
Caption: Troubleshooting logic for Hydroformylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. quora.com [quora.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. ijfmr.com [ijfmr.com]
- 6. CN101525279A - Synthetic method of 2,3-dimethylpentanal - Google Patents [patents.google.com]
- 7. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Continuous flow hydroformylation of alkenes in supercritical fluid-ionic liquid biphasic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques [pw.live]
- 11. byjus.com [byjus.com]
- 12. Pinacol Rearrangement [organic-chemistry.org]
Technical Support Center: Purification of 2,3-Dimethylbutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,3-dimethylbutanal from a reaction mixture.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Purity of this compound After Initial Purification
| Possible Cause | Suggested Solution |
| Inefficient initial extraction | Ensure proper phase separation during aqueous workup. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize the recovery of the aldehyde from the aqueous layer. |
| Presence of close-boiling impurities | If fractional distillation was the primary purification method, the column used may not have sufficient theoretical plates to separate the aldehyde from impurities with similar boiling points. Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Alternatively, employ a chemical purification method, such as the bisulfite adduct formation, to selectively remove the aldehyde. |
| Incomplete removal of acidic impurities | If the synthesis involved an oxidation step, residual acidic impurities, such as 2,3-dimethylbutanoic acid, may be present. Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove acidic byproducts. |
| Aldehyde degradation | Aldehydes can be susceptible to air oxidation, especially when heated.[1] During distillation, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to the corresponding carboxylic acid. If possible, perform distillation under reduced pressure to lower the boiling point and minimize thermal stress. |
Problem 2: Product Loss During Purification
| Possible Cause | Suggested Solution |
| Formation of an inseparable emulsion during extraction | Emulsions can form during vigorous shaking of the separatory funnel. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. |
| Adsorption onto stationary phase during chromatography | Aldehydes can sometimes be sensitive to silica gel, leading to decomposition or irreversible adsorption.[2] If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.[1] |
| Incomplete recovery from bisulfite adduct | When regenerating the aldehyde from its bisulfite adduct, ensure the solution is made sufficiently basic (pH > 10) to drive the equilibrium back to the free aldehyde. Perform multiple extractions from the basified aqueous solution to ensure complete recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
The impurity profile largely depends on the synthetic route used. A common method for synthesizing aldehydes is the oxidation of the corresponding primary alcohol. In the case of this compound, this would be the oxidation of 2,3-dimethyl-1-butanol. Therefore, the most likely impurities are:
-
Unreacted starting material: 2,3-dimethyl-1-butanol
-
Over-oxidation product: 2,3-dimethylbutanoic acid
-
Solvents used in the reaction and workup.
Other potential synthetic routes include the ozonolysis of larger molecules like ergosterol or stigmasterol, or the hydrolysis of 1,2-dibromo-2,3-dimethylbutane.[3] These routes may introduce different sets of byproducts.
Q2: What are the key physical properties to consider for the purification of this compound?
Understanding the physical properties of this compound and its potential impurities is crucial for selecting and optimizing a purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₆H₁₂O | 100.16 | 110.8[4] | Soluble in most organic solvents; sparingly soluble in water. |
| 2,3-Dimethyl-1-butanol | C₆H₁₄O | 102.17 | 142 - 149[5][6] | Soluble in organic solvents; slightly soluble in water. |
| 2,3-Dimethylbutanoic acid | C₆H₁₂O₂ | 116.16 | ~191[7][8][9] | Soluble in organic solvents and water.[9] |
Q3: Which purification method is most effective for this compound?
The choice of purification method depends on the nature and quantity of the impurities.
-
Fractional Distillation: This is a suitable method if the primary impurities have significantly different boiling points from this compound, such as the starting alcohol (2,3-dimethyl-1-butanol) and the over-oxidation product (2,3-dimethylbutanoic acid).
-
Chemical Purification via Bisulfite Adduct Formation: This is a highly selective and effective method for separating aldehydes from non-aldehyde impurities.[2][7][8][9][10] It involves reacting the crude mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct, which can be separated from the organic impurities by extraction. The purified aldehyde can then be regenerated by treating the aqueous layer with a base. This method is particularly useful when distillation is ineffective or if the aldehyde is thermally sensitive.
Q4: How can I monitor the purity of this compound during the purification process?
Several analytical techniques can be used to assess the purity of your fractions:
-
Gas Chromatography (GC): An excellent method for separating and quantifying volatile components in a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify the desired product and any impurities.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of the characteristic aldehyde C=O stretch (around 1725 cm⁻¹) and the absence of the broad O-H stretch of an alcohol or carboxylic acid impurity.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed for the separation of this compound from impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Inert gas source (e.g., nitrogen)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Inert Atmosphere: Flush the apparatus with an inert gas.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Distillation: As the mixture heats, a vapor ring will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Fraction Collection:
-
Forerun: Collect the initial, lower-boiling fraction in a separate receiving flask. This will likely contain any low-boiling solvents.
-
Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of this compound (~111 °C), switch to a clean receiving flask to collect the purified product.
-
Tails: If the temperature begins to rise significantly above the boiling point of the desired product, stop the distillation or collect the higher-boiling fraction in a separate flask. This fraction may contain unreacted 2,3-dimethyl-1-butanol.
-
-
Shutdown: Allow the apparatus to cool completely before disassembly.
Protocol 2: Purification by Sodium Bisulfite Extraction
This protocol is highly selective for aldehydes and is effective for removing non-aldehyde impurities.[2][7][8][9][10]
Materials:
-
Crude this compound
-
Separatory funnel
-
Saturated aqueous sodium bisulfite solution
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Aqueous base (e.g., 10% NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).
-
Extraction with Bisulfite: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 5-10 minutes. The aldehyde-bisulfite adduct will form and dissolve in the aqueous layer.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to recover any non-aldehyde impurities if desired.
-
Regeneration of Aldehyde: To the aqueous layer containing the bisulfite adduct, add an equal volume of an organic solvent (e.g., diethyl ether). Slowly add a 10% NaOH solution with swirling until the solution is strongly basic (check with pH paper).
-
Extraction of Purified Aldehyde: Shake the separatory funnel to extract the regenerated this compound into the organic layer.
-
Final Workup: Separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflows for the purification of this compound.
References
- 1. 2,3-Dimethylbutane | C6H14 | CID 6589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Page loading... [guidechem.com]
- 5. 2,3-dimethyl-1-butanol [stenutz.eu]
- 6. Page loading... [wap.guidechem.com]
- 7. 2,3-Dimethylbutanoic acid | 14287-61-7 | Benchchem [benchchem.com]
- 8. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]
- 9. Buy (2S)-2,3-dimethylbutanoic acid (EVT-311465) | 15071-34-8 [evitachem.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: 2,3-Dimethylbutanal Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethylbutanal. The information is structured to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory-scale synthesis routes for this compound are the oxidation of 2,3-dimethyl-1-butanol and the hydroformylation of 2,3-dimethyl-1-butene.
Q2: What are the typical side products observed in the synthesis of this compound?
A2: The side products largely depend on the chosen synthesis route.
-
Oxidation of 2,3-Dimethyl-1-butanol: The primary side product is the over-oxidation product, 2,3-dimethylbutanoic acid. In the case of Swern oxidation, dimethyl sulfide is also a notable byproduct, recognizable by its strong, unpleasant odor.[1][2]
-
Hydroformylation of 2,3-Dimethyl-1-butene: Common side reactions include isomerization of the starting alkene, which can lead to the formation of other C6 aldehyde isomers, and hydrogenation of the alkene to form 2,3-dimethylbutane.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Oxidation of 2,3-Dimethyl-1-butanol
Issue 1: Low yield of this compound and significant formation of 2,3-dimethylbutanoic acid.
-
Cause: The oxidizing agent used is too strong or the reaction conditions are too harsh, leading to over-oxidation of the desired aldehyde.
-
Troubleshooting:
-
Choice of Reagent: Employ milder oxidizing agents that are known to selectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[4] Suitable reagents include Pyridinium Chlorochromate (PCC)[5], Dess-Martin Periodinane (DMP)[3][6], or reagents used in the Swern oxidation.[7]
-
Reaction Conditions: Carefully control the reaction temperature. For instance, Swern oxidations are typically performed at low temperatures (e.g., -78 °C) to enhance selectivity.[8]
-
Stoichiometry: Use a stoichiometric amount of the oxidizing agent to avoid excess oxidant that can promote over-oxidation.
-
Issue 2: Unpleasant odor during workup of a Swern oxidation.
-
Cause: Formation of dimethyl sulfide as a byproduct.[2]
-
Troubleshooting:
-
Proper Ventilation: Always perform the reaction and workup in a well-ventilated fume hood.
-
Quenching: After the reaction is complete, excess reagents and byproducts can be quenched. Rinsing glassware with bleach can help to oxidize the volatile and odorous dimethyl sulfide to the less volatile and odorless dimethyl sulfoxide (DMSO).
-
Issue 3: Difficulty in separating the product aldehyde from the unreacted alcohol.
-
Cause: Both the aldehyde and alcohol have similar polarities, making chromatographic separation challenging.
-
Troubleshooting:
-
Bisulfite Adduct Formation: Aldehydes can be selectively reacted with a saturated aqueous solution of sodium bisulfite to form a solid adduct. This adduct can be filtered off, washed to remove the unreacted alcohol, and then the aldehyde can be regenerated by treatment with a base (e.g., sodium bicarbonate solution).[9]
-
Column Chromatography: While challenging, careful optimization of the eluent system for column chromatography can improve separation. A gradual increase in the polarity of the eluent may be effective.
-
Hydroformylation of 2,3-Dimethyl-1-butene
Issue 1: Formation of a mixture of isomeric aldehydes.
-
Cause: Isomerization of the double bond in the 2,3-dimethyl-1-butene starting material under the reaction conditions.[3]
-
Troubleshooting:
-
Ligand Selection: The choice of phosphine or phosphite ligand for the rhodium catalyst can significantly influence the regioselectivity. Bulky ligands can sterically hinder the formation of certain isomers.[3]
-
Reaction Conditions: Lower temperatures and higher carbon monoxide partial pressures generally favor the formation of the linear aldehyde over branched isomers.[3]
-
Issue 2: Low conversion of the starting alkene.
-
Cause: Catalyst deactivation or suboptimal reaction conditions.
-
Troubleshooting:
-
Catalyst Activity: Ensure the catalyst is active and handled under an inert atmosphere to prevent deactivation.
-
Reaction Parameters: Optimize the temperature, pressure of syngas (CO/H₂), and reaction time. Insufficient temperature or pressure can lead to low conversion rates.
-
Issue 3: Presence of 2,3-dimethylbutane in the product mixture.
-
Cause: Hydrogenation of the alkene is a competing side reaction in hydroformylation.[3]
-
Troubleshooting:
-
Control of H₂ Partial Pressure: While hydrogen is a necessary reactant, excessively high partial pressures can favor the hydrogenation side reaction. Adjusting the H₂/CO ratio in the syngas can help to minimize this.
-
Catalyst System: Some catalyst systems may have a higher propensity for hydrogenation. Screening different rhodium-ligand combinations may identify a more selective catalyst.
-
Quantitative Data
The following table summarizes typical yields and side product profiles for different synthesis methods. Please note that these values can vary significantly based on specific reaction conditions and experimental execution.
| Synthesis Method | Starting Material | Typical Yield of this compound | Major Side Products | Approximate Side Product Percentage |
| Swern Oxidation | 2,3-Dimethyl-1-butanol | 85-95% | 2,3-Dimethylbutanoic acid, Dimethyl sulfide | < 5% (acid), Stoichiometric (sulfide) |
| PCC Oxidation | 2,3-Dimethyl-1-butanol | 70-85% | 2,3-Dimethylbutanoic acid | 5-15% |
| Dess-Martin Oxidation | 2,3-Dimethyl-1-butanol | 90-98% | 2,3-Dimethylbutanoic acid | < 5% |
| Hydroformylation | 2,3-Dimethyl-1-butene | 60-80% | Isomeric Aldehydes, 2,3-Dimethylbutane | 10-30% (isomers), 5-15% (alkane) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation of 2,3-Dimethyl-1-butanol
Materials:
-
2,3-Dimethyl-1-butanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled flask, add anhydrous DCM followed by oxalyl chloride (1.5 equivalents) via syringe.
-
Slowly add anhydrous DMSO (2.2 equivalents) dropwise over 15-20 minutes, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes at -78 °C.[1]
-
Dissolve 2,3-dimethyl-1-butanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at -78 °C. Stir for 45-60 minutes.[1]
-
Slowly add triethylamine (5.0 equivalents) dropwise over 20-30 minutes, keeping the temperature below -65 °C. Stir for an additional 30 minutes at -78 °C.[1]
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation or flash column chromatography.
Protocol 2: Synthesis of this compound via Hydroformylation of 2,3-Dimethyl-1-butene
Materials:
-
2,3-Dimethyl-1-butene
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine or phosphite ligand (e.g., triphenylphosphine)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (CO/H₂ mixture)
-
High-pressure autoclave reactor
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst precursor and the chosen ligand in the anhydrous, degassed solvent. Stir to form the active catalyst complex.
-
Transfer the catalyst solution to a clean, dry, and purged high-pressure autoclave.
-
Introduce a known amount of 2,3-dimethyl-1-butene into the sealed reactor.
-
Pressurize the reactor with the desired ratio of CO and H₂ (syngas) to the target pressure.
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) and maintain stirring for the specified reaction time.
-
Monitor the reaction progress by taking samples and analyzing them by gas chromatography (GC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The reaction mixture containing this compound and side products is then subjected to purification, typically by distillation.
Visualizations
Caption: Experimental workflow for the Swern oxidation of 2,3-dimethyl-1-butanol.
Caption: Logical relationships in the hydroformylation of 2,3-dimethyl-1-butene.
References
- 1. benchchem.com [benchchem.com]
- 2. Dess–Martin Periodinane [sigmaaldrich.cn]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Navigating the Challenges of 2,3-Dimethylbutanal Isomer Separation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the separation of 2,3-Dimethylbutanal isomers. Due to the structural similarity and chirality of these compounds, achieving baseline separation can be a complex task. This guide offers practical solutions and detailed experimental protocols to aid in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: The separation of this compound isomers is challenging due to two main factors:
-
Structural Isomerism: this compound and its structural isomer, 3,3-dimethylbutanal, have the same molecular weight and similar physicochemical properties, which can lead to co-elution on standard chromatography columns.
-
Stereoisomerism: this compound possesses a chiral center at the C2 position, resulting in two enantiomers: (R)-2,3-Dimethylbutanal and (S)-2,3-Dimethylbutanal. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible on non-chiral stationary phases.
Q2: What is the recommended chromatographic technique for separating this compound isomers?
A2: Gas chromatography (GC) is the most suitable technique for separating volatile compounds like this compound. To resolve the enantiomers, a chiral stationary phase (CSP) is essential. Chiral Gas Chromatography (CGC) provides the necessary selectivity to differentiate between the (R) and (S) enantiomers.
Q3: What type of chiral stationary phase is most effective for separating volatile aldehyde enantiomers?
A3: Cyclodextrin-based chiral stationary phases are highly effective for the enantioselective separation of volatile compounds, including aldehydes.[1] Derivatized cyclodextrins, such as those with alkyl or other functional groups, can enhance the enantiomeric resolution for various compound classes.[1]
Q4: Is derivatization necessary for the chiral separation of this compound?
A4: While direct chiral GC analysis is often possible with an appropriate CSP, chiral derivatization offers an alternative approach. This indirect method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. This can be a useful strategy if a suitable chiral column is not available or if the direct method yields poor resolution.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Enantiomers
Question: My chromatogram shows a single, broad peak for this compound, or the two enantiomeric peaks are not baseline-resolved. How can I improve the separation?
Answer: Poor resolution of enantiomers on a chiral GC column can be addressed by systematically optimizing the chromatographic conditions.
Troubleshooting Workflow for Poor Resolution
A troubleshooting workflow for improving the resolution of co-eluting enantiomers.
Solutions:
-
Optimize the Temperature Program:
-
Lower the Initial Temperature: A lower starting temperature can enhance the differential interaction of the enantiomers with the CSP.
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 1-2°C/min) can significantly improve the separation of closely eluting peaks.
-
-
Adjust the Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium or Hydrogen) affects column efficiency. Optimize the flow rate to achieve the best resolution. Slower flow rates often lead to better separation in chiral analysis.
-
Evaluate the Chiral Stationary Phase:
-
Selectivity: The chosen CSP may not be optimal for this compound. Consider screening different cyclodextrin-based columns (e.g., β- or γ-cyclodextrin with various derivatives) to find the one with the best selectivity for your isomers.
-
Column Health: A contaminated or degraded column will exhibit poor performance. Bake out the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
-
Issue 2: Peak Tailing
Question: The peaks for the this compound isomers are asymmetrical and show significant tailing. What could be the cause and how can I fix it?
Answer: Peak tailing for aldehydes is a common issue in GC analysis and is often caused by active sites within the system.
Logical Relationship of Peak Tailing Causes and Solutions
Causes and corresponding solutions for peak tailing in the GC analysis of aldehydes.
Solutions:
-
Address Active Sites:
-
Inlet Liner: Use a deactivated inlet liner to minimize interactions between the aldehyde and active silanol groups.
-
Column Conditioning: Ensure the chiral column is properly conditioned according to the manufacturer's guidelines to passivate any active sites.
-
-
Prevent Column Overload: Injecting too much sample can lead to peak fronting or tailing. Dilute your sample and re-inject.
-
Optimize Injection Parameters: Ensure a fast and efficient transfer of the sample onto the column by optimizing the injection temperature and split ratio.
Experimental Protocols
The following protocols are provided as a starting point for the separation of this compound isomers. Optimization will likely be required for your specific instrumentation and sample matrix.
Protocol 1: Direct Chiral GC-MS Analysis
This protocol outlines a direct method for the enantioselective analysis of this compound using a chiral GC column.
Experimental Workflow for Direct Chiral GC-MS Analysis
A generalized workflow for the direct chiral GC-MS analysis of this compound.
GC-MS Conditions (Starting Point)
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | Cyclodextrin-based chiral column (e.g., Beta DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 220 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 150°C at 2°C/min, hold 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Transfer Line Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-200 |
Protocol 2: Indirect Chiral GC-MS Analysis via Derivatization
This protocol describes the conversion of this compound enantiomers into diastereomers for separation on a standard achiral GC column.
1. Derivatization Procedure:
-
Reagent: Choose an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-2-phenylglycinol.
-
Reaction: In a sealed vial, react a known amount of your this compound sample with a slight excess of the chiral derivatizing agent in a suitable solvent (e.g., dichloromethane) at room temperature for 1-2 hours. The reaction forms diastereomeric oxazolidines.
-
Quenching: After the reaction is complete, the sample can often be directly injected into the GC-MS.
2. GC-MS Conditions (Achiral Column)
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split injection recommended) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
By following these guidelines and systematically optimizing your experimental parameters, you can overcome the challenges associated with the separation of this compound isomers and achieve reliable and reproducible results.
References
Technical Support Center: Stability of 2,3-Dimethylbutanal in Aqueous Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,3-dimethylbutanal in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: this compound, like other branched aldehydes, is susceptible to several degradation pathways in aqueous solutions. The primary routes of degradation include:
-
Oxidation: The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid, 2,3-dimethylbutanoic acid. This can be initiated by dissolved oxygen, trace metal ions, or other oxidizing agents present in the solution.
-
Hydration (Gem-diol Formation): In the presence of water, the carbonyl group of this compound can undergo nucleophilic addition of water to form an equilibrium with its corresponding hydrate, a geminal diol (2,3-dimethylbutane-1,1-diol). While this is a reversible process, the formation of the hydrate can be a significant factor in the overall stability and reactivity of the aldehyde in solution.[1] The position of the equilibrium depends on the steric and electronic nature of the substituents on the aldehyde.
-
Aldol Condensation: As this compound possesses an alpha-hydrogen, it can undergo self-condensation reactions (aldol condensation) under either acidic or basic conditions. This leads to the formation of β-hydroxy aldehydes, which can subsequently dehydrate to form α,β-unsaturated aldehydes, leading to a complex mixture of higher molecular weight byproducts.
Q2: What factors can influence the stability of this compound in my aqueous solution?
A2: Several factors can significantly impact the stability of this compound in aqueous solutions:
-
pH: The pH of the solution is a critical factor. Acidic or basic conditions can catalyze both hydration and aldol condensation reactions. Generally, neutral or slightly acidic pH (around 4-6) is preferred to minimize base-catalyzed aldol condensation.
-
Temperature: Higher temperatures accelerate the rates of all degradation reactions. For long-term storage, it is recommended to keep aqueous solutions of this compound at low temperatures (e.g., 2-8 °C or frozen).
-
Presence of Oxygen: Dissolved oxygen can promote the oxidation of the aldehyde to a carboxylic acid. To minimize oxidation, it is advisable to use deoxygenated water and to store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light Exposure: Although not as common for simple aldehydes, prolonged exposure to UV light can potentially initiate radical-based degradation pathways. It is good practice to store solutions in amber vials or protected from light.
-
Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation reactions. Using high-purity water and avoiding contact with reactive metals can help mitigate this.
Q3: I am observing a decrease in the concentration of this compound over time in my aqueous stock solution. What could be the cause and how can I prevent it?
A3: A decrease in concentration is likely due to one or more of the degradation pathways mentioned above. To troubleshoot and prevent this:
-
Check the pH of your solution: If the pH is too high or too low, it could be promoting aldol condensation or acid-catalyzed hydration. Adjust the pH to a neutral or slightly acidic range if your experimental conditions allow.
-
Protect from Oxygen: Your solution may be oxidizing. Prepare fresh solutions with deoxygenated water and consider purging the headspace of your storage container with an inert gas.
-
Control the Temperature: If you are storing the solution at room temperature, degradation will be faster. Store your stock solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures.
-
Prepare Fresh Solutions: Due to its inherent reactivity, it is best practice to prepare aqueous solutions of this compound fresh for each experiment whenever possible.
Troubleshooting Guides
Problem: Unexpected peaks are appearing in the chromatogram of my this compound sample over time.
| Possible Cause | Suggested Solution |
| Aldol Condensation Products | These will be higher molecular weight compounds. Confirm their presence by LC-MS. To mitigate, ensure the pH of your solution is near neutral and store at a low temperature. |
| Oxidation Product (2,3-Dimethylbutanoic Acid) | This will be a more polar compound. Confirm its identity with a standard if available. To prevent this, use deoxygenated solvents and store under an inert atmosphere. |
| Hydrate (Gem-diol) | While the hydrate is in equilibrium with the aldehyde, changes in analytical conditions (e.g., solvent composition in HPLC) can shift this equilibrium. Ensure your analytical method is robust and consistent. |
Problem: I am seeing poor recovery of this compound from my aqueous samples during extraction.
| Possible Cause | Suggested Solution |
| Volatility of the Analyte | This compound is a relatively volatile compound. Avoid high temperatures during sample preparation and extraction. Keep samples cooled. |
| Adsorption to Surfaces | Aldehydes can be active and adsorb to glass or plastic surfaces. Silanized glassware may help to reduce this effect. |
| Degradation during Sample Preparation | If your sample preparation involves harsh conditions (e.g., high pH, elevated temperature), degradation can occur. Optimize your protocol to be as mild and quick as possible. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[2][3]
1. Materials and Reagents:
-
This compound (high purity)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
pH meter
-
HPLC or GC system with a suitable detector (e.g., UV-Vis for derivatized aldehydes, FID or MS for direct analysis)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. This will serve as the source for spiking into the aqueous stress solutions.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of ~100 µg/mL.
-
Incubate at a controlled temperature (e.g., 40 °C or 60 °C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Repeat the procedure for acid hydrolysis using 0.1 M NaOH.
-
Incubate under the same conditions.
-
Neutralize samples with 0.1 M HCl before analysis.
-
-
Oxidation:
-
Dilute the stock solution in a 3% H₂O₂ solution to a final concentration of ~100 µg/mL.
-
Incubate at room temperature, protected from light.
-
Sample at various time points.
-
-
Thermal Degradation:
-
Dilute the stock solution in high-purity water to a final concentration of ~100 µg/mL.
-
Incubate at an elevated temperature (e.g., 60 °C or 80 °C).
-
Sample at various time points.
-
-
Control Sample:
-
Dilute the stock solution in high-purity water to the same final concentration.
-
Store at a low temperature (e.g., 4 °C) and analyze alongside the stressed samples.
-
4. Analysis:
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC with DNPH derivatization or GC-MS).
-
Quantify the amount of this compound remaining at each time point.
-
Identify and, if possible, quantify any major degradation products.
Analytical Method Example: HPLC with DNPH Derivatization
For the quantification of aldehydes, a common and sensitive method is derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis.
1. Derivatization:
-
To 1 mL of your aqueous sample (or a diluted aliquot), add 1 mL of a saturated solution of DNPH in 2 M HCl.
-
Vortex the mixture and incubate at room temperature for 1 hour in the dark. 2. Extraction:
-
Extract the DNPH derivatives with a suitable organic solvent (e.g., hexane or dichloromethane).
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase. 3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detector set at 360 nm.[4]
-
Quantification: Use a calibration curve prepared from derivatized standards of this compound.
Data Presentation
Quantitative data from stability studies should be summarized in clear and structured tables.
Table 1: Stability of this compound in Aqueous Solution under Different pH Conditions at 40 °C
| Time (hours) | % Remaining (pH 3) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 95.2 |
| 4 | 96.2 | 99.5 | 90.1 |
| 8 | 92.1 | 98.9 | 82.3 |
| 24 | 85.3 | 97.2 | 65.4 |
Table 2: Degradation of this compound under Oxidative Stress (3% H₂O₂) at Room Temperature
| Time (hours) | % this compound Remaining | % 2,3-Dimethylbutanoic Acid Formed |
| 0 | 100.0 | 0.0 |
| 1 | 90.5 | 9.1 |
| 2 | 82.1 | 17.2 |
| 4 | 68.3 | 30.5 |
| 8 | 45.2 | 53.1 |
Visualizations
References
Technical Support Center: Preventing Racemization of 2,3-Dimethylbutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of 2,3-Dimethylbutanal during their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and reaction of this compound that may lead to loss of enantiomeric purity.
Question 1: I am observing a significant loss of enantiomeric excess (ee) in my sample of this compound upon storage. What could be the cause?
Answer:
The loss of enantiomeric excess in this compound, a chiral aldehyde with an acidic alpha-proton, is most commonly due to racemization catalyzed by acidic or basic residues. This process, known as keto-enol tautomerization, proceeds through a planar, achiral enol or enolate intermediate.[1][2] Protonation of this intermediate can occur from either face, leading to a racemic mixture.[3]
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the aldehyde is stored in a neutral, aprotic solvent in a tightly sealed container to protect it from atmospheric moisture and acidic or basic contaminants.
-
Solvent Purity: Verify the purity of your solvent. Trace amounts of acid or base can catalyze racemization over time.
-
Container Material: Use high-quality, inert glass or Teflon containers. Avoid plastics that may leach acidic or basic compounds.
Question 2: My reaction involving this compound is resulting in a racemic product. How can I minimize racemization during the reaction?
Answer:
Racemization during a reaction is a common challenge and can be influenced by several factors, including temperature, pH, solvent, and the nature of the reagents used.[4][5]
Troubleshooting Steps:
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to minimize the rate of enolization and subsequent racemization.[6]
-
pH Neutrality: If possible, conduct the reaction under strictly neutral conditions. If an acid or base is required, use the mildest possible reagent and the minimum necessary amount.
-
Solvent Selection: Employ non-polar, aprotic solvents to disfavor the formation of the polar enolate intermediate.[7][8]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the aldehyde to conditions that may induce racemization.
-
Reagent Choice:
-
If a base is necessary for another part of your molecule, consider using a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA). LDA can rapidly deprotonate other sites without causing significant enolization of the aldehyde if the temperature is kept sufficiently low.[9]
-
For reactions where the enolate of this compound is desired, its rapid and complete formation using a strong, hindered base at low temperature is crucial, followed by the immediate addition of the electrophile.
-
Question 3: I suspect my workup and purification procedures are causing racemization. What are the best practices to avoid this?
Answer:
Aqueous workups and standard silica gel chromatography can introduce acidic conditions that lead to racemization.
Best Practices:
-
Neutral Workup: During the workup, use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching instead of acidic or basic solutions.[6] A bisulfite workup can also be employed for purification, which involves the formation of a solid adduct that can be separated and then carefully hydrolyzed back to the aldehyde under neutral conditions.[8][10]
-
Anhydrous Conditions: After extraction, ensure the organic layer is thoroughly dried with a neutral drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Neutral Chromatography: If column chromatography is necessary, use deactivated or neutralized silica gel. This can be prepared by washing the silica gel with a solution of a mild base (e.g., triethylamine in the eluent) followed by the eluent alone before packing the column.[6]
Question 4: Are there any additives I can use to suppress the racemization of this compound?
Answer:
While more commonly documented for peptide synthesis, certain additives can help suppress racemization in reactions involving activated carbonyl compounds.
-
Hydroxybenzotriazole (HOBt): HOBt is known to suppress racemization in peptide coupling reactions by minimizing the lifetime of highly reactive intermediates.[11][12] While not a standard procedure for simple aldehydes, its use could be explored in specific reaction contexts where an activated form of the aldehyde is generated.
-
Copper(II) Chloride (CuCl₂): In some instances, CuCl₂ has been shown to be effective in suppressing racemization, particularly in conjunction with other additives like HOBt.[12][13]
The applicability of these additives would need to be empirically determined for your specific reaction.
Data Presentation
| Parameter | Condition | Expected Impact on Racemization Rate | Rationale |
| Temperature | High (e.g., Room Temp or above) | High | Increased kinetic energy facilitates reaching the activation energy for enolization. |
| Low (e.g., 0 °C to -78 °C) | Low | Significantly reduces the rate of enolate/enol formation.[6] | |
| pH | Acidic (pH < 7) | High | Catalyzes the formation of the achiral enol intermediate.[2] |
| Neutral (pH ≈ 7) | Low | Minimizes both acid and base-catalyzed enolization. | |
| Basic (pH > 7) | High | Catalyzes the formation of the achiral enolate intermediate.[3] | |
| Solvent | Protic (e.g., alcohols, water) | High | Can stabilize the transition state for proton transfer and may act as a proton source/sink.[5] |
| Aprotic Polar (e.g., DMF, DMSO) | Moderate | Can solvate ions but lack acidic protons. | |
| Aprotic Non-polar (e.g., Hexane, Toluene) | Low | Disfavors the formation of charged intermediates like the enolate.[8] | |
| Base Strength | Strong, Non-hindered (e.g., NaOH, NaOMe) | High | Rapidly establishes equilibrium with the enolate, allowing time for racemization. |
| Strong, Hindered (e.g., LDA) | Low (if used correctly) | Rapid and complete enolate formation at low temperatures minimizes the presence of the starting aldehyde which could act as a proton source for racemization.[9] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound with Minimal Racemization
This protocol outlines a general workflow for a reaction where this compound is a substrate, and the preservation of its stereochemical integrity is critical.
-
Reaction Setup:
-
All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Use a non-polar, aprotic solvent (e.g., THF, diethyl ether, toluene) that has been rigorously dried.
-
-
Temperature Control:
-
Cool the reaction vessel to a low temperature (e.g., -78 °C using a dry ice/acetone bath) before adding any reagents.
-
-
Reagent Addition:
-
Dissolve the other reactants in the chosen anhydrous solvent and add them to the reaction vessel.
-
Add the enantiomerically pure this compound dropwise to the cooled reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using an appropriate technique (e.g., TLC, GC) to avoid unnecessarily long reaction times.
-
-
Workup:
-
Quench the reaction at low temperature by adding a pre-cooled, neutral aqueous solution, such as saturated ammonium chloride.
-
Allow the mixture to slowly warm to room temperature.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure at low temperature.
-
-
Purification:
-
If purification by column chromatography is required, use silica gel that has been neutralized with a small amount of triethylamine in the eluent.
-
Protocol 2: Enantiomeric Excess (ee) Determination of this compound by Chiral Gas Chromatography (GC)
This protocol provides a general method for determining the enantiomeric purity of a this compound sample.
-
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column like beta-DEX™ or gamma-DEX™).
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile, high-purity solvent (e.g., hexane or diethyl ether).
-
-
GC Method:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 200 °C).
-
Detector Temperature: Set higher than the column temperature to prevent condensation (e.g., 250 °C).
-
Oven Temperature Program: Start with an initial temperature that allows for good separation of the enantiomers (e.g., 50-70 °C) and hold for a few minutes. Then, ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature that ensures all components elute. The exact program will need to be optimized for the specific column and instrument.
-
Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen at a constant flow rate.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample.
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers. The retention times will need to be confirmed with authentic racemic and, if available, enantiopure standards.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
-
Mandatory Visualization
Caption: Base-catalyzed racemization of this compound via a planar enolate intermediate.
Caption: Experimental workflow for minimizing racemization of this compound.
References
- 1. Enantioselective Protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Workup [chem.rochester.edu]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2,3-Dimethylbutanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the analysis of 2,3-Dimethylbutanal, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-eluting components of the sample matrix.[1][2] For a volatile aldehyde like this compound, these interferences can originate from complex sample types such as biological fluids, food products, or pharmaceutical formulations.[3] The primary consequences of matrix effects are inaccurate quantification, reduced sensitivity, and poor method reproducibility.[4] In gas chromatography-mass spectrometry (GC-MS), matrix components can also accumulate in the inlet and column, leading to peak tailing and other chromatographic issues.[5][6]
Q2: My this compound signal is inconsistent across different samples. Could this be a matrix effect?
A2: Yes, inconsistent signal response is a hallmark of matrix effects.[2] If you observe significant variability in peak area for the same concentration of this compound across different sample matrices, it is highly probable that co-eluting substances are either enhancing or suppressing the ionization of your analyte in the MS source.[7] It is recommended to evaluate the matrix effect systematically, for example, by comparing the response of a standard in pure solvent to its response in a sample matrix extract.
Q3: What is the most effective method to counteract matrix effects in this compound analysis?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) workflow is considered the gold standard for correcting matrix effects.[8][9] A SIL-IS, such as this compound-d6, will behave nearly identically to the unlabeled analyte during sample preparation, injection, and ionization. Consequently, any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard proportionally, allowing for accurate correction and reliable quantification.[10]
Q4: I do not have a stable isotope-labeled internal standard. What are my other options?
A4: If a SIL-IS is unavailable, several other strategies can be employed:
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is representative of your samples.[5][11] This approach helps to ensure that the standards and the samples experience similar matrix effects.[7]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample itself and extrapolating to determine the initial concentration. While effective, it is more laborious.[12]
-
Improved Sample Preparation: Techniques like headspace solid-phase microextraction (HS-SPME) can provide a cleaner extract, reducing the amount of non-volatile matrix components introduced into the GC-MS system.[3][5]
-
Sample Dilution: For highly concentrated matrices, simple dilution with a suitable solvent can reduce the concentration of interfering components.[3]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing) for this compound
-
Possible Cause: Active sites in the GC inlet or column are interacting with the analyte. This can be exacerbated by matrix components degrading the performance of the system.[5]
-
Troubleshooting Steps:
-
Inlet Maintenance: Clean the GC inlet and replace the liner. Using a deactivated liner is highly recommended.[5]
-
Column Conditioning: Trim the first few centimeters of the analytical column to remove non-volatile residues. If the problem persists, bake out the column according to the manufacturer's instructions.
-
Analyte Protectants: Consider adding "analyte protectants" to both your samples and standards. These are compounds that bind to active sites, preventing the analyte from interacting with them.[1][6]
-
Issue 2: Low or No Recovery of this compound
-
Possible Cause: Loss of the volatile analyte during sample preparation.[5]
-
Troubleshooting Steps:
-
Minimize Volatilization: Keep samples and extracts cold. If working with solid samples, consider cryogenic grinding (e.g., with liquid nitrogen) to prevent heating and analyte loss.[5]
-
Optimize Extraction: For liquid samples, use headspace (HS) or HS-SPME techniques, which are designed for volatile compounds.[3][11] Ensure vials are sealed immediately and properly after sample and standard addition.
-
Check for pH Effects: Ensure the pH of the sample is controlled, as this can affect the stability and volatility of some aldehydes.
-
Issue 3: High Signal Suppression or Enhancement
-
Possible Cause: Significant co-elution of matrix components is interfering with the ionization of this compound.
-
Troubleshooting Workflow: The following diagram illustrates a logical workflow for diagnosing and mitigating severe matrix effects.
Caption: Troubleshooting workflow for addressing matrix effects.
Experimental Protocols
Protocol 1: Matrix-Matched Calibration Curve Preparation
This protocol is for when a stable isotope-labeled internal standard is not available.
-
Prepare Blank Matrix: Obtain a sample of the matrix (e.g., plasma, urine, food homogenate) that is known to be free of this compound. If a true blank is unavailable, a representative batch can be used.
-
Process Blank Matrix: Subject the blank matrix to the entire sample preparation procedure (e.g., extraction, cleanup). The resulting extract is your "matrix blank."
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Create Calibration Standards: Serially dilute the stock solution with the "matrix blank" to create a series of calibration standards at different concentrations. For example, 1, 5, 10, 25, 50, and 100 ng/mL.
-
Analysis: Analyze these matrix-matched calibrators using the same GC-MS method as your samples.
-
Quantification: Construct the calibration curve by plotting the peak area of this compound against its concentration. Use this curve to quantify the analyte in your unknown samples.[7]
Protocol 2: Isotope Dilution with a Stable Isotope-Labeled Internal Standard
This is the preferred method for accurate quantification in complex matrices.[8]
-
Prepare Standard Solutions:
-
Analyte Stock: Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
SIL-IS Stock: Prepare a stock solution of the stable isotope-labeled internal standard (e.g., this compound-d6) at the same concentration.
-
-
Prepare Working Solutions:
-
Calibration Standards: From the analyte stock, prepare a series of working standard solutions at various concentrations.
-
SIL-IS Working Solution: Prepare a single working solution of the SIL-IS at a concentration that will yield a strong signal (e.g., 25 ng/mL).
-
-
Sample and Calibrator Spiking:
-
To each unknown sample and each calibration standard, add a small, fixed volume of the SIL-IS working solution. For example, add 10 µL of 25 ng/mL SIL-IS to 100 µL of sample/standard.
-
-
Sample Preparation: Perform your sample extraction and cleanup procedure on all spiked samples and standards.
-
Analysis: Analyze all samples and standards by GC-MS, ensuring that the mass spectrometer is set to monitor at least one ion for the native analyte and one for the SIL-IS.
-
Quantification:
-
Calculate the Response Ratio for each injection: (Peak Area of Analyte) / (Peak Area of SIL-IS).
-
Create a calibration curve by plotting the Response Ratio against the concentration of the analyte for your calibration standards.
-
Determine the concentration of the analyte in your unknown samples using their measured Response Ratio and the calibration curve.
-
Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).
Data Summary Tables
Table 1: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Isotope Dilution (SIL-IS) | Co-eluting SIL-IS corrects for matrix effects and procedural losses.[8] | Highest accuracy and precision; corrects for sample-to-sample variation. | Requires synthesis/purchase of expensive labeled standard. |
| Matrix-Matched Calibration | Calibrants and samples experience similar matrix effects.[5][7] | Good accuracy if matrix is consistent; cost-effective. | Requires a true blank matrix; ineffective if matrix varies between samples.[2] |
| Standard Addition | Analyte is quantified in its own matrix, accounting for specific interferences. | High accuracy for individual, complex samples. | Labor-intensive; requires more sample volume; not practical for high-throughput analysis.[12] |
| Enhanced Sample Cleanup | Removes interfering matrix components before analysis (e.g., SPME).[3][5] | Reduces instrument contamination; can improve signal-to-noise. | May lead to analyte loss; requires method development. |
| Sample Dilution | Reduces the concentration of all components, including interferences.[3] | Simple and fast. | May dilute analyte below the limit of quantification. |
Table 2: Typical GC-MS Method Parameters for Volatile Aldehydes
| Parameter | Typical Setting | Rationale |
| Injection Mode | Headspace (HS) or SPME | Enriches volatile analytes and leaves non-volatile matrix behind.[3] |
| Inlet Temperature | 200 - 250 °C | Ensures rapid volatilization without thermal degradation. |
| Column | Mid-polarity (e.g., DB-624, DB-VRX) | Good for separating volatile polar compounds.[3] |
| Oven Program | Start at low temp (e.g., 40°C), then ramp (e.g., 10°C/min) to ~240°C | Allows for separation of very volatile components from the analyte of interest. |
| MS Ionization Mode | Electron Ionization (EI) | Standard, robust ionization for creating reproducible fragmentation patterns. |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or MS/MS | Increases selectivity and sensitivity by monitoring specific m/z values, reducing the impact of chemical noise.[3] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Overcoming matrix effects: GC method development for the determination of triethylamine and dimethyl sulfoxide in a drug substance. | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Matrix-matched quantification of volatile organic compounds (VOCs) in gluten free flours and bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. info.asistandards.com [info.asistandards.com]
Technical Support Center: Optimizing GC Column for Branched Aldehyde Separation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Gas Chromatography (GC) for the separation of branched aldehydes. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a GC column for separating branched aldehydes?
A1: The most critical factor is the choice of stationary phase.[1] Branched aldehydes are structural isomers with very similar boiling points, making their separation challenging on standard non-polar columns that primarily separate based on boiling point. Therefore, a stationary phase that offers a different selectivity mechanism is crucial. Liquid crystal stationary phases, for example, can separate isomers based on their molecular geometry (length-to-breadth ratio).[2] For more polar interactions, a polyethylene glycol (PEG) type phase, such as a WAX or FFAP column, is often a good choice.[3]
Q2: My branched aldehyde isomers are co-eluting. What are the first steps to troubleshoot this issue?
A2: Co-elution of isomers is a common challenge. Here’s a systematic approach to troubleshoot:
-
Confirm Co-elution: Asymmetrical peaks, such as those with a shoulder, can indicate co-elution.[4] If you are using a mass spectrometer (MS) detector, you can analyze the mass spectra across the peak. A change in the spectral profile suggests the presence of more than one compound.[4]
-
Optimize the Temperature Program: A slower oven ramp rate can often improve the resolution of closely eluting peaks. Try decreasing the ramp rate (e.g., from 10°C/min to 3-5°C/min) to see if separation improves.[5]
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions. Operating at the optimal linear velocity will maximize column efficiency.
-
Consider a Different Stationary Phase: If optimization of the current method fails, you may need a column with a different stationary phase that offers better selectivity for your specific isomers.[3]
Q3: When should I consider derivatization for analyzing branched aldehydes?
A3: Derivatization can be beneficial in several scenarios:
-
Improved Stability: Some aldehydes can be thermally labile. Derivatization can increase their stability at higher GC temperatures.
-
Enhanced Separation: Converting aldehydes to derivatives like oximes or dimethylacetals can alter their volatility and interaction with the stationary phase, potentially improving the separation of closely related isomers.[6]
-
Increased Sensitivity: Derivatizing agents like PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride) can significantly enhance the sensitivity of detection, especially with an electron-capture detector (ECD) or MS.[6][7]
Q4: Can changing the column dimensions improve the separation of my branched aldehydes?
A4: Yes, column dimensions play a significant role in resolution:
-
Length: A longer column increases the number of theoretical plates, which generally leads to better resolution, but also longer analysis times.[8]
-
Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm or 0.25 mm) provides higher efficiency and better resolution than a wider bore column.[8]
-
Film Thickness: A thicker film increases retention and can be useful for very volatile aldehydes. However, for less volatile compounds, a thinner film can provide sharper peaks and better resolution.[3][8]
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Fronting)
Problem: My branched aldehyde peaks are showing significant tailing or fronting.
Guide 2: Inconsistent Retention Times
Problem: The retention times for my branched aldehydes are shifting between runs.
Data Presentation
Table 1: Recommended GC Columns for Branched Aldehyde Separation
| Stationary Phase | Polarity | Separation Principle | Common Trade Names | Recommended For |
| 5% Phenyl Polysiloxane | Low | Primarily boiling point, with some shape selectivity | DB-5, HP-5MS, VF-5ms | General screening and separation of isomers with moderate boiling point differences.[9] |
| Polyethylene Glycol (PEG) | High | Polarity and hydrogen bonding capacity | WAX, FFAP, DB-WAX | Separation of polar compounds and isomers with differences in polarity. |
| Liquid Crystalline Polysiloxane | N/A | Molecular shape (length-to-breadth ratio) | e.g., Cholesteric Liquid Crystal Phases | Separation of structurally similar isomers that are difficult to resolve on other phases.[2] |
Experimental Protocols
Protocol 1: General Screening Method for Branched Aldehydes
This protocol provides a starting point for the analysis of branched aldehydes using a common mid-polarity column.
-
Column: VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl polysiloxane column.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Injector:
-
Mode: Splitless[9]
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Detector (MS):
-
Mode: Selective Ion Monitoring (SIM) or Full Scan
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Protocol 2: Derivatization of Aldehydes to Oximes
This protocol describes the derivatization of aldehydes using PFBHA for enhanced sensitivity and potential improvement in separation.
-
Reagent Preparation: Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., pyridine or a buffered aqueous solution).
-
Sample Preparation: Extract your sample containing the branched aldehydes into an appropriate organic solvent.
-
Derivatization Reaction:
-
Add an aliquot of the PFBHA solution to your sample extract.
-
Heat the mixture (e.g., at 60-75°C) for a specified time (e.g., 30-60 minutes) to allow the reaction to complete.
-
-
Extraction: After cooling, extract the resulting PFBHA-oxime derivatives into an organic solvent like hexane or ethyl acetate.
-
Analysis: Inject the organic extract containing the derivatives into the GC-MS system. Note that two stereoisomers (syn- and anti-) may form for each aldehyde, which might appear as two separate peaks.[6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. asianpubs.org [asianpubs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2,3-Dimethylbutanal Extraction
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of 2,3-Dimethylbutanal.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound during extraction can be attributed to several factors, from the choice of method to the specifics of the experimental conditions. This guide provides a systematic approach to identifying and resolving common issues.
Question: Why is my recovery of this compound lower than expected?
Answer: Low recovery can stem from several factors. Systematically evaluate your extraction procedure by considering the following potential causes and solutions:
-
Incomplete Extraction: The initial extraction may not be efficient enough to transfer the majority of the this compound from the sample matrix to the extraction solvent.
-
Analyte Volatility: this compound is a volatile compound, and losses can occur during sample handling and solvent evaporation steps.
-
Analyte Degradation: Aldehydes can be susceptible to degradation under certain conditions, such as harsh pH or high temperatures.
-
Emulsion Formation: The formation of an emulsion between the aqueous and organic layers can trap the analyte, preventing a clean separation.
-
Suboptimal Bisulfite Adduct Formation (if applicable): When using the bisulfite extraction method, low yield of the adduct will directly result in low recovery of the aldehyde.
The following flowchart provides a logical workflow to troubleshoot low recovery:
Caption: A decision tree for troubleshooting low recovery of this compound.
Frequently Asked Questions (FAQs)
Extraction Method and Parameters
Q1: What is the most common method for extracting aldehydes like this compound?
A1: The most common and effective method for the selective extraction of aldehydes is through the formation of a water-soluble bisulfite adduct.[1][2][3] This involves reacting the aldehyde with a saturated solution of sodium bisulfite. The resulting adduct can then be separated from the organic components in an aqueous layer. The aldehyde is subsequently regenerated by making the aqueous layer basic.[3]
Q2: My this compound recovery is still low even with the bisulfite method. What could be wrong?
A2: Several factors can lead to low recovery with this method:
-
Degraded Sodium Bisulfite Solution: The sodium bisulfite solution should be freshly prepared to ensure its reactivity.[2]
-
Insufficient Reaction Time: Ensure adequate mixing and time for the adduct to form. For aliphatic aldehydes like this compound, a longer reaction time might be beneficial.[2]
-
Inappropriate Solvent: For aliphatic aldehydes, using dimethylformamide (DMF) as a co-solvent can improve the reaction rate and adduct formation.[1][3]
-
Incomplete Regeneration: After adduct formation, the aldehyde must be regenerated by adding a base. Ensure the pH is sufficiently high to reverse the reaction and release the free aldehyde.[3]
Q3: What are the key physical properties of this compound to consider during extraction?
A3: Understanding the physical properties of this compound is crucial for optimizing its extraction.
| Property | Value | Implication for Extraction |
| Molecular Weight | 100.16 g/mol | Relatively small and volatile. |
| Boiling Point | 110.8 °C at 760 mmHg[1] | Prone to loss during solvent evaporation. |
| Density | 0.797 g/cm³[1] | Less dense than water, will be in the upper layer in a water-organic solvent system. |
| LogP | ~1.48 - 1.6 | Indicates moderate lipophilicity, suggesting good solubility in many organic solvents. |
| Vapor Pressure | 23.3 mmHg at 25°C[1] | Confirms its volatile nature at room temperature. |
Q4: How can I prevent the loss of this compound due to its volatility?
A4: To minimize losses of this volatile aldehyde:
-
Work at lower temperatures when possible.
-
Use sealed extraction vessels.
-
During solvent evaporation, use a gentle stream of nitrogen and a controlled, low-temperature water bath.
-
Consider headspace analysis techniques like Solid-Phase Microextraction (SPME) for quantification, which are well-suited for volatile compounds.
Troubleshooting Specific Issues
Q5: I am observing a solid at the interface of the organic and aqueous layers. What is it and how do I handle it?
A5: This is a common issue, especially with non-polar aldehydes. The solid is likely the precipitated bisulfite adduct which is not sufficiently soluble in either the aqueous or organic phase.[1][3] To resolve this, you can:
-
Add more water to try and dissolve the adduct.
-
Filter the entire mixture through a pad of celite to remove the solid adduct before separating the layers.[3]
Q6: I suspect my this compound is degrading during the extraction process. How can I prevent this?
A6: Aldehydes can be sensitive to strong acids or bases.[1] If degradation is suspected, especially during the regeneration from the bisulfite adduct which requires a high pH:
-
Minimize the exposure time to the strong base. A rapid extraction immediately following basification can improve recovery.[1]
-
Consider a non-aqueous method for regeneration. For example, treating the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile can regenerate the aldehyde under neutral conditions.[1]
Q7: How do I deal with emulsion formation during liquid-liquid extraction?
A7: Emulsions are a common problem that can be addressed by:
-
Using gentle mixing (inversions) instead of vigorous shaking.
-
Adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[2]
-
Centrifuging the mixture to force the layers to separate.[2]
-
Filtering the mixture through a bed of celite or glass wool.[2]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction with Bisulfite Adduct Formation
This protocol is a standard method for the selective extraction of aldehydes from a mixture.
Caption: Workflow for the bisulfite extraction of this compound.
Methodology:
-
Dissolution: Dissolve the sample containing this compound in a suitable water-miscible solvent like methanol, THF, or DMF. For aliphatic aldehydes, DMF is often preferred.[3]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously for several minutes to facilitate the formation of the bisulfite adduct.
-
Extraction: Add an immiscible organic solvent (e.g., hexanes, dichloromethane) and water to the mixture to form two distinct layers.
-
Separation: Separate the aqueous layer, which now contains the water-soluble bisulfite adduct of this compound. The other organic components will remain in the organic layer.
-
Regeneration and Recovery: To recover the this compound, add a fresh portion of an organic solvent to the separated aqueous layer. Basify the aqueous layer by adding a sodium hydroxide (NaOH) solution until the pH is strongly basic. This will reverse the bisulfite addition reaction, regenerating the free aldehyde.
-
Final Extraction: Gently mix the layers to extract the regenerated this compound into the fresh organic layer. Separate the organic layer containing the purified product.
Factors Affecting Extraction Efficiency
The efficiency of any extraction is influenced by a variety of factors.[4] Optimizing these can significantly improve the recovery of this compound.
| Factor | Influence on Extraction Efficiency | Recommendations for this compound |
| Extraction Solvent | The choice of solvent determines the solubility and partitioning of the analyte. | Use a solvent with a polarity that matches this compound (LogP ~1.5). Consider solvents like hexanes, ethyl acetate, or dichloromethane. For bisulfite extraction, DMF can be a beneficial co-solvent.[1][3] |
| Temperature | Can affect solubility and reaction rates, but higher temperatures can lead to loss of volatile compounds. | Perform extractions at room temperature or below to minimize the loss of the volatile this compound. |
| pH of Aqueous Phase | Critical for methods that rely on ionization, such as the regeneration step in bisulfite extraction. | For regeneration from the bisulfite adduct, a strongly basic pH is required.[3] |
| Mixing | Adequate mixing is necessary to ensure efficient mass transfer between phases. | Use thorough but gentle mixing (inversions) to avoid emulsion formation. |
| Ionic Strength | Adding salt ("salting out") to the aqueous phase can decrease the solubility of organic compounds and improve partitioning into the organic layer. | Consider adding brine (saturated NaCl) to the aqueous phase to enhance the extraction of this compound. |
| Number of Extractions | Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. | Perform at least two to three extractions to maximize recovery. |
References
Minimizing by-product formation in Grignard synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during Grignard synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in a Grignard reaction, and what causes them?
A1: The most common by-products in Grignard synthesis stem from the high reactivity of the organomagnesium reagent. Key side reactions include:
-
Wurtz Coupling: The Grignard reagent (R-MgX) reacts with the unreacted organic halide (R-X) to form a homocoupled dimer (R-R).[1][2] This is particularly prevalent with reactive halides like benzylic or primary halides and is often promoted by high local concentrations of the halide or elevated temperatures.[1][3]
-
Protonolysis (Alkane Formation): Grignard reagents are strong bases and will react with any available acidic protons, most commonly from trace water in glassware or solvents.[4][5] This reaction quenches the reagent, converting it into an alkane (R-H) and reducing the yield of the desired product.[6][7] The presence of naphthalene as a byproduct in a reaction using 1-bromonaphthalene, for instance, is a strong indicator of moisture contamination.[7]
-
Oxidation: Reaction with atmospheric oxygen forms magnesium alkoxides, which upon hydrolysis yield alcohols.[6][8] This is why maintaining an inert atmosphere is critical.
-
Enolization: When reacting with ketones or aldehydes that have α-hydrogens, the Grignard reagent can act as a base, deprotonating the carbonyl compound to form an enolate.[8][9] Upon workup, this regenerates the starting ketone, leading to low conversion.[9]
-
Reduction: If the Grignard reagent has a β-hydrogen and reacts with a sterically hindered ketone, it can reduce the ketone to a secondary alcohol.[6][9] This occurs via a six-membered ring transition state where a hydride is transferred from the Grignard reagent to the carbonyl carbon.[9]
Q2: My Grignard reaction is not starting or the yield is very low. What should I check first?
A2: Failure to initiate and low yields are most often linked to the deactivation of the Grignard reagent. The two most critical factors to verify are:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[7] Ensure all glassware is rigorously dried, either by oven-drying (>120°C overnight) or by flame-drying under vacuum and cooling under an inert gas (Nitrogen or Argon).[7][10] Solvents must be anhydrous grade and ideally freshly distilled from a suitable drying agent.[10][11]
-
Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[7][11] Use fresh, shiny magnesium turnings.[10] If the magnesium appears dull, it must be activated. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings with a dry glass rod under an inert atmosphere.[7][10][11]
Q3: I'm observing a significant amount of a high-boiling point by-product, likely from Wurtz coupling. How can I minimize this?
A3: Minimizing Wurtz coupling involves controlling the reaction conditions to favor the formation of the Grignard reagent over its reaction with the starting halide.[1][11]
-
Slow Addition: Add the organic halide dropwise to the magnesium suspension.[1][7] This maintains a low concentration of the halide, reducing the probability of it reacting with the newly formed Grignard reagent.[7][12]
-
Temperature Control: The Grignard formation is exothermic.[13][14] After initiation, the temperature can rise, accelerating the Wurtz coupling reaction.[1][8] Use an ice bath to maintain a controlled temperature, especially for reactive halides.[1]
-
Solvent Choice: The solvent can significantly impact the extent of Wurtz coupling. For reactive halides like benzyl chloride, 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O) are often superior to Tetrahydrofuran (THF), which can promote the side reaction.[1][15]
-
Dilution: Conducting the reaction in a larger volume of solvent can help keep the concentration of the reactants low, further disfavoring the bimolecular Wurtz reaction.[11]
Q4: My reaction with a ketone is giving me back my starting material or a reduced alcohol. How can I improve the yield of the desired tertiary alcohol?
A4: Recovering starting material suggests enolization, while isolating a secondary alcohol points to reduction. Both are common side reactions with sterically hindered ketones or Grignard reagents.[6][9]
-
Lower the Temperature: Add the ketone or Grignard reagent slowly at low temperatures (e.g., -78°C to 0°C).[6][16] This favors the slower, but more desired, nucleophilic addition over enolization and reduction, which often have higher activation energies.[17]
-
Inverse Addition: Add the Grignard reagent slowly to the ketone solution. This maintains a low concentration of the Grignard reagent, minimizing its action as a base.[17]
-
Use Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the organomagnesium species relative to its basicity, promoting the desired 1,2-addition to the carbonyl and suppressing enolization.[6][18]
-
Change the Reagent: If reduction is the primary issue, consider using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) if the synthesis allows.[6]
Troubleshooting Guides
Problem 1: High Levels of Wurtz Coupling Product (R-R)
| Symptom | Potential Cause | Recommended Solution |
| Isolation of a high-boiling point, non-polar by-product with a mass corresponding to a dimer of the starting material's organic group. | High local concentration of organic halide. | Add the halide dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction.[1] |
| Elevated reaction temperature. | The Grignard formation is exothermic. Once initiated, use a cooling bath (e.g., ice-water) to maintain a gentle reflux and avoid temperature spikes that accelerate the coupling reaction.[1][8] | |
| Inappropriate solvent choice. | For reactive halides (e.g., benzylic), THF can promote Wurtz coupling. Consider using 2-MeTHF or diethyl ether, which have been shown to suppress this side reaction.[1][15] | |
| Low magnesium surface area. | Use a sufficient amount of high-quality magnesium turnings and ensure they are activated to provide ample surface area for the reaction, preventing the buildup of unreacted halide.[1][12] |
Problem 2: Low Conversion / Recovery of Ketone Starting Material
| Symptom | Potential Cause | Recommended Solution |
| High recovery of ketone starting material after aqueous workup. | Enolization of the ketone. The Grignard reagent acts as a base, deprotonating the ketone at the α-position.[8][9] | Add the ketone slowly to the Grignard solution at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition.[6] |
| Use a less sterically hindered Grignard reagent if the synthesis allows. | ||
| Consider using additives like anhydrous CeCl₃, which can be stirred with the ketone before the addition of the Grignard reagent to promote 1,2-addition.[6][18] | ||
| Quenched Grignard Reagent. The reagent was deactivated by moisture or other protic impurities before it could react. | Re-evaluate all drying procedures for glassware, solvents, and starting materials. Ensure the reaction is run under a positive pressure of an inert gas.[7] |
Data Presentation
Table 1: Effect of Solvent on Wurtz Coupling in Benzyl Grignard Formation
This table summarizes the impact of different ethereal solvents on the product yield versus the formation of the Wurtz coupling by-product for the reaction of benzyl chloride.
| Solvent | Product Yield (%) | Wurtz By-product (%) | Observations |
| Diethyl Ether (Et₂O) | 94 | Minimal | Excellent yield with very little by-product formation.[15] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Minimal | Superior overall process; a recommended green alternative to Et₂O and THF.[15] |
| Tetrahydrofuran (THF) | 27 | 12-33 | Poor yield due to significant Wurtz by-product formation.[15] Other impurities like benzyl alcohol were also prominent.[15] |
Data sourced from gram-scale reactions under optimized conditions.[15]
Table 2: Effect of Temperature on Regioisomeric Impurity Formation
This table shows how reaction temperature can influence the formation of different impurities in a specific Grignard reaction.
| Temperature | Impurity 12 (%) | Impurity 13 (%) |
| > 40 °C | up to 7.5 | 0.6 |
| 20–40 °C (Optimized) | < 2.0 | < 2.0 |
| < 20 °C | 0.2 | 5.8 |
Data from a specific industrial synthesis showing temperature plays a major role in controlling regioisomeric impurities.[19]
Experimental Protocols
Protocol 1: Preparation of a Grignard Reagent with Minimal Wurtz Coupling
This protocol describes the preparation of benzylmagnesium chloride, a reagent prone to Wurtz coupling, using 2-MeTHF as a solvent to suppress the side reaction.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal, as initiator)
-
Benzyl chloride (1.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
Procedure:
-
Setup: Assemble a three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a positive pressure of nitrogen or argon.[10][11]
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently heat the flask under the inert atmosphere until the iodine sublimes and its purple color disappears, indicating the magnesium surface is activated.[1] Allow the flask to cool to room temperature.
-
Initiation: Add a small portion (~5-10%) of the benzyl chloride solution (dissolved in anhydrous 2-MeTHF) to the activated magnesium. The reaction should initiate, evidenced by gentle bubbling or the appearance of a gray, cloudy suspension.[1]
-
Slow Addition: Once initiated, add the remaining benzyl chloride solution dropwise from the dropping funnel over 40-60 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exotherm and minimize the Wurtz coupling side reaction.[1]
-
Completion: After the addition is complete, stir the resulting gray suspension at 0°C for an additional 30 minutes to ensure the reaction goes to completion.[1] The Grignard reagent is now ready for use in the subsequent reaction.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Caption: Competing reaction pathways in Grignard synthesis.
Caption: Experimental workflow highlighting key control points.
References
- 1. benchchem.com [benchchem.com]
- 2. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 13. quora.com [quora.com]
- 14. mt.com [mt.com]
- 15. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Sensory Analysis of 2,3-Dimethylbutanal and 3-Methylbutanal
In the landscape of flavor and fragrance research, the sensory properties of volatile organic compounds are of paramount importance. This guide provides a comparative analysis of two structurally similar branched-chain aldehydes: 2,3-dimethylbutanal and 3-methylbutanal. While extensive sensory data is available for 3-methylbutanal, a key contributor to the aroma of many food products, specific sensory information for this compound is notably scarce in publicly available scientific literature and flavor databases. This comparison, therefore, synthesizes the established sensory profile of 3-methylbutanal with general knowledge of branched-chain aldehydes to infer potential characteristics of this compound.
Sensory Properties: A Tale of Two Aldehydes
3-Methylbutanal , also known as isovaleraldehyde, is well-characterized for its potent and distinct aroma. It is a significant contributor to the flavor profile of a wide array of foods and beverages, including chocolate, beer, cheese, and cured meats.[1] Its sensory attributes are concentration-dependent, evolving from pleasant notes at lower levels to potentially off-putting at higher concentrations.[1]
In contrast, specific, experimentally determined sensory data for This compound is not readily found in scientific literature. General principles of structure-odor relationships suggest that as a branched-chain aldehyde, it is likely to possess a fatty and green odor profile. However, without empirical data, its exact aroma characteristics and potency remain speculative.
Quantitative Sensory Data
The following table summarizes the available quantitative sensory data for 3-methylbutanal. No experimentally determined odor threshold for this compound has been found in the reviewed literature.
| Compound | Odor/Flavor Descriptors | Odor Threshold in Water (µg/L) | Odor Threshold in Cheese Matrix (µg/kg) | References |
| 3-Methylbutanal | Malty, chocolate-like, nutty, pungent, fruity, sweaty | 0.2 - 1.2 | 150.31 | [1][2] |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
The sensory properties of volatile compounds like this compound and 3-methylbutanal are typically determined using a combination of instrumental and sensory analysis techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Methodology:
-
Sample Preparation: A sample containing the volatile aldehydes is prepared, often through solvent extraction or headspace analysis.
-
Gas Chromatographic Separation: The sample is injected into a gas chromatograph, where the volatile compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column.
-
Olfactory Detection: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port.
-
Sensory Evaluation: A trained panelist or group of panelists sniffs the effluent at the sniffing port and records the time, intensity, and description of any detected odors.
-
Data Analysis: The olfactory data is correlated with the instrumental data to identify the specific compounds responsible for the different aromas.
Sensory Panel Evaluation
Sensory panels, composed of trained individuals, are used to provide detailed descriptions and quantitative measurements of the sensory attributes of a substance.
Methodology:
-
Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify specific aroma attributes.
-
Sample Presentation: Samples of the aldehyde, diluted in an appropriate solvent (e.g., water, oil) to various concentrations, are presented to the panelists in a controlled environment.
-
Attribute Evaluation: Panelists rate the intensity of various sensory descriptors (e.g., malty, fruity, green) using a predefined scale.
-
Threshold Determination: The detection and recognition thresholds of the compound are determined using methods such as the ascending forced-choice (AFC) method. In a 3-AFC test, for example, panelists are presented with three samples, one of which contains the odorant, and they must identify the different sample.[2] The threshold is typically defined as the concentration at which the substance is correctly identified 50% of the time above chance.[2]
-
Statistical Analysis: The data collected from the sensory panel is statistically analyzed to determine significant differences in sensory attributes between samples and to calculate odor thresholds.
Signaling Pathways
The perception of aldehydes is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.
The binding of an aldehyde to an OR triggers a conformational change in the receptor, which in turn activates a G-protein (typically Gαolf). This initiates a signaling cascade that leads to the opening of ion channels and the generation of an action potential, which is then transmitted to the brain for processing.
Experimental Workflow
The following diagram illustrates a typical workflow for the sensory analysis of a volatile compound.
References
- 1. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensory and neural responses to flavor compound 3-Methylbutanal in dry fermented sausages: Enhancing perceived overall aroma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Branched-Chain Aldehydes for Research and Drug Development
Introduction
Branched-chain aldehydes, such as 2-methylpropanal, 2-methylbutanal, and 3-methylbutanal, are reactive organic compounds that play significant roles in various scientific fields. In the food industry, they are key flavor compounds, often associated with malty and chocolate-like aromas. For researchers, scientists, and drug development professionals, their importance extends to their function as versatile chemical intermediates and their involvement in cellular signaling pathways.[1][2] Aldehydes, in general, are indispensable in pharmaceutical synthesis, serving as crucial building blocks for a wide array of active pharmaceutical ingredients (APIs). Their inherent reactivity allows for the construction of complex molecular architectures essential for drug efficacy. This guide provides a comparative analysis of the performance of common branched-chain aldehydes, supported by experimental data and detailed protocols, to aid in their application in research and development.
Comparative Performance Data
The selection of a specific branched-chain aldehyde for a research or synthetic application often depends on its unique physicochemical properties, reactivity, and biological effects. The following tables summarize key quantitative data for 2-methylpropanal, 2-methylbutanal, and 3-methylbutanal to facilitate a direct comparison.
Table 1: Physicochemical Properties
| Property | 2-Methylpropanal | 2-Methylbutanal | 3-Methylbutanal |
| CAS Number | 78-84-2 | 96-17-3 | 590-86-3 |
| Molecular Formula | C₄H₈O | C₅H₁₀O | C₅H₁₀O |
| Molar Mass ( g/mol ) | 72.11 | 86.13 | 86.13 |
| Boiling Point (°C) | 63-64 | 92-93 | 92.5 |
| Melting Point (°C) | -65 | - | -60[3] |
| Density (g/cm³) | 0.789 | 0.803 | 0.791[3] |
| Water Solubility (g/L) | 75 | 13 (20 °C)[4] | 15 (20 °C)[3] |
| Vapor Pressure (mmHg) | 154 (20 °C) | 49.6 (25 °C) | 49.3 (25 °C)[3] |
| Flash Point (°C) | -15 | -4 | -5[3] |
Table 2: Toxicological and Sensory Data
| Parameter | 2-Methylpropanal | 2-Methylbutanal | 3-Methylbutanal |
| Oral LD50 (rat, mg/kg) | 2810 | 6884[4] | ~5740[5] |
| Dermal LD50 (rabbit, mg/kg) | 3560 | 5400[4] | 2534[5] |
| Inhalation LC50 (rat, mg/L/4h) | 65 | 50.5[4] | 42.7[5] |
| Odor Threshold in Water (µg/kg) | - | - | - |
| Odor Threshold in Cheese Matrix (µg/kg) | 150.66[6] | 175.39[6] | 150.31[6] |
| Odor Threshold in Beer (µg/L) | - | 156[7] | 57[7] |
| Flavor Profile | Malty, pungent | Malty, chocolate-like | Malty, chocolate-like[2] |
Formation and Biological Impact of Branched-Chain Aldehydes
Branched-chain aldehydes are primarily formed from the catabolism of branched-chain amino acids through two main pathways: the Ehrlich pathway in microbial fermentation and the Strecker degradation in thermally processed foods.[1] These aldehydes, due to their electrophilic nature, can interact with biological molecules and influence cellular signaling.
Formation Pathways
The Ehrlich pathway involves the transamination of a branched-chain amino acid (e.g., leucine, isoleucine, valine) to its corresponding α-keto acid, followed by decarboxylation to the aldehyde and subsequent reduction to an alcohol.[8][9] The Strecker degradation is a reaction between an α-amino acid and a dicarbonyl compound, which are often formed during the Maillard reaction, to produce an aldehyde with one less carbon atom than the parent amino acid.[1]
Figure 1: Formation of branched-chain aldehydes via the Ehrlich and Strecker pathways.
Impact on Cellular Signaling
Aldehydes are reactive electrophiles that can form adducts with biomolecules, leading to cellular stress and the activation of specific signaling pathways.[10] Notably, they have been shown to induce oxidative stress, which can trigger the activation of the YAP (Yes-associated protein) and NF-κB (nuclear factor-kappa B) signaling pathways.[10][11] The YAP/TAZ pathway is a key regulator of cell proliferation and organ size, while the NF-κB pathway is a central mediator of inflammatory responses. The reciprocal inhibition between YAP/TAZ and NF-κB is crucial for maintaining cellular homeostasis.[12]
Figure 2: Impact of branched-chain aldehydes on cellular signaling pathways.
Experimental Protocols
Accurate quantification of branched-chain aldehydes is essential for both quality control in food science and for understanding their roles in biological systems. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this purpose, often requiring a derivatization step to improve the volatility and chromatographic behavior of these compounds.
Protocol: Quantification of Branched-Chain Aldehydes by Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization and GC-MS Analysis
This protocol is adapted for the analysis of branched-chain aldehydes in a liquid matrix (e.g., cell culture media, beverages).
1. Materials and Reagents:
-
Branched-chain aldehyde standards (2-methylpropanal, 2-methylbutanal, 3-methylbutanal)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Deuterated internal standards (e.g., d4-butanal)
-
Methanol, HPLC grade
-
Sodium chloride (NaCl)
-
Deionized water
-
SPME fiber assembly (e.g., 65 µm PDMS/DVB)
-
20 mL headspace vials with magnetic screw caps and septa
2. Sample Preparation and Derivatization:
-
Aliquoting: Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard to the vial.
-
Salting Out: Add 1.5 g of NaCl to the vial to increase the vapor pressure of the analytes.
-
On-Fiber Derivatization:
-
Expose the SPME fiber to the headspace of a PFBHA solution (e.g., 60 mg/L in water) at 60°C for 10 minutes to load the derivatizing agent.[13]
-
Insert the PFBHA-loaded fiber into the headspace of the sample vial.
-
Incubate at 60°C for 60 minutes with agitation to allow for simultaneous extraction and derivatization of the aldehydes.[13]
-
3. GC-MS Analysis:
-
Desorption: Thermally desorb the derivatized analytes from the SPME fiber in the GC injection port (e.g., 250°C for 5 minutes in splitless mode).
-
GC Separation:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Hold at 50°C for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for target aldehydes and their derivatives to enhance sensitivity. The characteristic ion for PFBHA-derivatized aldehydes is often m/z 181.[13]
-
4. Quantification:
-
Construct a calibration curve using standard solutions of the branched-chain aldehydes prepared in a matrix similar to the samples.
-
Calculate the concentration of each aldehyde in the samples based on the peak area ratio of the analyte to the internal standard.
References
- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3-Methylbutanal [chembk.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opus.bsz-bw.de [opus.bsz-bw.de]
- 11. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reciprocal inhibition of YAP/TAZ and NF-κB regulates osteoarthritic cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
Navigating Aldehyde Analysis: A Comparative Guide to Reference Materials in the Absence of a 2,3-Dimethylbutanal CRM
For researchers, scientists, and drug development professionals engaged in precise analytical chemistry, the availability of high-quality Certified Reference Materials (CRMs) is paramount for ensuring the accuracy and reliability of experimental data. However, in the case of 2,3-dimethylbutanal, a commercially available CRM is not readily found. This guide provides a comprehensive comparison with suitable, structurally similar alternatives—2-methylbutanal and 3-methylbutanal (isovaleraldehyde)—and offers detailed experimental protocols for their analysis, empowering researchers to make informed decisions for their analytical needs.
When a specific CRM is unavailable, employing a well-characterized, high-purity analytical standard of a closely related compound can be a viable strategy. The selection of an appropriate alternative should be based on similarities in chemical structure, physical properties, and the analytical methodology being used. Both 2-methylbutanal and 3-methylbutanal are branched-chain aldehydes that share a similar carbon skeleton and functional group with this compound, making them suitable candidates for consideration as surrogate standards in various chromatographic and spectroscopic methods.
Comparison of Alternative Analytical Standards
For researchers requiring a high degree of accuracy and traceability, the choice of an appropriate analytical standard is a critical first step. The following table summarizes the specifications of commercially available standards for 2-methylbutanal and 3-methylbutanal from prominent suppliers. It is crucial to consult the supplier's Certificate of Analysis (CoA) for detailed information regarding traceability, uncertainty, and storage conditions.
| Feature | 2-Methylbutanal | 3-Methylbutanal (Isovaleraldehyde) |
| CAS Number | 96-17-3[1][2] | 590-86-3[3][4][5] |
| Molecular Formula | C₅H₁₀O[1][2] | C₅H₁₀O[3][4][6] |
| Molecular Weight | 86.13 g/mol [1] | 86.13 g/mol |
| Purity (Typical) | ≥95% (GC) | ≥93.5% (GC) to ≥98%[7] |
| Suppliers | Sigma-Aldrich, Fisher Scientific | Sigma-Aldrich, Santa Cruz Biotechnology[5] |
| Format | Neat Liquid | Neat Liquid |
| Storage Temp. | 2-8°C | 2-8°C |
Experimental Protocols
Accurate characterization of reference materials is fundamental to their utility. The following are detailed methodologies for key experiments used in the certification and analysis of aldehyde standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Objective: To determine the purity of the aldehyde standard and confirm its identity.
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) for purity assessment and a mass selective detector (MSD) for identification.
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
FID Temperature: 280°C
MSD Conditions (for identification):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Range: m/z 35-350
Procedure:
-
Prepare a 1000 µg/mL solution of the aldehyde standard in methanol.
-
Inject the solution into the GC-MS system.
-
For purity assessment, calculate the area percent of the main peak from the FID chromatogram.
-
For identification, compare the acquired mass spectrum of the primary peak with a reference library (e.g., NIST).[1][3][4]
Quantitative Nuclear Magnetic Resonance (qNMR) for Concentration Determination
Objective: To accurately determine the concentration of the aldehyde in solution, traceable to a primary standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
Aldehyde standard
-
Internal Standard (e.g., maleic acid, certified)
-
Deuterated solvent (e.g., Chloroform-d)
Procedure:
-
Accurately weigh a known amount of the aldehyde standard and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to a known number of protons for both the analyte and the internal standard.
-
Calculate the concentration of the aldehyde using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
analyte = Aldehyde standard
-
IS = Internal Standard
-
Visualizing Key Processes
To further clarify the workflows and decision-making processes involved with certified reference materials, the following diagrams are provided.
References
- 1. Butanal, 2-methyl- [webbook.nist.gov]
- 2. 2-Methylbutanal | C5H10O | CID 7284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butanal, 3-methyl- [webbook.nist.gov]
- 4. Butanal, 3-methyl- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. 3-Methylbutanal | C5H10O | CID 11552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isovaleraldehyde, 98% | Fisher Scientific [fishersci.ca]
Cross-Validation of Analytical Methods for 2,3-Dimethylbutanal: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds like 2,3-dimethylbutanal is critical for product safety, efficacy, and quality control. This guide provides a comparative analysis of two primary analytical methods for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Method Comparison at a Glance
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection based on their mass-to-charge ratio. | Chemical derivatization of the aldehyde with DNPH to form a stable, UV-active hydrazone, followed by separation based on partitioning between a stationary and a liquid mobile phase, and UV detection. |
| Selectivity | High, based on both chromatographic retention time and mass fragmentation pattern. | Good, primarily based on chromatographic separation of the DNPH derivative. |
| Sensitivity | Generally high, capable of detecting low ng/L to µg/L concentrations. | Good, with detection limits typically in the low µg/L range. |
| Sample Throughput | Moderate, with typical run times of 20-30 minutes per sample. | Lower, due to the additional derivatization step. |
| Matrix Effects | Can be significant, potentially requiring extensive sample cleanup or specialized injection techniques. | Can be influenced by other carbonyl compounds that also react with DNPH. |
| Instrumentation Cost | Higher initial investment. | Lower initial investment compared to GC-MS. |
| Primary Application | Analysis of volatile and semi-volatile compounds in complex matrices. | Analysis of aldehydes and ketones in various environmental and biological samples. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
The following provides a general protocol for the analysis of volatile aldehydes like this compound.
1. Sample Preparation (Headspace Analysis):
-
Accurately weigh or measure the sample into a headspace vial.
-
Add an appropriate internal standard.
-
Seal the vial and place it in the headspace autosampler.
-
Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.
2. GC-MS Instrumental Parameters (Typical):
-
Injection: Headspace injection of a defined volume of the vapor phase.
-
Inlet: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/minute.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
Detection: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization
This method involves a chemical reaction to make the aldehyde detectable by UV light.
1. Derivatization Procedure:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in an appropriate solvent (e.g., acetonitrile) with an acid catalyst (e.g., phosphoric acid).
-
Mix a specific volume of the sample (or an extract of the sample) with the DNPH solution.
-
Allow the reaction to proceed for a set time (e.g., 1-2 hours) at a controlled temperature (e.g., 40°C) to form the this compound-DNPH hydrazone.
-
Quench the reaction if necessary.
2. HPLC-UV Instrumental Parameters (Typical):
-
Injection: A defined volume of the derivatized sample is injected.
-
Column: A reversed-phase C18 column is typically used for the separation of the DNPH derivatives.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile is commonly employed.
-
Flow Rate: A constant flow rate, typically around 1 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for the DNPH hydrazones (around 360-365 nm).
Performance Characteristics
The following tables summarize typical validation parameters for the analysis of branched-chain aldehydes using GC-MS and HPLC-UV. It is important to note that these are generalized values, and specific performance will depend on the matrix, instrumentation, and method optimization.
Table 1: GC-MS Performance Data for Branched-Chain Aldehydes
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 - 10 µg/L |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Table 2: HPLC-UV (with DNPH Derivatization) Performance Data for Branched-Chain Aldehydes
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 - 20 µg/L |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the workflows for both GC-MS and HPLC-UV analysis.
Caption: Workflow for the analysis of this compound by GC-MS.
Caption: Workflow for the analysis of this compound by HPLC-UV with DNPH derivatization.
Conclusion
Both GC-MS and HPLC-UV with DNPH derivatization are viable methods for the quantification of this compound.
-
GC-MS offers higher selectivity due to the combination of chromatographic separation and mass spectral data, making it particularly suitable for complex matrices where interferences are a concern. Its ability to analyze a wide range of volatile compounds simultaneously is another significant advantage.
-
HPLC-UV with DNPH derivatization provides a robust and cost-effective alternative, especially when high sensitivity for carbonyl compounds is the primary requirement. The derivatization step enhances the detectability of aldehydes and ketones, making it a well-established method for their analysis.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity and selectivity, available instrumentation, and sample throughput needs. For definitive method selection and validation, it is recommended to perform in-house validation studies using representative sample matrices.
A Comparative Guide to the Enantioselective Analysis of 2,3-Dimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric composition is critical in the pharmaceutical, flavor, and fragrance industries, where the physiological and olfactory properties of stereoisomers can differ significantly. This guide provides a comparative overview of gas chromatography (GC) methods for the enantioselective analysis of the chiral aldehyde 2,3-dimethylbutanal.
Due to the limited availability of direct experimental data for this compound, this guide presents a comparison based on established methods for structurally similar, small, branched-chain aldehydes. This information serves as a robust starting point for method development and optimization for the target analyte. The primary analytical technique discussed is chiral gas chromatography, which is well-suited for the separation of volatile enantiomers.
Comparison of Chiral GC Methods
The enantioselective separation of small, volatile aldehydes is effectively achieved using capillary gas chromatography with chiral stationary phases (CSPs). Cyclodextrin-based CSPs are particularly successful in resolving such enantiomers. The table below compares a documented method for analogous aldehydes with a proposed, optimized method for this compound.
| Parameter | Method A: Analysis of Analogous Aldehydes (2-Methylbutanal & 2-Methylpentanal) | Method B: Proposed Method for this compound |
| Chiral Selector | Heptakis(2,3-di-O-acetyl-6-tert-butyldimethylsilyl)-β-cyclodextrin | Heptakis(2,3-di-O-acetyl-6-tert-butyldimethylsilyl)-β-cyclodextrin or similar modified β-cyclodextrin |
| Column/Stationary Phase | Fused silica capillary column (e.g., 25 m x 0.25 mm i.d.) coated with the chiral selector | Fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Hydrogen or Helium | Hydrogen |
| Inlet Temperature | 250 °C | 250 °C |
| Oven Temperature Program | 40 °C (hold 1 min), then ramp at 2 °C/min to 180 °C | 50 °C (hold 2 min), then ramp at 3 °C/min to 190 °C |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C | 260 °C |
| Expected Retention Times | (R)-2-methylbutanal: ~12.5 min(S)-2-methylbutanal: ~12.8 min | (R)-2,3-dimethylbutanal: Hypothetical ~15.2 min(S)-2,3-dimethylbutanal: Hypothetical ~15.7 min |
| Resolution (Rs) | > 1.5 | > 1.5 (Target) |
Note: The retention times and resolution for Method B are hypothetical and would require experimental verification and optimization.
Experimental Protocols
The following is a detailed experimental protocol for the enantioselective analysis of small, branched aldehydes by chiral GC, which can be adapted for this compound.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound in a high-purity solvent (e.g., dichloromethane or pentane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
For unknown samples, dissolve a known weight or volume in the chosen solvent to fall within the calibrated concentration range.
2. Gas Chromatography (GC) System and Conditions:
-
Gas Chromatograph: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) and an autosampler is recommended.
-
Chiral Column: Install a fused silica capillary column coated with a modified β-cyclodextrin stationary phase, such as heptakis(2,3-di-O-acetyl-6-tert-butyldimethylsilyl)-β-cyclodextrin (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Use hydrogen as the carrier gas at a constant linear velocity (e.g., 40 cm/s).
-
Injection: Inject 1 µL of the sample solution in split mode with a split ratio of 50:1.
-
Inlet Temperature: Set the injector temperature to 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 3 °C/min to 190 °C.
-
Final hold: Hold at 190 °C for 5 minutes.
-
-
Detector: Set the FID temperature to 260 °C. Set the hydrogen and air flow rates as per the manufacturer's recommendations for optimal detector performance.
3. Data Acquisition and Analysis:
-
Integrate the peak areas for the two enantiomers of this compound.
-
Determine the retention times for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Quantify the concentration of each enantiomer using a calibration curve generated from the working standards.
Visualizations
Caption: Workflow for the enantioselective analysis of this compound by chiral GC.
Isotopic Labeling Studies Illuminate the Formation of 2,3-Dimethylbutanal
A Comparative Guide for Researchers
The formation of 2,3-dimethylbutanal, a key aroma compound, is of significant interest in the fields of food science, flavor chemistry, and metabolic research. Isotopic labeling studies are instrumental in elucidating the precise mechanistic pathways of its formation. This guide provides a comparative overview of the primary pathway for this compound formation, supported by a representative experimental protocol and data presentation, to aid researchers in designing and interpreting isotopic labeling experiments.
The Strecker Degradation of Valine: The Predominant Pathway
The primary and most well-established pathway for the formation of this compound is the Strecker degradation of the amino acid valine. This reaction is a crucial part of the Maillard reaction, which occurs between amino acids and reducing sugars upon heating. The Strecker degradation involves the oxidative deamination and decarboxylation of an α-amino acid in the presence of a dicarbonyl compound, resulting in the formation of an aldehyde with one less carbon atom than the parent amino acid. In the case of valine, this aldehyde is this compound.
Isotopic labeling studies, utilizing precursors such as ¹³C- or ¹⁵N-labeled valine, are the definitive method to confirm this pathway. By tracing the journey of the labeled atoms from valine to the final this compound product, researchers can unequivocally establish the precursor-product relationship and investigate the reaction mechanism in detail.
Alternative Considerations
While the Strecker degradation of valine is the principal route, isotopic labeling could also be employed to investigate other potential minor formation pathways, such as:
-
Formation from other precursors: Although less likely, studies could use labeled leucine or isoleucine to definitively rule out their contribution to this compound, as they primarily form 3-methylbutanal and 2-methylbutanal, respectively.
-
Influence of the dicarbonyl species: The type of dicarbonyl compound (e.g., glyoxal, methylglyoxal) involved in the Strecker degradation can influence the reaction rate and yield. Isotopic labels could be placed on the dicarbonyl compound to study its fate during the reaction.
Comparative Data on this compound Formation
While specific comparative studies on the efficiency of different labeled valine precursors for this compound formation are not abundant in publicly available literature, the following table illustrates a hypothetical comparison of how such data would be presented. This table is based on a model system reacting valine with a dicarbonyl compound under controlled conditions.
| Precursor | Isotopic Label | Dicarbonyl Compound | Reaction Temperature (°C) | Yield of Labeled this compound (%) | Reference |
| L-Valine | Unlabeled | Glyoxal | 120 | (Control) | Hypothetical |
| L-Valine | ¹³C₅, ¹⁵N₁ | Glyoxal | 120 | 95 | Hypothetical |
| L-Valine | ¹³C₁ (Carboxyl) | Glyoxal | 120 | 98 (of ¹²C₄-product) | Hypothetical |
| L-Valine | D₈ | Glyoxal | 120 | 92 | Hypothetical |
| L-Valine | ¹³C₅, ¹⁵N₁ | Methylglyoxal | 120 | 97 | Hypothetical |
| L-Valine | ¹³C₅, ¹⁵N₁ | Glyoxal | 150 | 98 | Hypothetical |
Experimental Protocols
A detailed methodology is crucial for reproducible isotopic labeling studies. Below is a representative protocol for a model system experiment to study the formation of this compound from labeled valine.
Protocol: Formation of this compound from ¹³C-Labeled Valine in a Model System
1. Materials:
-
L-[¹³C₅, ¹⁵N₁]-Valine (isotopic purity >98%)
-
Glyoxal (40% aqueous solution)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
This compound standard
-
Internal standard (e.g., 2-methylpentanal)
-
Reaction vials (20 mL, screw cap with PTFE/silicone septa)
-
Heating block or oil bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
2. Procedure:
-
Reaction Mixture Preparation: In a reaction vial, dissolve 10 mg of L-[¹³C₅, ¹⁵N₁]-Valine in 5 mL of phosphate buffer. Add a molar excess of glyoxal (e.g., a 2:1 molar ratio of glyoxal to valine).
-
Reaction: Securely cap the vial and place it in a preheated heating block at 120°C for 1 hour.
-
Extraction: After cooling the reaction mixture to room temperature, add 2 mL of dichloromethane and the internal standard. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Drying: Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
GC-MS Analysis: Transfer the dried organic extract to a GC vial for analysis.
3. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then to 250°C at 20°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
4. Data Analysis:
-
Identify the this compound peak by comparing its retention time and mass spectrum with an authentic standard.
-
Confirm the incorporation of the isotopic label by observing the expected mass shift in the molecular ion and key fragment ions of this compound.
-
Quantify the amount of labeled this compound formed using the internal standard method and a calibration curve generated with the unlabeled standard.
Visualizing the Pathway and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the reaction pathway and experimental workflow.
Caption: Strecker degradation of labeled valine to form this compound.
Caption: General experimental workflow for isotopic labeling studies.
A Guide to Inter-laboratory Comparison of 2,3-Dimethylbutanal Measurements
For researchers, scientists, and professionals in drug development, ensuring the accuracy, reliability, and comparability of analytical data across different laboratories is paramount. 2,3-Dimethylbutanal, a volatile organic compound, can be a significant biomarker or component in various matrices. This guide outlines a framework for conducting an inter-laboratory comparison for the measurement of this compound, providing detailed experimental protocols and expected performance characteristics for two common analytical techniques: Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS) and GC-MS with PFBHA derivatization.
An inter-laboratory comparison is a valuable exercise to assess the proficiency of different laboratories in performing a specific analysis and to identify potential discrepancies in analytical methods. By analyzing a common, well-characterized sample, participating laboratories can benchmark their performance against a consensus value and against each other.
Hypothetical Inter-laboratory Study Design
A central organizing body would prepare and distribute a set of blind samples to all participating laboratories. These samples would consist of a known concentration of this compound spiked into a common matrix (e.g., a buffered aqueous solution or a synthetic plasma matrix). Each laboratory would be instructed to perform the analysis in triplicate using their chosen or prescribed methodology and report the mean concentration and standard deviation.
Data Presentation: A Comparative Analysis
The performance of an analytical method is evaluated by several key validation parameters. The following table summarizes the expected performance characteristics for the two proposed methods for this compound analysis. These values are based on typical performance for similar volatile aldehyde analyses and serve as a benchmark for what well-performing laboratories should achieve.
| Performance Parameter | Method A: Static Headspace GC-MS (SHS-GC-MS) | Method B: GC-MS with PFBHA Derivatization |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.995 |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 ng/mL |
| Accuracy (Recovery) | 85 - 115% | 90 - 110% |
| Precision (Relative Standard Deviation, RSD) | < 15% | < 10% |
Experimental Protocols
Detailed methodologies are crucial for ensuring that the comparison is based on sound and reproducible analytical procedures. Below are the recommended protocols for the two methods.
Method A: Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)
This method is advantageous for its minimal sample preparation and suitability for volatile compounds in complex matrices.
1. Sample Preparation: a. Pipette 1 mL of the provided sample into a 20 mL headspace vial. b. Add a known amount of an appropriate internal standard (e.g., d6-2,3-Dimethylbutanal or a non-interfering branched aldehyde). c. Immediately seal the vial with a PTFE-faced septum and aluminum cap.
2. SHS-GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a static headspace autosampler.
-
Headspace Parameters:
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL of headspace gas
-
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[1]
-
Injector: Splitless injection at 250°C.[1]
-
Oven Program: Start at 40°C, hold for 3 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scan from m/z 35 to 200.
-
Quantification Ions: Select characteristic ions for this compound (e.g., m/z 43, 57, 71) and the internal standard.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a more stable and highly detectable oxime derivative, significantly improving sensitivity.[2]
1. Sample Preparation and Derivatization: a. To 1 mL of the sample in a glass vial, add a known amount of the internal standard. b. Add 100 µL of a 15 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer (e.g., phosphate buffer, pH 6). c. Cap the vial and heat at 60°C for 60 minutes to allow for the derivatization reaction to complete.[3] d. After cooling to room temperature, perform a liquid-liquid extraction by adding 1 mL of hexane and vortexing for 2 minutes. e. Transfer the organic (upper) layer to a clean vial for GC-MS analysis.
2. GC-MS Analysis:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Injector: Splitless injection at 260°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Acquire data in Selected Ion Monitoring (SIM) mode for the target PFBHA-oxime derivatives of this compound and the internal standard. A characteristic ion for PFBHA derivatives is often m/z 181.
-
Visualized Workflows and Relationships
To further clarify the experimental processes, the following diagrams illustrate the workflows for the two analytical methods and the logical relationship for evaluating laboratory performance.
References
A Comparative Guide to the Synthesis of 2,3-Dimethylbutanal and 2-ethyl-3-methylbutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for two structurally related aldehydes: 2,3-dimethylbutanal and 2-ethyl-3-methylbutanal. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as precursor availability, reaction yield, and scalability. This document outlines common synthetic pathways, presents quantitative data in a comparative format, and provides detailed experimental protocols for the proposed methods.
Introduction
This compound and 2-ethyl-3-methylbutanal are branched-chain aldehydes that find applications as intermediates in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. Their structural similarities and differences present distinct challenges and opportunities in their chemical synthesis. This guide explores viable synthetic routes for both compounds, focusing on methods that are well-established in organic chemistry.
Synthesis of this compound
A robust and high-yielding method for the synthesis of this compound involves a two-step process starting from the commercially available alkene, 2,3-dimethyl-1-butene. The first step is a hydroboration-oxidation reaction to produce the primary alcohol, 2,3-dimethyl-1-butanol. This is followed by the selective oxidation of the alcohol to the desired aldehyde.
Experimental Data: Synthesis of this compound
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | THF | 0 to RT | 3 | ~90 | >98 |
| 2 | Oxidation | TEMPO, NaOCl, KBr | Dichloromethane/Water | 0 - 15 | 0.5 | 82-84¹ | >99 |
¹Yield reported for the oxidation of the similar primary alcohol, (S)-(−)-2-methyl-1-butanol.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,3-Dimethyl-1-butanol via Hydroboration-Oxidation
-
A flame-dried 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is charged with 2,3-dimethyl-1-butene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
The flask is cooled to 0 °C in an ice bath.
-
Borane-tetrahydrofuran complex (BH₃•THF, 1.0 M in THF, 1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is cooled back to 0 °C, and water is slowly added to quench the excess borane.
-
A 3 M aqueous solution of sodium hydroxide (NaOH) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
The mixture is stirred at room temperature for 1 hour.
-
The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2,3-dimethyl-1-butanol.
Step 2: Synthesis of this compound via TEMPO-Catalyzed Oxidation
-
A 250 mL three-necked round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a thermometer.
-
The flask is charged with 2,3-dimethyl-1-butanol (1.0 eq), 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO, 0.01 eq), and potassium bromide (KBr, 0.1 eq) in a mixture of dichloromethane and water.
-
The mixture is vigorously stirred and cooled to 0 °C.
-
An aqueous solution of sodium hypochlorite (NaOCl, 1.1 eq) with its pH adjusted to ~9.5 is added dropwise, maintaining the internal temperature between 10-15 °C.
-
The reaction is stirred for an additional 15-20 minutes after the addition is complete.
-
The organic phase is separated, and the aqueous phase is extracted with dichloromethane.
-
The combined organic extracts are washed with 10% aqueous hydrochloric acid, 10% aqueous sodium thiosulfate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The crude product is then purified by fractional distillation to afford this compound.
Synthesis Workflow for this compound
Caption: Synthetic pathway for this compound.
Synthesis of 2-ethyl-3-methylbutanal
A practical approach for the synthesis of 2-ethyl-3-methylbutanal involves a two-step sequence starting with a Grignard reaction to construct the carbon skeleton, followed by oxidation of the resulting primary alcohol.
Experimental Data: Synthesis of 2-ethyl-3-methylbutanal
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Grignard Reaction | 1. Ethylmagnesium bromide 2. Isobutyraldehyde 3. H₃O⁺ | Diethyl ether or THF | 0 to RT | 2-3 | ~70-80 | >95 |
| 2 | Oxidation | PCC or DMP | Dichloromethane | RT | 2-4 | ~80-90 | >98 |
Experimental Protocol: Synthesis of 2-ethyl-3-methylbutanal
Step 1: Synthesis of 2-ethyl-3-methyl-1-butanol via Grignard Reaction
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 eq) are placed.
-
A solution of ethyl bromide (1.0 eq) in anhydrous diethyl ether is prepared in the dropping funnel.
-
A small portion of the ethyl bromide solution is added to the magnesium to initiate the reaction. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
A solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude 2-ethyl-3-methyl-1-butanol.
Step 2: Synthesis of 2-ethyl-3-methylbutanal via Oxidation
-
A solution of 2-ethyl-3-methyl-1-butanol (1.0 eq) in dichloromethane is added to a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) and silica gel in dichloromethane at room temperature.
-
The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or distillation to yield 2-ethyl-3-methylbutanal.
Synthesis Workflow for 2-ethyl-3-methylbutanal
Caption: Synthetic pathway for 2-ethyl-3-methylbutanal.
Performance Comparison
| Parameter | Synthesis of this compound | Synthesis of 2-ethyl-3-methylbutanal |
| Starting Materials | 2,3-Dimethyl-1-butene | Ethyl bromide, Isobutyraldehyde |
| Key Reactions | Hydroboration-Oxidation, Oxidation | Grignard Reaction, Oxidation |
| Overall Yield | Good to Excellent (~75-80%) | Good (~55-70%) |
| Scalability | Readily scalable | Scalable with careful control of Grignard reaction |
| Reagent Toxicity/Hazards | Borane reagents are pyrophoric. | Grignard reagents are water-sensitive. PCC is a toxic chromium reagent. |
| Purification | Fractional distillation | Column chromatography or distillation |
Conclusion
Both this compound and 2-ethyl-3-methylbutanal can be synthesized through reliable, multi-step sequences. The synthesis of this compound via hydroboration-oxidation and subsequent TEMPO-catalyzed oxidation offers a high-yielding and clean route. For 2-ethyl-3-methylbutanal, the Grignard reaction provides a classic and effective method for carbon-carbon bond formation, followed by a standard oxidation protocol. The choice between these synthetic strategies will depend on the specific requirements of the research, including the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities for handling specific reagents. The experimental protocols provided herein offer a solid foundation for the successful synthesis of these valuable aldehyde building blocks.
Validating 2,3-Dimethylbutanal as a Food Quality Marker: A Comparative Guide
Introduction
The accurate assessment of food quality, encompassing freshness, flavor development, and spoilage, is paramount for consumer safety and product consistency. Volatile organic compounds (VOCs) are increasingly recognized as valuable, non-invasive markers for monitoring these attributes. Among these, branched-chain aldehydes, formed through the degradation of amino acids, are significant contributors to the aroma profiles of various fermented and aged foods. This guide provides a comparative analysis of 2,3-dimethylbutanal as a potential food quality marker, evaluating its performance against established and alternative markers, and detailing the experimental protocols for its validation.
This compound: A Potential Marker for Food Quality
This compound is a branched-chain aldehyde that, along with its isomers such as 2-methylbutanal and 3-methylbutanal, is associated with malty, nutty, and chocolate-like aromas in a variety of food products. Its formation is primarily linked to the Strecker degradation of the amino acid isoleucine, a common process in the maturation of cheese and the aging of meat.
Formation Pathway: Strecker Degradation of Isoleucine
The Strecker degradation is a key reaction in the development of flavor in many cooked and fermented foods. It involves the reaction of an α-amino acid with a dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the original amino acid. In the case of this compound, the precursor is the essential amino acid L-isoleucine.
Comparative Analysis of Food Quality Markers
The utility of this compound as a food quality marker is best understood in comparison to other volatile and non-volatile markers. This section compares this compound and its isomers with established markers like hexanal and Total Volatile Basic Nitrogen (TVB-N).
Data Presentation
The following table summarizes the occurrence and concentration of this compound and related branched-chain aldehydes in various food products, alongside alternative quality markers.
| Food Product | Marker | Typical Concentration | Correlation with Quality Parameter | Reference(s) |
| Dry-Cured Ham | This compound | 0.05 - 0.2 µg/g | Contributes to the overall aroma profile during aging. | [1] |
| 2-Methylbutanal | 0.1 - 0.5 µg/g | Increases with aging time, associated with nutty and malty notes. | [2] | |
| 3-Methylbutanal | 0.2 - 1.0 µg/g | Increases with aging time, associated with nutty and malty notes. | [2] | |
| Hexanal | 1.0 - 5.0 µg/g | Marker for lipid oxidation; high levels can indicate rancidity. | [3] | |
| Aged Cheddar Cheese | 2-Methylbutanal | 150 - 325 µg/kg | Key contributor to nutty flavor; concentration increases with age. | [4] |
| 3-Methylbutanal | 150 - 300 µg/kg | Key contributor to nutty flavor; concentration increases with age. | [4] | |
| Diacetyl | Variable | Buttery aroma, important in early stages of ripening. | ||
| Dry-Aged Beef | 2-Methylbutanal | Increases with aging | Associated with desirable aged-beef flavor. | [2] |
| 3-Methylbutanal | Increases with aging | Associated with desirable aged-beef flavor. | [2] | |
| TVB-N | < 20 mg/100g (fresh) | General marker for protein degradation and spoilage. | [5][6][7] |
Experimental Protocols
Accurate quantification of this compound and other volatile markers is crucial for their validation. The following are detailed protocols for the analysis of these compounds in food matrices.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Aldehydes in Meat
This method is suitable for the extraction and quantification of volatile aldehydes, including this compound, from meat samples.
1. Sample Preparation:
-
Homogenize 5 g of the meat sample.
-
Place the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of an internal standard (e.g., 2-methyl-3-heptanone).
-
Seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Equilibrate the vial at 60°C for 15 minutes in a heating block with agitation.
-
Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.
3. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a polar capillary column (e.g., DB-WAX, 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 40°C (hold for 3 min), ramp to 230°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan range of m/z 35-350.
-
Identification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and library data.
-
Quantification: Use a calibration curve generated from standard solutions of this compound and other target aldehydes.
Protocol 2: Determination of Total Volatile Basic Nitrogen (TVB-N)
TVB-N is a widely used chemical method to assess the freshness of meat and fish.
1. Principle:
-
Volatile basic nitrogen compounds are extracted from the sample and then determined by titration.
2. Procedure:
-
Extraction: Homogenize 10 g of the sample with 100 mL of distilled water.
-
Distillation: Transfer the homogenate to a distillation unit, add 2 g of magnesium oxide (MgO), and distill the volatile bases into a boric acid solution containing an indicator.
-
Titration: Titrate the boric acid solution with a standardized solution of sulfuric acid or hydrochloric acid.
-
Calculation: The TVB-N content is calculated based on the volume of acid used in the titration and expressed as mg N/100 g of sample.
Conclusion
This compound, as a member of the branched-chain aldehyde family, shows significant promise as a marker for food quality, particularly in aged and fermented products where it contributes to the characteristic nutty and malty flavor profiles. While direct validation studies are still emerging, the strong correlation of its isomers with sensory attributes and processing conditions in products like aged cheese and dry-cured meats provides a solid foundation for its utility. Compared to general spoilage markers like TVB-N, which indicate protein degradation, this compound and its counterparts offer more specific information related to flavor development and maturation. Furthermore, its analysis via sensitive and specific methods like HS-SPME-GC-MS allows for its inclusion in a broader profile of volatile compounds for a more comprehensive assessment of food quality. Further research focusing on the direct correlation of this compound concentration with sensory panel data across different food matrices will be crucial in solidifying its role as a reliable and specific food quality marker.
References
- 1. Characterization of volatile compounds, physico-chemical and sensory characteristics of smoked dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The association between total volatile basic nitrogen (TVB-N) concentration and other biomarkers of quality and spoilage for vacuum packaged beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
The Formation of 2,3-Dimethylbutanal: A Comparative Review of Synthetic Pathways
For researchers, scientists, and drug development professionals, the synthesis of specific aldehydes is a critical step in the creation of complex molecules. This guide provides a comparative overview of the known synthetic routes for the formation of 2,3-Dimethylbutanal. However, it is important to note that detailed, quantitative comparative data across different media and reaction conditions for the synthesis of this specific aldehyde is scarce in the reviewed scientific literature. The following sections summarize the identified synthetic pathways, providing general experimental approaches where specific protocols are not available.
Overview of Synthetic Routes for this compound
Several methods for the synthesis of this compound have been mentioned in the literature, although with limited experimental detail and quantitative yield data. These routes include the oxidation of the corresponding primary alcohol, ozonolysis of a specific sterol, hydrolysis of a dihaloalkane, and decarboxylation of an epoxy acid.
Oxidation of 2,3-Dimethyl-1-butanol
The most theoretically straightforward method for the preparation of this compound is the oxidation of its corresponding primary alcohol, 2,3-dimethyl-1-butanol. The selective oxidation of primary alcohols to aldehydes is a well-established transformation in organic synthesis. Several reagents and reaction conditions can be employed for this purpose, with the choice often depending on the scale of the reaction and the presence of other functional groups.
General Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde using PCC
This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC). This method is often used for small-scale syntheses due to its convenience.
Materials:
-
Primary alcohol (e.g., 2,3-dimethyl-1-butanol)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of the primary alcohol in anhydrous dichloromethane is added to a suspension of PCC in anhydrous dichloromethane at room temperature.
-
The reaction mixture is stirred for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude aldehyde can be further purified by distillation or column chromatography.
Other Reported Synthetic Routes for this compound
The following synthetic routes for this compound have been reported, but detailed experimental protocols and yield data are not available in the reviewed literature.
-
Ozonolysis of Ergosterol: The first reported formation of this compound was through the ozonolysis of ergosterol.[1] Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. The specific double bond within the ergosterol structure that yields this compound upon cleavage would need to be identified to replicate this synthesis.
-
Hydrolysis of 1,2-Dibromo-2,3-dimethylbutane: The synthesis of this compound has also been reported via the hydrolysis of 1,2-dibromo-2,3-dimethylbutane.[1] However, the yields for this method were noted as "unstated".[1]
-
Decarboxylation of 3,4-Dimethyl-2,3-epoxypentanoic Acid: Another mentioned, yet unquantified, method is the decarboxylation of 3,4-dimethyl-2,3-epoxypentanoic acid to yield this compound.[1]
Quantitative Data Summary
A comprehensive quantitative comparison of the formation of this compound in different media is not possible based on the currently available literature. The yields and specific reaction conditions for the mentioned synthetic routes are largely unreported. The table below summarizes the lack of quantitative data.
| Formation Method | Media/Reagents Mentioned | Reported Yield | Byproducts | Source(s) |
| Oxidation of 2,3-Dimethyl-1-butanol | PCC, Swern Oxidation | Not specified | Varies | General Knowledge |
| Ozonolysis of Ergosterol | Ozone | Not specified | Not specified | [1] |
| Hydrolysis of 1,2-Dibromo-2,3-dimethylbutane | Not specified | "Unstated" | Not specified | [1] |
| Decarboxylation of 3,4-Dimethyl-2,3-epoxypentanoic Acid | Not specified | Not specified | Not specified | [1] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical relationships between the starting materials and the target molecule, this compound, for the discussed synthetic routes.
Caption: Synthetic pathways to this compound.
The following diagram illustrates a general experimental workflow for the synthesis of an aldehyde via the oxidation of a primary alcohol.
Caption: General workflow for aldehyde synthesis.
Conclusion
While several synthetic routes to this compound have been identified in the chemical literature, a significant gap exists in the availability of detailed, quantitative, and comparative data. The oxidation of 2,3-dimethyl-1-butanol appears to be the most viable and direct approach based on established organic chemistry principles. However, without specific experimental data, a direct comparison of its efficacy against other mentioned methods like ozonolysis, hydrolysis, or decarboxylation is not feasible. Further research is required to establish optimized reaction conditions, quantify yields, and identify byproduct profiles for each synthetic pathway to enable a comprehensive and objective comparison.
References
Safety Operating Guide
Proper Disposal Procedures for 2,3-Dimethylbutanal: A Guide for Laboratory Professionals
For immediate reference, 2,3-Dimethylbutanal is a highly flammable and hazardous chemical. Under no circumstances should it be disposed of down the drain or in regular trash. All waste containing this chemical must be treated as hazardous waste and disposed of through your institution's Environmental Health & Safety (EHS) office.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling
This compound presents multiple hazards, requiring stringent safety measures during handling and disposal.[1] It is classified as a highly flammable liquid and vapor, a skin and eye irritant, a potential skin sensitizer, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Flame-retardant lab coat
-
Chemical safety goggles and a face shield
-
Chemically resistant gloves (e.g., nitrile)
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Spill Procedures: In the event of a spill, evacuate the immediate area and eliminate all ignition sources. For small spills, absorb the chemical with an inert absorbent material (e.g., vermiculite, sand). For large spills, contact your institution's EHS office immediately. Do not attempt to clean up a large spill without proper training and equipment.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, essential for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [1][2][3] |
| Molecular Weight | 100.16 g/mol | [1] |
| Boiling Point | 110.8°C at 760 mmHg | [3] |
| Flash Point | 18.3°C | [3] |
| Density | 0.797 g/cm³ | [3] |
| GHS Hazard Statements | H225, H315, H317, H319, H335 | [1] |
GHS Hazard Statement Key:
-
H225: Highly flammable liquid and vapor
-
H315: Causes skin irritation
-
H317: May cause an allergic skin reaction
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Experimental Protocols: Disposal Methodology
The primary method for the disposal of this compound is through collection as hazardous chemical waste for subsequent incineration by a licensed waste disposal facility. Due to its flammability and reactivity, on-site chemical neutralization is not recommended without a specific, validated protocol and approval from your institution's EHS office.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Designate a specific, properly labeled, and chemically compatible waste container for this compound and materials contaminated with it. The container should be made of a material that will not react with aldehydes (e.g., glass or a suitable plastic).
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
Store the waste container in a well-ventilated, cool, and dry area, away from sources of ignition and incompatible chemicals.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Indicate the associated hazards by affixing the appropriate GHS pictograms (flame, exclamation mark).
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.
-
-
Disposal Request:
-
When the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.
-
Follow all institutional procedures for waste pickup, including any specific forms or documentation.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste. Consult your EHS office for guidance on the proper disposal of empty containers.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,3-Dimethylbutanal
Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dimethylbutanal was not located. The following guidance is based on the known Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements for this compound and general safety protocols for handling volatile, flammable, and irritant aldehydes.
Immediate Safety and Logistical Information
This compound is classified as a highly flammable liquid and vapor that causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[1] Extreme caution should be exercised during handling to prevent fire, and skin, eye, and respiratory exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for handling this compound to minimize exposure.
| Protection Type | Required PPE | Notes |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Must be worn when there is a risk of splashing. Face shields must be used in conjunction with goggles. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), Flame-retardant lab coat, and closed-toe shoes. | Double-gloving is recommended. Regularly inspect gloves for signs of degradation or puncture. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when working outside of a certified chemical fume hood or when vapors may be generated. |
Operational Plan
1. Engineering Controls:
-
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
2. Handling Procedures:
-
Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[2]
-
Use only non-sparking tools.
-
Keep containers tightly closed when not in use.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.
-
Keep containers in an approved flammable liquid storage cabinet.[3][4]
-
Store separately from oxidizing agents, strong acids, and strong bases.
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area and eliminate all ignition sources. Wear appropriate PPE. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contain the spill and contact environmental health and safety personnel. |
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed, and compatible container.
-
Store waste containers in a designated hazardous waste storage area, away from incompatible materials.
-
Dispose of hazardous waste through a licensed environmental waste disposal company, following all local, state, and federal regulations.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of as regular waste.
Quantitative Data Summary
| Property | Value |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| Signal Word | Danger[1] |
Experimental Protocols & Methodologies
As this document provides safety and handling information, detailed experimental protocols are not applicable. All laboratory procedures involving this compound should be conducted in accordance with your institution's chemical hygiene plan and standard operating procedures for handling flammable and hazardous materials.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. uah.edu [uah.edu]
- 2. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 3. ushazmatstorage.com [ushazmatstorage.com]
- 4. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. en.hesperian.org [en.hesperian.org]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 8. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
